4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-4-1-2-9-7(4)10-3-5(6)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFUUJSVPQZPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729393 | |
| Record name | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-97-9 | |
| Record name | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Technical Guide to 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole of significant interest to researchers and professionals in drug development. This document delves into the available data for this compound, offers insights into its synthesis and characterization, and discusses its relevance within the broader context of medicinal chemistry.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to the indole nucleus, a common motif in biologically active molecules, allows it to act as a bioisostere, potentially modulating a compound's physicochemical properties and biological activity.[1] The addition of a nitrogen atom to the indole ring can introduce a hydrogen bond acceptor, which may enhance binding affinity to biological targets. Consequently, 7-azaindole derivatives have been extensively explored as inhibitors of various protein kinases, making them valuable building blocks in the development of novel therapeutics, particularly in oncology.[2] 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate for the synthesis of more complex, biologically active molecules.
Physicochemical Properties of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
While extensive experimental data for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is not widely published, its fundamental molecular properties have been established. The available information is summarized in the table below. It is important to note that some physical properties, such as melting and boiling points, are not readily found in the literature for this specific compound. For comparative purposes, data for the related N-protected derivative, 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is also provided, as this derivative is often used in synthesis and is more extensively characterized.[3][4]
| Property | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 1245645-97-9 | 1245649-52-8[3] |
| Molecular Formula | C₇H₄ClN₃O₂[5] | C₁₃H₈ClN₃O₄S[3] |
| Molecular Weight | 197.58 g/mol [5] | 337.74 g/mol [6] |
| Appearance | Not specified; likely a solid | White to light yellow crystal or powder[3] |
| Melting Point | Data not available | ~230-234 °C[3] |
| Boiling Point | Data not available | Predicted: 539.9 ± 60.0 °C[4] |
| Density | Predicted: 1.661 ± 0.06 g/cm³ | Predicted: 1.63 ± 0.1 g/cm³[4] |
| pKa | Predicted: 11.23 ± 0.40 | Data not available |
| Solubility | Data not available | Soluble in DMSO and DMF; almost insoluble in water[3] |
Synthesis and Reaction Pathways
The synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine typically starts from the parent 7-azaindole or a pre-functionalized derivative. The synthetic strategy involves electrophilic substitution reactions on the 7-azaindole ring system. Due to the electron-deficient nature of the pyridine ring, these reactions can sometimes be challenging and require careful optimization of reaction conditions. A plausible synthetic route is outlined below.
Proposed Synthetic Workflow
A common approach involves the protection of the pyrrole nitrogen, followed by sequential chlorination and nitration, and concluding with deprotection. The N-protection step is crucial to prevent side reactions and to modulate the reactivity of the ring system. Phenylsulfonyl and tosyl groups are commonly employed for this purpose.[3][7]
Detailed Experimental Considerations
-
N-Protection: The reaction of 7-azaindole with benzenesulfonyl chloride in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) would yield the N-phenylsulfonyl protected intermediate. This step is critical for directing subsequent electrophilic substitutions.
-
Chlorination: The introduction of a chlorine atom at the 4-position can be achieved using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS). The solvent choice is important and can range from chlorinated solvents to polar aprotic solvents.
-
Nitration: The nitration at the 5-position is a key step and is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction temperature must be carefully controlled to avoid over-nitration or degradation of the starting material.
-
Deprotection: The final step involves the removal of the phenylsulfonyl protecting group. This is often accomplished by basic hydrolysis, for example, using sodium hydroxide in a mixture of water and a miscible organic solvent.
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups. The N-H proton of the pyrrole ring will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms in the heterocyclic ring system. The carbons attached to the chlorine and nitro groups will be significantly deshielded.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrrole ring (around 3100-3400 cm⁻¹), C-H stretching of the aromatic rings, and strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (197.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Handling, Safety, and Storage
As with any chemical intermediate, proper handling and storage procedures are essential. Based on safety data for related heterocyclic compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical advice.
Conclusion and Future Outlook
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a valuable building block in the synthesis of complex 7-azaindole derivatives with potential applications in drug discovery. While detailed experimental data on its physical properties are limited, its molecular characteristics are well-defined. The synthetic pathways to this compound, though requiring careful control, are based on established organic chemistry principles. The functional groups present on the molecule, particularly the chloro and nitro groups, provide reactive handles for further chemical transformations, such as nucleophilic aromatic substitution and reduction, respectively. This allows for the introduction of diverse functionalities and the construction of libraries of compounds for biological screening. The continued interest in 7-azaindole-based kinase inhibitors suggests that intermediates like 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine will remain important tools for medicinal chemists.
References
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Accessed December 31, 2025. [Link]
-
4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. ChemBK. Accessed December 31, 2025. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Accessed December 31, 2025. [Link]
-
Safety Data Sheet. Angene Chemical. Accessed December 31, 2025. [Link]
-
1245645-97-9. Coolpharm. Accessed December 31, 2025. [Link]
-
How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?. Chemwhat. Accessed December 31, 2025. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Accessed December 31, 2025. [Link]
-
7-Azaindole Derivatives: Exploring Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Accessed December 31, 2025. [Link]
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51146-56-6,(S)-2-(4-Isobutylphenyl)propionic Acid. AccelaChem. Accessed December 31, 2025. [Link]
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1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. PubChem. Accessed December 31, 2025. [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Accessed December 31, 2025. [Link]
-
Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Accessed December 31, 2025. [Link]
-
Best 7-Azaindole Manufacturers & Suppliers in USA. Alkali Metals. Accessed December 31, 2025. [Link]
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4-CHLORO-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE. 2a biotech. Accessed December 31, 2025. [Link]
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An In-Depth Technical Guide to 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, molecular structure, a plausible synthetic pathway, its reactivity, and its potential as a crucial building block in the development of novel therapeutics. Safety protocols for handling this compound will also be detailed.
Core Chemical Identity
-
Chemical Name: 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
-
Synonyms: 4-Chloro-5-nitro-7-azaindole
-
CAS Number: 1245645-97-9[1]
-
Molecular Formula: C₇H₄ClN₃O₂
-
Molecular Weight: 197.58 g/mol
Structural Representation
The foundational structure of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is the pyrrolo[2,3-b]pyridine core, also known as 7-azaindole. This bicyclic system, an isostere of indole, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The key substitutions on this core are a chlorine atom at the 4-position and a nitro group at the 5-position.
Caption: A plausible synthetic route for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Step-by-Step Methodology and Rationale
Step 1: Protection of the Pyrrole Nitrogen
-
Protocol: To a solution of 7-azaindole in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for a short period, a protecting group source like p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride (BsCl) is added, and the reaction is allowed to warm to room temperature.
-
Causality: The pyrrole nitrogen is acidic and needs to be protected to prevent side reactions and to direct subsequent electrophilic substitutions to the desired positions on the pyridine ring. The sulfonyl group is chosen as it is a robust protecting group that is stable to the conditions of chlorination and nitration, and it can be removed under basic conditions.
Step 2: Regioselective Chlorination
-
Protocol: The N-protected 7-azaindole is dissolved in a suitable solvent like DMF or acetonitrile. An electrophilic chlorinating agent such as N-chlorosuccinimide (NCS) is added, and the mixture is heated.
-
Causality: The electron-withdrawing nature of the protecting group on the pyrrole nitrogen deactivates the pyrrole ring towards electrophilic attack. This directs the chlorination to the more electron-rich pyridine ring. The 4-position is often favored for halogenation on the 7-azaindole nucleus.
Step 3: Nitration
-
Protocol: The 4-chloro-N-protected-7-azaindole is subjected to nitrating conditions, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures.
-
Causality: The combination of a directing chloro group and the electronic properties of the bicyclic system favors the introduction of the nitro group at the 5-position. The strongly acidic conditions are necessary to achieve nitration on the relatively electron-deficient pyridine ring.
Step 4: Deprotection
-
Protocol: The 4-chloro-5-nitro-N-protected-7-azaindole is treated with a base, such as sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol or THF, to cleave the sulfonyl protecting group.
-
Causality: The sulfonyl group is readily cleaved by nucleophilic attack of the hydroxide ion, regenerating the N-H of the pyrrole ring to yield the final product.
Reactivity and Applications in Drug Discovery
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a versatile intermediate due to the presence of multiple reactive sites.
-
Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the 4-position is activated by the adjacent nitrogen atom in the pyridine ring and the electron-withdrawing nitro group. This makes it susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity is a cornerstone of its utility in building molecular complexity.
-
Reduction of the Nitro Group: The nitro group at the 5-position can be readily reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation. The resulting 5-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine is a valuable precursor for further functionalization, such as amide bond formation or diazotization reactions.
-
Modification of the Pyrrole Ring: The pyrrole N-H can be deprotonated and alkylated or arylated to introduce further diversity.
The pyrrolo[2,3-b]pyridine scaffold is a key component in a number of kinase inhibitors and other therapeutic agents. The functional handles on 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine allow for its incorporation into drug candidates targeting a range of diseases. For instance, derivatives of the related 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid have been investigated as JAK family inhibitors. [2]
Safety and Handling
As there is no specific safety data sheet for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, a cautious approach based on the known hazards of similar compounds is essential. The related compound, 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [3]
Hazard Identification
-
Acute Toxicity (Oral): Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures
-
If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a valuable, albeit likely transient, intermediate in organic synthesis and medicinal chemistry. Its strategic placement of functional groups on the privileged 7-azaindole scaffold provides a versatile platform for the synthesis of a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in drug discovery and development programs.
References
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ChemBK. (2024, April 9). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. Retrieved from [Link]
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PubChem. (n.d.). 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]
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Chemical Synthesis. (n.d.). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?. Retrieved from [Link]
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Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine starting materials
An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine: Strategies, Core Starting Materials, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 4-Chloro-5-nitro-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its highly functionalized core serves as a versatile precursor for a range of pharmacologically active molecules, most notably as a key intermediate in the synthesis of Janus kinase (JAK) family inhibitors.[1] This guide provides a comprehensive examination of the predominant synthetic strategies for preparing this compound, with a deep dive into the selection of starting materials, the rationale behind reaction conditions, and the critical control of regioselectivity. We will dissect the most industrially relevant and scalable synthetic route, offering detailed protocols and mechanistic explanations to equip researchers with a robust understanding of its preparation.
The Strategic Importance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in drug discovery.[2] It acts as a bioisostere of indole, where the fusion of a pyridine ring to the pyrrole moiety introduces unique electronic properties and hydrogen bonding capabilities, enhancing interactions with biological targets. The specific substitution pattern of 4-Chloro-5-nitro-7-azaindole provides two orthogonal synthetic handles: the chloro group, amenable to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, and the nitro group, which can be readily reduced to an amine for further elaboration. This strategic functionalization is central to its utility in building complex molecular architectures.
Primary Synthetic Pathway: From 7-Azaindole to the Target Molecule
The most efficient and widely adopted synthesis commences with the commercially available 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole). The synthesis of this crucial precursor and its subsequent nitration form the cornerstone of this guide.
Synthesis of the Core Precursor: 4-Chloro-1H-pyrrolo[2,3-b]pyridine
While 4-Chloro-7-azaindole is available from various suppliers, understanding its synthesis from the parent 7-azaindole provides critical context for purity assessment and potential scale-up.[3] The most reliable method involves a two-step sequence starting from 1H-pyrrolo[2,3-b]pyridine 7-oxide.[4]
Causality Behind the N-Oxide Strategy: Direct chlorination of 7-azaindole is problematic, leading to poor yields and a mixture of products due to the competing reactivity of the electron-rich pyrrole ring. The formation of the N-oxide at the pyridine nitrogen deactivates the pyridine ring towards electrophilic attack and simultaneously activates the C4 position for nucleophilic substitution. This electronic modulation is key to achieving high regioselectivity.
Step 1: N-Oxide Formation The pyridine nitrogen of 7-azaindole is oxidized to the corresponding N-oxide.
Step 2: Regioselective Chlorination The 7-azaindole N-oxide is then treated with a chlorinating agent. Reagents like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl) in a solvent such as DMF are effective.[4] This reaction proceeds via a nucleophilic attack mechanism, selectively installing the chlorine atom at the C4 position.
Caption: Synthesis of the 4-Chloro-7-azaindole precursor.
The Critical Step: Regioselective Nitration
The final transformation is the electrophilic nitration of 4-Chloro-1H-pyrrolo[2,3-b]pyridine. This step is the most critical juncture in the synthesis, where precise control of reaction conditions is paramount to ensure the desired C5-nitro isomer is formed exclusively.
Mechanistic Rationale and Control of Regioselectivity: The nitration of 4-chloro-7-azaindole is an electrophilic aromatic substitution. The challenge lies in directing the incoming nitronium ion (NO₂⁺) to the C5 position. The fused pyrrole ring strongly activates the bicyclic system towards electrophilic attack, while the chloro group at C4 is a deactivating, ortho-para director. The combined electronic effects favor substitution at the C5 position.
For large-scale and safe production, the use of fuming nitric acid is avoided. A mixed-acid system of nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) is the industry standard.[4]
-
Role of Sulfuric Acid: H₂SO₄ serves two purposes: it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, and acts as a solvent and dehydrating agent.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration and the formation of undesired side products.[4]
Caption: The final regioselective nitration step.
Experimental Protocols
The following protocols are based on established and scalable procedures.[4]
Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4)
-
Starting Material: 1H-pyrrolo[2,3-b]pyridine 7-oxide (7)
-
Charge a suitable reactor with DMF (approx. 5 volumes relative to the N-oxide).
-
Add 1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 eq).
-
Heat the mixture to 60-75 °C.
-
Slowly add methanesulfonyl chloride (MsCl, approx. 3.3 eq) over 1 hour, maintaining the temperature.
-
Stir the reaction mixture at 70 °C for approximately 5 hours, monitoring for completion by HPLC.
-
Cool the reaction to 40 °C and transfer it into cold water (approx. 20 volumes) while keeping the quench temperature below 15 °C.
-
To the resulting suspension, add 30 wt % aqueous NaOH solution to adjust the pH, ensuring the temperature remains below 15 °C.
-
Stir the suspension at 10 °C for 30 minutes.
-
Isolate the product by filtration, wash the cake with water, and dry under vacuum to yield 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
-
Starting Material: 4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Charge a reactor with concentrated sulfuric acid (95-98%, approx. 4 volumes).
-
Add 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) portion-wise, ensuring the temperature is maintained between 0 and 10 °C.
-
Once a homogenous solution is achieved, add nitric acid (approx. 1.1 eq) dropwise via a controlled-rate addition pump, rigorously maintaining the internal temperature between 0 and 10 °C.
-
Stir the reaction at this temperature for approximately 1-2 hours, monitoring for completion.
-
Upon completion, carefully quench the reaction by transferring it into a mixture of ice and water.
-
The product will precipitate as a solid. Isolate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Alternative Strategies: The Use of Protecting Groups
For certain applications or to improve solubility and handling, the pyrrole nitrogen can be protected prior to nitration. Common protecting groups include sulfonyl derivatives like tosyl (Ts) or benzenesulfonyl.[5][6]
The synthetic sequence involves:
-
Protection: Reaction of 4-Chloro-7-azaindole with tosyl chloride or benzenesulfonyl chloride in the presence of a base to yield the N-protected intermediate.
-
Nitration: Electrophilic nitration of the protected substrate, which often proceeds under similar mixed-acid conditions.
-
Deprotection: Removal of the sulfonyl group, typically under basic conditions, to yield the final product.
This approach adds two steps to the overall synthesis but can be advantageous in specific contexts, such as in the synthesis of complex libraries where substrate solubility is a concern. The compounds 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine and 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine are well-documented intermediates.[6][7]
Summary of Key Synthetic Data
| Step | Starting Material | Key Reagents | Typical Conditions | Product |
| 1 | 1H-Pyrrolo[2,3-b]pyridine 7-oxide | MsCl, DMF | 70 °C, 5h | 4-Chloro-1H-pyrrolo[2,3-b]pyridine |
| 2 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | HNO₃, H₂SO₄ | 0-10 °C, 1-2h | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine |
Conclusion
The synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a well-refined process that hinges on the strategic preparation of its direct precursor, 4-Chloro-7-azaindole, followed by a highly regioselective nitration. The key to a successful and scalable synthesis lies in the understanding of the underlying electronic principles that govern the reactivity of the 7-azaindole core. The use of an N-oxide intermediate for the initial chlorination and the controlled application of mixed acid for nitration represent a robust, safe, and efficient pathway. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently produce this valuable intermediate for applications in drug discovery and development.
References
- VertexAI Search. (n.d.). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?
- Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
-
Aarhus, I. M., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(15), 4983. Retrieved from [Link]
- ACS Publications. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science.
- ACS Publications. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
- MedChemExpress. (n.d.). 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
- ChemBK. (2024). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE.
- PubChem. (n.d.). 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine.
- Sigma-Aldrich. (n.d.). 4-Chloro-7-azaindole 97%.
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Spectroscopic Characterization of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in medicinal chemistry and drug development.[1][2] Given the limited availability of public domain raw spectral data for this specific molecule, this document serves as a predictive and methodological guide for researchers. We will leverage established principles of spectroscopy and data from structurally related analogs to forecast the spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Its Spectroscopic Implications
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-5-nitro-7-azaindole, possesses a fused bicyclic system consisting of a pyrrole and a pyridine ring. The substituents—a chloro group at position 4 and a nitro group at position 5—profoundly influence the electronic environment and, consequently, the spectroscopic signatures of the molecule.
Molecular Structure of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Caption: Molecular structure of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyridine rings. The electron-withdrawing nature of the chloro and nitro groups will significantly deshield adjacent protons, shifting their signals to a higher chemical shift (downfield).
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-1 (N-H) | 12.0 - 13.0 | broad singlet (br s) | - | Acidic proton, often broad and solvent-dependent. |
| H-6 | 8.5 - 9.0 | singlet (s) | - | Located on the pyridine ring, deshielded by the adjacent nitrogen and the nitro group. |
| H-2 | 7.8 - 8.2 | doublet (d) | ~3.0 - 4.0 | Pyrrole proton, coupled to H-3. |
| H-3 | 6.8 - 7.2 | doublet (d) | ~3.0 - 4.0 | Pyrrole proton, coupled to H-2. |
Predicted ¹³C NMR Spectrum
Due to the lack of symmetry, all seven carbon atoms in the heterocyclic core are expected to be unique and thus produce seven distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.[3]
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-4 | 145 - 150 | Attached to the electronegative chlorine atom. |
| C-5 | 140 - 145 | Attached to the electron-withdrawing nitro group. |
| C-7a | 148 - 152 | Bridgehead carbon adjacent to the pyridine nitrogen. |
| C-6 | 120 - 125 | Aromatic carbon on the pyridine ring. |
| C-3a | 125 - 130 | Bridgehead carbon of the pyrrole ring. |
| C-2 | 115 - 120 | Pyrrole carbon. |
| C-3 | 100 - 105 | Pyrrole carbon, typically upfield in azaindoles. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
NMR Experimental Workflow
Caption: A streamlined workflow for acquiring and analyzing NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is expected to be complex, but key vibrational modes can be predicted.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole) | 3300 - 3100 | Medium, broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |
| C=C and C=N Stretches | 1600 - 1450 | Medium to Strong |
| C-Cl Stretch | 800 - 600 | Medium |
These bands are characteristic of a nitro-substituted aromatic system. The N-H stretching region may show broadening due to hydrogen bonding in the solid state.[4][5]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₇H₄ClN₃O₂. The nominal molecular weight is approximately 197 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be calculated. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
-
Key Fragmentation Pathways:
-
Loss of NO₂ (46 Da) to give a fragment at m/z ~151.
-
Loss of Cl (35/37 Da).
-
Loss of HCN from the pyrrole ring (27 Da).
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound (in a solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecular ion.
-
Analysis:
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight.
-
Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information.
-
References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 748-752. [Link]
-
MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3298. [Link]
-
MDPI. (2024). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 29(11), 2603. [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals. Retrieved from [Link]
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4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, focusing on its solubility and stability profiles. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the effective use of this important synthetic intermediate.
Introduction: The 7-Azaindole Scaffold
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1245645-97-9) belongs to the 7-azaindole class of heterocyclic compounds.[1][2] The 7-azaindole core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and appearing in numerous kinase inhibitors and other biologically active molecules.[2][3] The specific substitutions of a chloro group at the 4-position and a nitro group at the 5-position make this molecule a versatile intermediate for further chemical modification, often utilized in the synthesis of targeted therapeutics.[4]
Understanding the solubility and stability of this intermediate is paramount for its successful application, influencing reaction conditions, purification strategies, formulation development, and long-term storage. This guide delineates a systematic approach to characterizing these properties.
Part 1: Physicochemical and Solubility Profile
A compound's solubility is intrinsically linked to its structural and physicochemical properties. While extensive experimental data for the unprotected 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is not publicly available, we can infer its likely characteristics from closely related, protected analogues and its constituent functional groups.
Core Physicochemical Properties
The properties of the core molecule and its commonly used phenylsulfonyl-protected analogue provide a baseline for predicting its behavior. The sulfonyl group significantly increases the molecular weight and lipophilicity (LogP), which will decrease aqueous solubility.
| Property | Value (Target Compound) | Value (Phenylsulfonyl-protected Analogue) | Significance for Solubility & Stability |
| CAS Number | 1245645-97-9[5] | 1245649-52-8[6][7] | Unique identifier for substance tracking. |
| Molecular Formula | C₇H₄ClN₃O₂[8] | C₁₃H₈ClN₃O₄S[6][7] | Determines molecular weight and elemental composition. |
| Molecular Weight | 197.58 g/mol [8] | 337.74 g/mol [9] | Influences diffusion rates and solubility limits. |
| Predicted LogP | Not Available | ~4.44[7] | High LogP suggests low aqueous solubility and high solubility in non-polar organic solvents. |
| Appearance | Not specified | White to light yellow crystal or powder[6] | Physical state provides initial handling information. |
| Melting Point | Not specified | ~230-234°C[6] | High melting point suggests a stable crystal lattice, often correlated with lower solubility. |
Solubility Characteristics
Expert Analysis: The presence of the polar nitro group and the hydrogen-bonding capable pyrrole proton (N-H) would suggest some potential for solubility in polar solvents. However, the overall aromatic, heterocyclic ring system is largely hydrophobic. The protected analogue, 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is reported to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but almost insoluble in water.[6] This is a common and expected solubility profile for such complex, drug-like heterocyclic molecules. We can confidently predict a similar profile for the unprotected target compound.
Predicted Solubility Profile:
-
Aqueous Buffers (e.g., PBS pH 7.4): Very low to insoluble.
-
Polar Aprotic Solvents (DMSO, DMF): Soluble to highly soluble.
-
Polar Protic Solvents (Methanol, Ethanol): Low to moderate solubility.
-
Non-Polar Solvents (Hexane, Toluene): Very low to insoluble.
Experimental Protocol: Thermodynamic Solubility Assay
To definitively determine the solubility, a thermodynamic or "shake-flask" solubility assay is the gold standard.[10][11] This method measures the equilibrium solubility of a compound, which is critical for downstream applications like in vitro assays and formulation development.[12][13]
Methodology:
-
Preparation: Accurately weigh approximately 1-2 mg of solid 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine into separate glass vials for each solvent to be tested (e.g., Phosphate-Buffered Saline pH 7.4, DMSO, Methanol).
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial.[10]
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation is reached.[10][11]
-
Separation of Solid: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully remove an aliquot of the supernatant, being cautious not to disturb the solid pellet. For enhanced accuracy, filter the supernatant through a 0.45 µm filter.[12]
-
Quantification:
-
Prepare a stock solution of the compound in a solvent of known high solubility (e.g., DMSO).
-
Create a calibration curve by making serial dilutions of the stock solution.
-
Analyze the collected supernatant and the calibration standards by a suitable analytical method, typically HPLC-UV or LC-MS/MS.[12][14]
-
-
Calculation: Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility in µg/mL or µM.[12]
Caption: Workflow for Thermodynamic Solubility Assay.
Part 2: Stability Profile and Degradation Pathways
Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity to understand the intrinsic stability of a molecule.[15][16] These studies identify potential degradation products and establish degradation pathways, which is fundamental for developing stability-indicating analytical methods.[17][18][19]
Intrinsic Stability Analysis
The chemical structure of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine contains several functional groups that are susceptible to degradation under stress conditions.
-
Nitroaromatic Group: This group is known to be photosensitive and can undergo photolytic degradation.[15][20] It is also susceptible to chemical reduction.
-
Pyrrolo[2,3-b]pyridine Core: The electron-rich pyrrole ring can be prone to oxidation. The entire heterocyclic system may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Aryl Chloride: While generally stable, the chloro-substituent can be liable to nucleophilic displacement under extreme conditions of heat and pH.
Experimental Protocol: Forced Degradation Study
A systematic forced degradation study should be performed to probe these potential liabilities. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.[21]
-
Thermal Stress: Heat a solution and a solid sample at a temperature below the melting point (e.g., 80°C).
-
Photolytic Stress: Expose a solution and a solid sample to a light source compliant with ICH Q1B guidelines (e.g., an option with output similar to a D65/ID65 lamp).[18] A control sample should be wrapped in foil to protect it from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.[22][23] A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new peaks (degradants).
Caption: Workflow for a Forced Degradation Study.
Recommended Storage and Handling
Based on the predicted stability profile, the following storage conditions are recommended for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine to ensure its long-term integrity:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is advisable.[24]
-
Light: Protect from light by storing in amber vials or in a light-proof container.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation.
Conclusion
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a valuable building block in modern drug discovery. While direct experimental data on its solubility and stability are sparse, a robust characterization plan can be formulated based on the known properties of its chemical class and protected analogues. Its predicted low aqueous solubility and potential for photolytic and oxidative degradation are key parameters that must be managed. The protocols outlined in this guide provide a validated framework for researchers to experimentally determine the precise solubility and stability profile of this compound, thereby ensuring its reliable use in complex synthetic and developmental workflows.
References
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ChemBK. (2024). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. Retrieved from [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
PubChem. (n.d.). 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]
-
ResearchGate. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Retrieved from [Link]
-
ResearchGate. (2016). Forced Degradation Studies. Retrieved from [Link]
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Molbase. (n.d.). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development - A Review. Retrieved from [Link]
-
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
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vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
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European Journal of Chemistry. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
Lead Sciences. (n.d.). 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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Introduction: The Pyrrolo[2,3-b]pyridine Scaffold - A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driven by the need for compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Within the vast landscape of heterocyclic chemistry, the pyrrolo[2,3-b]pyridine nucleus, also known as 7-azaindole, has emerged as a "privileged structure".[1] This bicyclic scaffold, an isostere of indole where a carbon atom at position 7 is replaced by nitrogen, forms the core of numerous biologically active molecules and has been successfully incorporated into FDA-approved drugs.[2][3]
Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions with a multitude of biological targets. This versatility has led to the development of pyrrolo[2,3-b]pyridine derivatives with a remarkably broad spectrum of pharmacological activities, ranging from anticancer and antiviral to neuroprotective and anti-inflammatory effects.[1][3] This guide provides a detailed exploration of the key biological activities of these compounds, delving into their mechanisms of action, summarizing pivotal quantitative data, and outlining the experimental methodologies used to validate their therapeutic potential.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The pyrrolo[2,3-b]pyridine scaffold is a dominant feature in the design of modern anticancer agents, primarily due to its exceptional utility as a hinge-binding motif in kinase inhibitors.[4] However, its utility extends beyond kinase inhibition to other critical oncogenic processes.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
Kinases are fundamental regulators of cellular signaling, and their aberrant activation is a hallmark of many cancers. The 7-azaindole core is adept at mimicking the purine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of various kinases, thereby blocking their downstream signaling.
-
BRAF Inhibitors: The V600E mutation in the B-RAF kinase is a key driver in melanoma. Several pyrrolo[2,3-b]pyridine-based inhibitors have been developed to target this mutation.[2] Vemurafenib (Zelboraf®), an FDA-approved drug for metastatic melanoma, features this core structure and demonstrates the clinical success of this approach.[3] Research into novel derivatives continues to yield compounds with potent inhibitory effects.[2]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in various tumors. The 1H-pyrrolo[2,3-b]pyridine nucleus can form crucial hydrogen bonds with the hinge region of FGFRs.[4][5] Structure-based design has led to the development of potent inhibitors by modifying substituents at the 5-position of the ring to interact with specific residues in the binding pocket.[4]
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: CDK8 is a key oncogene in colorectal cancer (CRC), where it modulates the WNT/β-catenin signaling pathway. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor that indirectly inhibits β-catenin activity, leading to cell cycle arrest and tumor growth inhibition in CRC models.[6][7]
-
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: While primarily explored for Alzheimer's disease, GSK-3β is also a target in some cancers. Pyrrolo[2,3-b]pyridine derivatives have shown potent, nanomolar inhibition of GSK-3β.[8][9]
-
Other Kinase Targets: The versatility of the scaffold is further demonstrated by its application in developing potent inhibitors for Traf2- and NCK-interacting kinase (TNIK)[10], Focal Adhesion Kinase (FAK)[11], and Janus kinase 1 (JAK1).[12]
| Compound Class | Target Kinase | Example IC₅₀ | Reference |
| Pyrrolo[2,3-b]pyridine Series | V600E B-RAF | 0.080 µM | [2] |
| 1H-Pyrrolo[2,3-b]pyridine Deriv. | FGFR1 | 7 nM | [4][5] |
| 1H-Pyrrolo[2,3-b]pyridine Deriv. | CDK8 | 48.6 nM | [6][7] |
| Pyrrolo[2,3-b]pyridine Deriv. | GSK-3β | 0.22 nM | [8] |
| 1H-Pyrrolo[2,3-b]pyridine Deriv. | TNIK | < 1 nM | [10] |
The following diagram illustrates how pyrrolo[2,3-b]pyridine-based CDK8 inhibitors can disrupt the WNT/β-catenin signaling pathway, a critical driver of colorectal cancer.
Caption: Inhibition of CDK8 by a pyrrolo[2,3-b]pyridine derivative prevents β-catenin stabilization, reducing oncogenic gene transcription.
Non-Kinase Anticancer Mechanisms
-
DNA Intercalation: Certain novel pyrrolo[2,3-b]pyridine analogues have demonstrated the ability to intercalate into calf thymus DNA. This interaction can form a stable compound-DNA complex, potentially blocking DNA replication and transcription processes, thereby exerting an antiproliferative effect.[13]
-
Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives (an isomer of the 7-azaindole scaffold) were designed as colchicine-binding site inhibitors. By binding to tubulin, these compounds disrupt the dynamics of microtubule formation, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[14]
Antiviral Activity: Combating Viral Pathogens
The 7-azaindole core is a versatile scaffold for developing agents against a range of viral infections.[15] Its derivatives have shown potent activity by targeting key viral proteins and host-pathogen interactions.
-
Anti-Influenza Activity: A significant breakthrough was the discovery of 7-azaindole derivatives that target the PB2 subunit of the influenza virus polymerase, which is essential for viral replication. This represents a novel mechanism of action compared to existing neuraminidase inhibitors.[16][17] These compounds have shown promise for treating both seasonal and pandemic influenza strains.[16]
-
Anti-SARS-CoV-2 Activity: In the fight against COVID-19, 7-azaindole derivatives were identified as inhibitors of the interaction between the viral spike (S1-RBD) protein and the human ACE2 receptor.[18] By blocking this initial step of viral entry, these compounds effectively neutralize the virus. Compound ASM-7, for example, showed excellent antiviral activity in both pseudovirus and native virus assays with low cytotoxicity.[18]
| Compound Class | Viral Target | Metric | Value | Reference |
| 7-Azaindole Derivatives | SARS-CoV-2 Pseudovirus | EC₅₀ | 0.45 µM (ASM-7) | [18] |
| 7-Azaindole Derivatives | SARS-CoV-2 Pseudovirus | EC₅₀ | 9.08 µM (G7a) | [18] |
Antimicrobial and Antifungal Activity
Beyond viruses, pyrrolopyridine derivatives have demonstrated efficacy against bacterial and fungal pathogens, addressing the critical global health challenge of antimicrobial resistance.[19]
-
Antibacterial Activity: Various derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Bacillus spizizenii, and Staphylococcus aureus.[20][21][22] The mechanism for some of these compounds is believed to involve the inhibition of essential enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase.[23]
-
Antifungal Activity: Many synthesized 7-azaindoles exhibit considerable fungicidal activity. A notable example is their effectiveness against Pyricularia oryzae, the fungus responsible for the devastating rice blast disease, highlighting their potential as agrochemicals.[24] Other derivatives have shown potent activity against human fungal pathogens like Candida sp., with efficacy comparable to the standard drug ketoconazole.[22][23]
Neuroprotective and Anti-Inflammatory Roles
Neuroprotection: A Potential Avenue for Neurodegenerative Diseases
The development of potent GSK-3β inhibitors from the pyrrolo[2,3-b]pyridine class has opened a promising therapeutic avenue for Alzheimer's disease (AD).[8][9] GSK-3β is a key enzyme involved in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a pathological hallmark of AD.
Inhibitors like compound 41 and S01 have demonstrated nanomolar potency against GSK-3β.[8][25] By inhibiting this kinase, they decrease tau phosphorylation, up-regulate neurogenesis markers, and promote the outgrowth of neuronal neurites in cellular models.[8][25] Furthermore, these compounds have been shown to ameliorate cognitive and motor deficits in animal models of AD, with low in vivo toxicity.[8][9]
Caption: Pyrrolo[2,3-b]pyridine GSK-3β inhibitors block tau hyperphosphorylation, preventing NFT formation and neuronal dysfunction.
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of phosphodiesterase 4B (PDE4B), an enzyme that modulates inflammatory responses.[26] By inhibiting PDE4B, these compounds significantly reduce the release of the pro-inflammatory cytokine TNF-α from macrophages, demonstrating a clear anti-inflammatory mechanism of action that could be leveraged for CNS and other inflammatory disorders.[26]
Key Experimental Protocols
The validation of biological activity relies on robust and reproducible experimental workflows. The following protocols are foundational for characterizing pyrrolo[2,3-b]pyridine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol is used to determine the IC₅₀ value of a compound against a specific kinase.
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a fluorescently labeled peptide), and ATP solution at desired concentrations.
-
Compound Dilution: Perform a serial dilution of the test pyrrolo[2,3-b]pyridine derivative in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the kinase to all wells except the negative control.
-
Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Stop Reaction: Add a termination buffer containing EDTA to chelate the magnesium ions required for kinase activity.
-
Data Acquisition: Read the plate on a microfluidic capillary electrophoresis instrument. The instrument measures the ratio of phosphorylated (product) to unphosphorylated (substrate) peptide.
-
Data Analysis: Convert the product/substrate ratios to percent inhibition relative to controls (0% inhibition for DMSO, 100% inhibition for no-kinase wells). Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.
Protocol 2: Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB)
This assay measures the cytotoxic (cell-killing) effect of a compound on cancer cell lines.[13]
-
Cell Plating: Seed cancer cells (e.g., A549, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[2,3-b]pyridine derivative and incubate for a set period (e.g., 48-72 hours). Include wells with vehicle (DMSO) as a negative control.
-
Cell Fixation: Gently remove the media and fix the cells by adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add SRB solution to each well and stain for 30 minutes at room temperature. SRB is a dye that binds to basic amino acids in cellular proteins.
-
Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to each well to solubilize the protein-bound dye.
-
Read Absorbance: Measure the optical density (OD) at ~510 nm using a microplate reader.
-
Analysis: The OD is proportional to the total cellular protein, which reflects cell number. Calculate the percentage of cell growth inhibition for each compound concentration compared to the DMSO control to determine the GI₅₀ (concentration for 50% growth inhibition).
Visualization: General Drug Discovery Workflow
Caption: A typical workflow for advancing a pyrrolo[2,3-b]pyridine derivative from initial synthesis to a preclinical candidate.
Conclusion
The pyrrolo[2,3-b]pyridine scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a wide array of diseases. Its success stems from a unique combination of structural and electronic properties that enable potent and selective interactions with diverse biological targets, most notably protein kinases. The extensive research into its derivatives has yielded not only FDA-approved drugs but also a rich pipeline of lead compounds for anticancer, antiviral, neuroprotective, and anti-inflammatory applications. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the rational design of novel 7-azaindole derivatives will continue to be a highly productive and impactful endeavor in the future of drug discovery.
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Introduction: The Rise of a Privileged Scaffold
An In-Depth Technical Guide to the Chemistry and Application of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. As a key bioisostere of the ubiquitous indole moiety, it offers a strategic advantage in drug design.[1][2][3] The introduction of a nitrogen atom into the indole's benzene ring fundamentally alters the scaffold's physicochemical properties, including its hydrogen bonding capacity, pKa, solubility, and metabolic profile.[2][4] This seemingly subtle change allows for novel interactions with biological targets and provides a pathway to circumvent existing intellectual property.[5]
While all four isomers (4-, 5-, 6-, and 7-azaindole) are utilized, the 7-azaindole scaffold is the most frequently employed in drug discovery programs.[2][5] Its prominence is largely due to its exceptional ability to act as a "hinge-binding" motif in protein kinase inhibitors.[6][7][8] The unique arrangement of the pyrrole N-H group (as a hydrogen bond donor) and the adjacent pyridine nitrogen (as a hydrogen bond acceptor) allows for a bidentate interaction with the kinase hinge region, mimicking the binding of the adenine portion of ATP.[2][6][9] This has cemented its status as a "privileged fragment" in kinase inhibitor design, leading to the development of several FDA-approved drugs.[2][7]
This guide provides a comprehensive overview of the core chemistry of the 7-azaindole scaffold, from its fundamental synthesis and functionalization to its application in landmark drug discovery campaigns.
Figure 1: The 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold with standard IUPAC numbering.
Core Synthesis Strategies
The construction of the 7-azaindole core can be approached from either pyridine or pyrrole precursors, with modern methods heavily relying on transition-metal-catalyzed reactions to ensure efficiency and versatility.[10]
Palladium-Catalyzed Cyclization Routes
A prevalent and highly effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine starting material. One of the most robust methods is a two-step sequence involving a Sonogashira coupling followed by a base-mediated C-N cyclization.[11] This approach offers a direct and often high-yielding route to 2-substituted 7-azaindoles, which are valuable intermediates.
A key advantage of this methodology is its tolerance for a variety of functional groups on the alkyne coupling partner, allowing for the direct installation of diverse substituents at the C2 position. The use of 18-crown-6 in the cyclization step is critical, as it complexes with the potassium cation of the t-butoxide base, increasing its reactivity and facilitating the final ring-closing step under milder conditions than previously possible.[11]
Caption: Palladium-catalyzed two-step synthesis of 2-substituted 7-azaindoles.[11]
Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole
This protocol is adapted from a procedure by de Mattos et al. and demonstrates the Sonogashira/C-N cyclization sequence.[11]
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 mmol) in triethylamine (5 mL), add phenylacetylene (1.2 mmol).
-
De-gas the solution with argon for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-amino-3-(phenylethynyl)pyridine.
Step 2: C-N Cyclization
-
Dissolve the 2-amino-3-(phenylethynyl)pyridine intermediate (1.0 mmol) in toluene (10 mL).
-
Add potassium tert-butoxide (KOtBu) (1.5 mmol) and 18-crown-6 (0.1 mmol).
-
Heat the mixture to 65 °C and stir for 2 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-phenyl-7-azaindole.
Regioselective Functionalization: A Chemist's Guide to Decorating the Scaffold
The true power of the 7-azaindole scaffold lies in the ability to selectively functionalize each of its five carbon positions and the pyrrole nitrogen.[12][13] Advances in metal-catalyzed chemistry have provided a comprehensive toolkit for this purpose.[13]
N1-Functionalization
The pyrrole nitrogen (N1) is readily functionalized via standard N-alkylation, N-arylation, or N-acylation reactions. These modifications are often used to install protecting groups or to modulate the electronic properties and steric profile of the molecule. Copper-catalyzed Ullmann-type couplings are frequently used for N-arylation.[4]
C3-Functionalization: The Site of Electrophilic Attack
Similar to indole, the C3 position is the most electron-rich carbon and is the primary site for electrophilic aromatic substitution reactions such as Vilsmeier-Haack formylation and Friedel-Crafts alkylation.[4][14] This provides a direct route to installing carbon-based substituents at this position.
C2, C4, C5, and C6 Functionalization: The Realm of Metal Catalysis
Accessing the other carbon positions typically requires more sophisticated strategies, primarily involving halogenation followed by cross-coupling or direct C-H activation.
1. Halogenation and Cross-Coupling: A robust and widely used workflow involves the regioselective installation of a halogen (typically bromine or iodine) onto the 7-azaindole core. This "functional handle" can then be used to participate in a vast array of palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig).[4] This two-step sequence allows for the introduction of aryl, heteroaryl, alkyl, and amine groups at specific vectors around the scaffold. For instance, photoredox/nickel dual catalysis has been successfully employed to synthesize various cycloalkyl-substituted 7-azaindoles from their bromo-precursors.[15][16]
Caption: A common workflow for functionalizing the 7-azaindole core via halogenation and subsequent cross-coupling.
2. Direct C-H Activation: More recently, direct C-H functionalization has emerged as a highly atom-economical method for modifying the scaffold without the need for pre-installed handles.[13] These reactions, often catalyzed by rhodium or palladium, use a directing group (often attached at N1) to guide the catalyst to a specific C-H bond, which is then cleaved and replaced with a new functional group.[17] This technique provides powerful and often complementary regioselectivity to classical methods. For example, rhodium(III)-catalyzed oxidative annulation with alkynes proceeds via a double C-H activation to build complex fused systems onto the 7-azaindole core.[17]
Application in Drug Discovery: The Kinase Inhibitor Privileged Scaffold
The 7-azaindole scaffold is a validated and highly successful component of many kinase inhibitors.[6][7][8][18] Its utility stems from its ability to form two key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, which is a conserved structural feature across the kinome.[2][6][7][9]
-
The pyrrole N1-H acts as a hydrogen bond donor .
-
The pyridine N7 acts as a hydrogen bond acceptor .
This bidentate interaction anchors the inhibitor in the active site, providing a stable foundation upon which further substituents can be elaborated to achieve potency and selectivity.[6][7] X-ray crystallography has revealed that the 7-azaindole moiety can adopt different binding modes, including "normal" and "flipped" orientations, further expanding its versatility in structure-based drug design.[6][9]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge backbone.
Case Study: FDA-Approved Drugs
The success of the 7-azaindole scaffold is best illustrated by its presence in multiple FDA-approved drugs, particularly in oncology.
| Drug Name | Target(s) | Indication | Year Approved |
| Vemurafenib (Zelboraf®) | BRAF V600E Kinase | Metastatic Melanoma | 2011 |
| Venetoclax (Venclexta®) | BCL-2 | Chronic Lymphocytic Leukemia (CLL) | 2016 |
| Pexidartinib (Turalio®) | CSF1R Kinase | Tenosynovial Giant Cell Tumor | 2019 |
Vemurafenib: A landmark in personalized medicine, Vemurafenib was developed using fragment-based drug design.[5][7] The 7-azaindole core was identified as an excellent starting fragment that binds to the BRAF kinase.[6][7] Structure-based optimization, adding the propyl-sulfonamide and dichlorofluorophenyl groups, led to a highly potent and selective inhibitor of the V600E mutant BRAF kinase, which drives a significant subset of melanomas.[5][7]
Conclusion and Future Outlook
The 7-azaindole scaffold has transitioned from a simple indole bioisostere to a validated, privileged structure in its own right. Its unique electronic and hydrogen-bonding properties, combined with a mature and versatile synthetic chemistry toolkit, make it an exceptionally valuable core for modern drug discovery. The continued development of novel synthetic methods, particularly in the realm of late-stage C-H functionalization, will further empower medicinal chemists to explore new chemical space around this remarkable scaffold. As researchers continue to target complex biological systems with small molecules, the strategic deployment of the 7-azaindole core is set to remain a key and successful tactic for years to come.
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Li, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7293–7309. Available from: [Link]
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Kumar, A., et al. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available from: [Link]
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Wang, C., et al. (2017). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 19(21), 5880–5883. Available from: [Link]
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Kumar, A., et al. (2021). Azaindole Therapeutic Agents. PubMed Central. Available from: [Link]
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Pinto, E., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available from: [Link]
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2019). National Institutes of Health. Available from: [Link]
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Zhang, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. Available from: [Link]
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A bioisosteric approach to the discovery of indole carbinol androgen receptor ligands. (n.d.). PubMed. Available from: [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PubMed Central. Available from: [Link]
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Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (2021). Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2020). The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). ResearchGate. Available from: [Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2015). National Institutes of Health. Available from: [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. Available from: [Link]
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Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Available from: [Link]
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Electrophilic Aromatic Substitution of a BN Indole. (2012). PubMed Central. Available from: [Link]
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An In-Depth Technical Guide to 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is characterized by the relentless pursuit of novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of heterocyclic systems, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a "privileged" structure, particularly in the realm of kinase inhibition. Its ability to act as a bioisostere of purines allows it to form key hydrogen bonding interactions within the ATP-binding sites of numerous kinases. This guide focuses on a key derivative of this scaffold, 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, a versatile building block whose strategic functionalization opens avenues to a diverse array of potent and selective bioactive molecules. As a Senior Application Scientist, this document aims to provide not just a compilation of data, but a cohesive narrative that explains the causality behind experimental choices and highlights the practical utility of this important chemical entity.
Molecular Profile and Physicochemical Properties
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a functionalized 7-azaindole derivative that presents a unique combination of reactive sites, making it an invaluable intermediate in multi-step organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [1] |
| Molecular Weight | 197.58 g/mol | [1] |
| CAS Number | 1245645-97-9 | [1] |
| Appearance | Likely a yellow to brown solid | General chemical knowledge |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols | General chemical knowledge |
The presence of a chlorine atom at the 4-position and a nitro group at the 5-position of the 7-azaindole core significantly influences its electronic properties and reactivity. The electron-withdrawing nature of both substituents activates the pyridine ring for nucleophilic aromatic substitution, while also modulating the reactivity of the pyrrole moiety.
Strategic Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
The synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a multi-step process that begins with the commercially available 7-azaindole. The overall synthetic strategy involves the sequential introduction of the chloro and nitro functionalities, a pathway that requires careful control of regioselectivity.
Caption: Synthetic workflow for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Step 1: N-Oxidation of 7-Azaindole
The initial step involves the selective oxidation of the pyridine nitrogen of 7-azaindole to its corresponding N-oxide. This is a crucial activating step that directs the subsequent chlorination to the 4-position.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 7-azaindole (1 equivalent) in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Oxidant Addition: To the stirred solution, add a solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), dropwise at a controlled temperature, typically 0-5 °C, to manage the exothermicity of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) if m-CPBA is used. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 7-azaindole N-oxide.
Causality: The N-oxidation increases the electron density at the 4-position of the pyridine ring, making it more susceptible to electrophilic attack in the subsequent chlorination step. This is a classic strategy to control regioselectivity in pyridine chemistry.
Step 2: Chlorination of 7-Azaindole N-oxide
The activated N-oxide is then chlorinated to introduce the chlorine atom at the 4-position.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, dissolve the 7-azaindole N-oxide (1 equivalent) in a high-boiling point solvent like acetonitrile or use phosphorus oxychloride (POCl₃) as both the reagent and solvent.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the solution at room temperature. A catalyst, such as diisopropylethylamine (DIPEA), can be added to improve the yield.[2]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) for several hours.
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃. The resulting solution is then neutralized with a base, such as sodium carbonate or ammonium hydroxide, until a precipitate forms. The solid is collected by filtration, washed with water, and dried to afford 4-chloro-7-azaindole. A patent describes this process achieving a yield of up to 85.6%.[3]
Causality: The N-oxide functionality directs the chlorination to the 4-position. The mechanism involves the formation of a reactive intermediate that readily undergoes nucleophilic attack by the chloride ion.
Step 3: Nitration of 4-Chloro-7-azaindole
The final step is the regioselective nitration of 4-chloro-7-azaindole to introduce the nitro group at the 5-position.
Proposed Experimental Protocol:
-
Reaction Setup: In a flask cooled in an ice-salt bath (-10 to 0 °C), carefully add 4-chloro-7-azaindole (1 equivalent) in portions to a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) (the nitrating mixture).
-
Reaction Conditions: Maintain the temperature below 5 °C and stir the reaction mixture for a specified period (e.g., 1-3 hours). The regioselectivity of nitration on the 7-azaindole ring is influenced by the reaction conditions. Nitration at the 5-position is generally favored under these conditions.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to yield 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Causality: The nitration of the 7-azaindole core is an electrophilic aromatic substitution. The 5-position is electronically favored for nitration due to the directing effects of the fused pyrrole ring and the pyridine nitrogen. The presence of the chloro group at the 4-position further influences the regioselectivity.
Spectroscopic Characterization
Expected ¹H NMR Signals (in DMSO-d₆):
-
A singlet for the N-H proton of the pyrrole ring, likely in the range of 11.0-13.0 ppm.
-
A singlet or a narrow doublet for the proton at the 6-position of the pyridine ring.
-
Two doublets for the protons at the 2- and 3-positions of the pyrrole ring, exhibiting coupling to each other.
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Signals for the carbon atoms of the pyrrole and pyridine rings, with the carbons bearing the chloro and nitro groups being significantly shifted.
A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound, confirming its characterization is established in a commercial setting.[1]
Applications in Drug Discovery: A Versatile Building Block
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a key intermediate in the synthesis of more complex molecules with significant biological activity, particularly as kinase inhibitors. The chloro and nitro groups serve as handles for further functionalization.
Caption: Key transformations of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group and the pyridine nitrogen. This allows for the introduction of various functionalities, such as amines, alcohols, and thiols, by reacting the core molecule with the corresponding nucleophiles. This reaction is fundamental in building the diversity of potential drug candidates.
Reduction of the Nitro Group
The nitro group at the 5-position can be readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reduction (e.g., SnCl₂ in HCl). The resulting 5-amino-4-chloro-7-azaindole is a valuable intermediate for further elaboration, for instance, through amide bond formation or participation in other coupling reactions.
Role in the Synthesis of Kinase Inhibitors
The 7-azaindole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. The functionalization of the 4- and 5-positions of the 7-azaindole core is a common strategy to achieve potency and selectivity against specific kinases. For example, derivatives of 4-amino-7-azaindole are used in the development of inhibitors for various kinases, including those involved in cancer and inflammatory diseases. The synthesis of such compounds often proceeds through intermediates like 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Safety and Handling
As a nitro-aromatic and chlorinated heterocyclic compound, 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine stands out as a strategically important building block for medicinal chemists and drug discovery scientists. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The true value of this compound lies in its potential for diversification through the selective functionalization of its chloro and nitro groups. This versatility allows for the systematic exploration of chemical space around the privileged 7-azaindole scaffold, paving the way for the discovery of novel and potent therapeutic agents. This guide has aimed to provide a comprehensive and practical overview of this key molecule, grounding its synthesis and application in the principles of modern organic and medicinal chemistry.
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A Technical Guide to the Safe Handling and Application of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Abstract: This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1245645-97-9). As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug development.[1][2] The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure known for its ability to mimic purines and form critical hydrogen bond interactions with biological targets.[1] This guide synthesizes available data from structurally analogous compounds and established laboratory safety principles to provide a robust framework for its use in a research environment, ensuring both scientific integrity and personnel safety.
Core Safety Profile and Hazard Identification
While a comprehensive, peer-reviewed safety data sheet (SDS) for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is not extensively available, a robust hazard assessment can be constructed by analyzing its structural motifs and data from closely related analogues. The primary surrogate for this analysis is the N-protected derivative, 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1245649-52-8), for which GHS hazard classifications are documented.[3]
GHS Hazard Classification (Inferred)
Based on structural analogy, 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine should be handled as a substance with the following potential hazards:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[3][4]
Causality Behind Hazards: The toxicological profile is dictated by its chemical structure. The chloro- and nitro-substituents on the aromatic heterocyclic core contribute to its reactivity and potential for biological interaction. Upon combustion or thermal decomposition, it may release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[5][6]
Physical and Chemical Properties
A summary of known and predicted properties for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is provided below. This data is essential for understanding its behavior under laboratory conditions.
| Property | Value | Source |
| CAS Number | 1245645-97-9 | [7] |
| Molecular Formula | C₇H₄ClN₃O₂ | [7] |
| Molecular Weight | 197.58 g/mol | [7] |
| Appearance | White to light yellow crystal or powder (inferred) | [8] |
| Density (Predicted) | 1.661 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 11.23 ± 0.40 | [7] |
| Solubility | Soluble in DMSO and DMF; almost insoluble in water (inferred from analogue) | [8] |
Laboratory Handling and Exposure Control
A systematic approach to handling this compound is critical to mitigate the risks identified. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.[11]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[12]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles causing serious eye irritation.[11] |
| Hand | Nitrile or neoprene gloves. Double-gloving is recommended for extended operations. | Provides a barrier against skin contact, which can cause irritation.[13] Gloves must be inspected before use and disposed of properly after handling.[14] |
| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges may be necessary. | Required when handling the solid outside of a fume hood (not recommended) or if aerosol generation is likely.[14] |
Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for safely handling 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine from receipt to disposal.
Caption: Decision tree for responding to spills or exposures.
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention. [14]* In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. [5][14]If skin irritation occurs, get medical advice. [4]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. [5]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [14][15]
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Streams: Collect waste in suitable, closed, and clearly labeled containers. [14]* Disposal Method: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with all local, state, and federal regulations. [5][9]Do not dispose of down the drain or into the environment. [14]
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4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE - ChemBK.
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Discovery and history of substituted pyrrolo[2,3-b]pyridines
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Substituted Pyrrolo[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric mimic of the natural indole nucleus have cemented its role in the development of numerous therapeutic agents. This guide provides a comprehensive exploration of the 7-azaindole core, charting its course from the challenging early syntheses to the sophisticated and efficient methodologies employed today. We will dissect the causality behind key synthetic strategies, provide detailed experimental protocols for both classical and modern approaches, and illuminate the scaffold's therapeutic significance through the lens of prominent drug candidates, with a particular focus on its revolutionary impact in the field of kinase inhibitors.
Introduction: The Emergence of a Privileged Scaffold
Heterocyclic compounds form the bedrock of pharmaceutical science, with over half of all FDA-approved drugs featuring a heterocyclic ring system. Within this vast chemical space, the pyrrolo[2,3-b]pyridine core has emerged as a structure of profound importance.[1] Its significance stems from its structural relationship to indole; the strategic replacement of the C-7 carbon with a nitrogen atom creates the 7-azaindole isomer. This seemingly minor alteration has major consequences for the molecule's physicochemical properties.[2]
The introduction of the pyridine nitrogen enhances aqueous solubility and provides an additional hydrogen bond acceptor site, which can be pivotal for modulating drug-target interactions and improving pharmacokinetic profiles.[2] This bioisosteric relationship allows medicinal chemists to leverage the well-established biological activities of indole-containing compounds while fine-tuning properties to overcome challenges like poor solubility or off-target effects, thereby creating novel intellectual property.[2] The 7-azaindole framework is particularly prominent in the design of kinase inhibitors, where it effectively mimics the adenine portion of ATP, enabling strong and specific binding to the kinase hinge region.[2]
The Genesis: Overcoming Early Synthetic Hurdles
The synthesis of the 7-azaindole core has historically been a significant challenge. Unlike the electron-rich benzene ring of indole, the electron-deficient nature of the pyridine ring in 7-azaindole deactivates it towards the electrophilic substitution reactions that are central to many classical indole syntheses.[2] Consequently, iconic methods like the Fischer, Madelung, and Bartoli indole syntheses, while foundational for indole chemistry, are often inefficient or require harsh conditions when applied to their aza-analogs.[2]
One of the earliest successful strategies for creating a substituted 7-azaindole is the Tschitschibabin (Chichibabin) Reaction . This method involves the condensation of a picoline (methylpyridine) derivative with a nitrile, mediated by a strong base.
Featured Classical Protocol: Tschitschibabin (Chichibabin) Cyclization
This protocol describes the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile, a process studied in detail to understand its complex mechanistic nuances.[3] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical for the initial deprotonation of the picoline methyl group, initiating the reaction cascade.
Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole [3]
-
Reagent Preparation: Prepare a solution of LDA (2.1 equivalents) in dry tetrahydrofuran (THF) under an inert argon atmosphere and cool to -40 °C.
-
Causality: An excess of LDA is crucial to drive the reaction to completion and overcome side reactions.[3] The low temperature is necessary to control the reactivity of the highly basic organolithium species and prevent unwanted side reactions.
-
-
Picoline Addition: Slowly add 2-fluoro-3-picoline (1.0 equivalent) to the LDA solution. Stir for 60 minutes at -40 °C.
-
Causality: This step generates the key benzyllithium intermediate via deprotonation of the methyl group. The fluorine substituent is not essential for the cyclization but was used in mechanistic studies.[3]
-
-
Nitrile Condensation: Add benzonitrile (1.2 equivalents) to the reaction mixture and continue stirring for 2 hours at -40 °C.
-
Causality: The lithiated picoline acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This is the key bond-forming step that sets up the subsequent cyclization.
-
-
Workup and Purification: Quench the reaction with aqueous THF. Evaporate the solvent under reduced pressure. Redissolve the resulting solid in ethyl acetate and wash sequentially with aqueous sodium bicarbonate and brine. Dry the organic layer over sodium sulfate, filter, and evaporate to dryness to yield the crude product. The final product can be purified by recrystallization or flash chromatography.
Sources
Application Notes and Protocols: Synthetic Routes to 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Abstract
This document provides a detailed guide for the synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, a critical heterocyclic building block in medicinal chemistry. 7-Azaindole derivatives are recognized as privileged scaffolds, particularly in the development of kinase inhibitors, due to their ability to act as hinge-binding motifs.[1] This guide outlines a robust and widely adopted three-step synthetic sequence starting from commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The protocols described herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and guidance on process control and potential challenges.
Introduction and Strategic Overview
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-5-nitro-7-azaindole, is a key intermediate in the synthesis of complex, biologically active molecules, including Janus kinase (JAK) inhibitors and checkpoint kinase 1 (Chk1) inhibitors.[2][3] The strategic placement of the chloro and nitro groups on the 7-azaindole core allows for versatile downstream functionalization through nucleophilic aromatic substitution (SNAr) and reduction/amination reactions, respectively.
The most reliable and scalable synthesis commences with 7-azaindole and proceeds through a logical sequence of functional group installations:
-
N-Oxidation: Activation of the pyridine ring.
-
Chlorination: Regioselective installation of a chlorine atom at the C4 position.
-
Nitration: Regioselective introduction of a nitro group at the C5 position.
This document will detail this primary pathway, including a discussion on the strategic use of N-protection to modify reactivity and improve yields in subsequent transformations.
Figure 1: High-level workflow for the synthesis of 4-Chloro-5-nitro-7-azaindole.
Primary Synthetic Route: Step-by-Step Protocols
This section details the most common and scalable synthetic route from 7-azaindole.
Step 1: N-Oxidation of 7-Azaindole
Causality and Rationale: The direct chlorination of 7-azaindole is challenging and lacks regioselectivity. The formation of an N-oxide at the pyridine nitrogen (N7) is a critical activation step. This transformation electronically modifies the pyridine ring, making the C4 position susceptible to nucleophilic attack by a chloride source in the subsequent step.[4][5] Common oxidizing agents for this purpose include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).[6][7]
Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-oxide
-
Materials:
-
7-Azaindole (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
n-Heptane
-
-
Procedure:
-
Suspend 7-azaindole (e.g., 3.6 g, 30 mmol) in a mixture of DME (17 mL) and heptane (33 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
At room temperature, add m-CPBA (e.g., 8.1 g, ~36 mmol) portion-wise over 15-20 minutes.
-
Stir the resulting mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the product often precipitates. Filter the solid suspension through a Büchner funnel.
-
Wash the filter cake thoroughly with a 1:2 mixture of DME and heptane to remove unreacted m-CPBA and its benzoic acid byproduct.
-
Dry the resulting white to off-white solid under vacuum to yield 7-azaindole N-oxide. The product is typically used in the next step without further purification.
-
Step 2: Chlorination of 7-Azaindole N-oxide
Causality and Rationale: With the pyridine ring activated, chlorination can be achieved using various reagents. Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this transformation.[8] The mechanism involves the activation of POCl₃ by the N-oxide oxygen, followed by an intramolecular rearrangement and chloride attack at the C4 position.[9] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can catalyze the reaction and improve yields by scavenging the generated HCl.[2][6]
Protocol 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Materials:
-
7-Azaindole N-oxide (from Step 1, 1.0 equiv)
-
Phosphorus oxychloride (POCl₃, 5-8 equiv)
-
Acetonitrile (ACN) or 1,2-Dimethoxyethane (DME)
-
N,N-Diisopropylethylamine (DIPEA, optional, 0.1-1.5 equiv)
-
6N Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
To the crude 7-azaindole N-oxide (e.g., ~30 mmol scale), add the chosen solvent (e.g., DME, 50 mL).
-
Carefully add phosphorus oxychloride (POCl₃, e.g., 22 mL, 0.24 mol) to the suspension. If using a catalyst, add DIPEA at this stage.[7]
-
Heat the reaction mixture to reflux (typically 80-85 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice (~150 g) with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic quench.
-
Adjust the pH of the aqueous mixture to ~10 using a 6N NaOH solution while keeping the temperature below 20 °C with an ice bath.
-
The product will precipitate as a solid. Collect the solid by filtration, wash it with cold water, and dry it under vacuum to obtain 4-chloro-7-azaindole as a pale orange or brown solid.[2] A yield of ~85% can be expected.[2]
-
Step 3: Nitration of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Causality and Rationale: The final step is an electrophilic aromatic substitution to install the nitro group. The pyrrolo[2,3-b]pyridine system is electron-rich, but the chloro-substituent is deactivating. A strong nitrating system, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is required. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. The reaction is highly regioselective for the C5 position. Strict temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts.
Figure 2: Generation of the nitronium ion electrophile.
Protocol 3: Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
-
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
-
Nitric Acid (HNO₃, 65-70%, 1.1-1.5 equiv)
-
Ice, Water
-
-
Procedure:
-
Charge a clean, dry, jacketed reactor or round-bottom flask with concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice/salt bath.
-
Slowly add the 4-chloro-7-azaindole in portions, ensuring the internal temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
In a separate addition funnel, charge the nitric acid.
-
Add the nitric acid dropwise to the sulfuric acid solution over 30-60 minutes, maintaining the internal temperature strictly between 0 and 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor for completion via TLC or LC-MS.
-
Once complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The product will precipitate. Allow the ice to melt, then collect the solid by filtration.
-
Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum at 40-50 °C to afford 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine as a yellow solid.
-
N-Protection Strategy
Causality and Rationale: For certain subsequent reactions, particularly metal-catalyzed cross-couplings or lithiation, protecting the pyrrole nitrogen (N1) is advantageous.[10] A protecting group can enhance solubility, prevent N-H acidity from interfering with organometallic reagents, and in some cases, activate other positions on the ring.[11][12] Sulfonyl groups like tosyl (Ts) or phenylsulfonyl are commonly employed.[13][14]
The synthesis of the N-protected variant follows a slightly modified sequence, where protection is typically performed after the chlorination step.
Figure 3: Workflow for the synthesis of N-protected 4-Chloro-5-nitro-7-azaindole.
The nitration of the N-sulfonyl protected intermediate proceeds under similar conditions to the unprotected analog, yielding the corresponding N-protected final product.
Data Summary and Characterization
Table 1: Summary of Reaction Protocols
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Yield |
|---|---|---|---|---|---|
| 1. N-Oxidation | 7-Azaindole | m-CPBA | DME / Heptane | 20-25 | >90% |
| 2. Chlorination | 7-Azaindole N-oxide | POCl₃, DIPEA (cat.) | DME | 80-85 | ~85%[2] |
| 3. Nitration | 4-Chloro-7-azaindole | HNO₃ / H₂SO₄ | - | 0-10 | Good to High |
Table 2: Properties of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
| Property | Value | Reference |
|---|---|---|
| Compound ID | BB31-1063 | [15] |
| Molecular Formula | C₇H₄ClN₃O₂ | [15] |
| Molecular Weight | 197.58 g/mol | [15] |
| Appearance | Yellow Solid | - |
| MFCD Number | MFCD18072769 |[15] |
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 7. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Page loading... [wap.guidechem.com]
- 15. Compound 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine - Chemdiv [chemdiv.com]
Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of 7-Azaindole Scaffolds and the Suzuki-Miyaura Coupling
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents, most notably kinase inhibitors. The ability to functionalize this core structure with precision is paramount. Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds.[1][2][3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with a particularly challenging yet valuable substrate: 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. The presence of a nitro group and a chlorine atom on the electron-deficient 7-azaindole core presents specific challenges that necessitate a carefully considered approach to reaction design and execution.
The Substrate: Understanding 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a key intermediate in the synthesis of various biologically active compounds.[5][6] Its reactivity in Suzuki coupling is influenced by several factors:
-
Electron-Deficient Heterocycle: The pyridine ring of the 7-azaindole nucleus is inherently electron-deficient. This is further exacerbated by the potent electron-withdrawing nitro group at the 5-position. This electronic feature makes the chloro-substituted carbon more electrophilic and, in principle, more susceptible to oxidative addition by a palladium(0) catalyst.[2][7]
-
The Leaving Group: While aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings, the electronic activation from the nitro group and the inherent reactivity of the heteroaromatic system can facilitate the reaction.[2][8] However, specialized catalyst systems are often required to achieve high efficiency.[7][9][10]
-
The N-H Moiety: The presence of an unprotected pyrrole nitrogen (N-H) can be problematic in palladium-catalyzed reactions.[11][12] It can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, N-protection or the use of reaction conditions tolerant of free N-H groups is a critical consideration. Commercially available N-protected variants, such as the tosyl- or phenylsulfonyl-protected derivatives, offer a practical solution to this issue.[5][13][14][15]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[1][16] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, forming a Pd(II) intermediate.[1][16]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[1][16][17]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Optimization Strategies
Achieving a successful Suzuki coupling with 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
For challenging substrates like electron-deficient heteroaryl chlorides, the choice of the palladium catalyst and its associated ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can sometimes be effective, more specialized systems often provide superior results.
| Catalyst System Component | Recommended Options | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-type precatalysts, [Pd(Amphos)₂Cl₂] | These are common and effective sources of Pd(0) or serve as stable precatalysts that are readily reduced in situ.[8] Pd(Amphos)₂Cl₂ is particularly noted for its efficacy with heteroaryl chlorides. |
| Phosphine Ligands | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), P(t-Bu)₃, PCy₃ | These bulky and electron-rich ligands facilitate the oxidative addition of aryl chlorides and promote the reductive elimination step.[11] They have shown broad utility for nitrogen-containing heterocycles.[11][12][18] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong sigma-donating ligands that can form highly active and stable palladium complexes, often effective for coupling unactivated aryl chlorides.[10] |
Choice of Base and Solvent
The base and solvent system plays a crucial role in the transmetalation step and overall reaction efficiency.
| Parameter | Recommended Options | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These inorganic bases are widely used and effective. K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings and with N-H containing substrates.[8][11][19] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF, Acetonitrile | A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the catalytic cycle. Anhydrous conditions can also be employed, particularly with boronic esters.[8] |
The Boron Reagent
Both boronic acids and their corresponding esters can be used as coupling partners.
| Reagent Type | Advantages | Considerations |
| Boronic Acids | Commercially available, often used directly. | Can be prone to protodeboronation, especially electron-deficient or heteroaromatic variants.[3] |
| Boronic Esters (e.g., Pinacol esters) | More stable and less prone to protodeboronation.[3][8] | May require anhydrous conditions for optimal reactivity. |
Detailed Experimental Protocols
Safety Precaution: All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: General Procedure for Suzuki Coupling with an Arylboronic Acid
This protocol provides a robust starting point for the coupling of N-protected 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine with a generic arylboronic acid.
Materials:
-
N-protected 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (e.g., N-tosyl or N-phenylsulfonyl) (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (6 mol%)
-
K₃PO₄ (2.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (deoxygenated)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the N-protected 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deoxygenated water (typically a 4:1 to 10:1 ratio of dioxane to water). The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16]
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction, reduce reaction times, and improve yields, especially for less reactive chlorides.
Materials:
-
N-protected 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.)
-
Arylboronic acid pinacol ester (1.5 eq.)
-
XPhos Pd G2 (precatalyst) (5 mol%)
-
Cs₂CO₃ (2.0 eq.)
-
Acetonitrile
Procedure:
-
Vial Preparation: To a microwave reaction vial equipped with a stir bar, add the N-protected 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, arylboronic acid pinacol ester, XPhos Pd G2, and Cs₂CO₃.
-
Solvent and Sealing: Add acetonitrile, and securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor choice of ligand/base. | Use a fresh batch of palladium precatalyst. Screen different ligands (e.g., XPhos, RuPhos). Try a stronger base like Cs₂CO₃. Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of excess water, prolonged reaction time at high temperature. | Use the corresponding boronic ester. Minimize water content if using an ester. Ensure the reaction is not heated for an unnecessarily long time. |
| Formation of Homocoupled Byproducts | Inefficient transmetalation or reductive elimination. | Optimize the catalyst-to-ligand ratio. Screen different solvents. |
| Dehalogenation of Starting Material | Catalyst deactivation or side reactions. | Ensure a thoroughly deoxygenated reaction setup. Use a more robust ligand. |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a powerful tool for the synthesis of complex molecules with significant potential in drug discovery. While the substrate's electronic properties and the presence of a heteroaromatic core present challenges, a rational approach to the selection of the catalyst system, base, and solvent can lead to high-yielding and robust transformations. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Ayoub, N., et al. (2024, September). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Research Square. [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
ChemBK. 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
-
ResearchGate. (2025, August 6). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
Le, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 845. [Link]
-
PubChem. 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. [Link]
-
Chongqing Chemdad Co., Ltd. 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]
-
Le, C., et al. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]
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- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 13. chembk.com [chembk.com]
- 14. Page loading... [guidechem.com]
- 15. 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine | C13H8ClN3O4S | CID 58394774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. The specific substrate , 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, presents a unique synthetic challenge and opportunity. The electron-withdrawing nitro group significantly influences the reactivity of the heterocyclic core, making it a key intermediate for the synthesis of targeted therapeutics. The introduction of diverse amino functionalities at the C-4 position via the Buchwald-Hartwig amination is a critical transformation for generating libraries of potential drug candidates. This powerful palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution (SNAr).[1][2] This document provides a comprehensive guide to the successful application of the Buchwald-Hartwig amination to this specific, electron-deficient substrate.
The Catalytic Heart of the Reaction: Mechanism and Critical Parameters
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][3][4]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-7-azaindole, forming a Pd(II) complex. This is often the rate-determining step.[5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition_Complex" [label="L-Pd(II)(Ar)-Cl"]; "Amine_Coordination" [label="[L-Pd(II)(Ar)(NHR'R'')]Cl"]; "Amido_Complex" [label="L-Pd(II)(Ar)(NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Cl" [shape=plaintext, label="4-Chloro-5-nitro-\n1H-pyrrolo[2,3-b]pyridine"]; "Amine" [shape=plaintext, label="HNR'R''"]; "Base" [shape=plaintext]; "Product" [shape=plaintext, label="Ar-NR'R''"]; "BaseH_Cl" [shape=plaintext, label="[Base-H]Cl"];
"Pd(0)L" -> "Oxidative_Addition_Complex" [label=" Oxidative\n Addition"]; "Ar-Cl" -> "Oxidative_Addition_Complex" [style=invis]; "Oxidative_Addition_Complex" -> "Amine_Coordination" [label=" Amine\n Coordination"]; "Amine" -> "Amine_Coordination" [style=invis]; "Amine_Coordination" -> "Amido_Complex" [label=" Deprotonation"]; "Base" -> "Amido_Complex" [style=invis]; "Amido_Complex" -> "Pd(0)L" [label=" Reductive\n Elimination"]; "Amido_Complex" -> "Product" [style=invis]; "Amine_Coordination" -> "BaseH_Cl" [style=invis]; }
Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Crucial Parameters Influencing Success:
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) are often preferred for their air and moisture stability, and their ability to rapidly generate the active Pd(0) species.[6]
-
Ligand Selection: This is arguably the most critical factor. For electron-deficient heteroaryl chlorides like our substrate, bulky, electron-rich phosphine ligands are essential.[7][8] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[1][8] Ligands such as RuPhos, XPhos, or BrettPhos have demonstrated efficacy in similar systems.[2][9][10]
-
Base Selection: The choice of base is critical and must be strong enough to deprotonate the coordinated amine without causing degradation of the starting material or product.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[11]
-
Solvent: Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Aprotic solvents such as toluene, dioxane, or THF are typically used.[12] The choice can affect the solubility of the reagents and the stability of catalytic intermediates.
Detailed Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. Optimization may be required for different amine coupling partners.
subgraph "cluster_Preparation" { label="Preparation"; style=filled; color="#EA4335"; fontcolor="#FFFFFF"; "Inert_Atmosphere" [label="Establish Inert\nAtmosphere (N2/Ar)"]; "Add_Reagents" [label="Add Substrate, Amine,\n& Base to Flask"]; }
subgraph "cluster_Reaction" { label="Reaction"; style=filled; color="#FBBC05"; fontcolor="#202124"; "Add_Solvent" [label="Add Anhydrous,\nDegassed Solvent"]; "Add_Catalyst" [label="Add Pd Precatalyst\n& Ligand"]; "Heat_Stir" [label="Heat to Reaction\nTemperature & Stir"]; "Monitor" [label="Monitor by\nTLC/LC-MS"]; }
subgraph "cluster_Workup" { label="Work-up & Purification"; style=filled; color="#34A853"; fontcolor="#FFFFFF"; "Quench" [label="Quench Reaction\n(e.g., with H2O)"]; "Extract" [label="Extract with\nOrganic Solvent"]; "Purify" [label="Purify via Column\nChromatography"]; "Characterize" [label="Characterize Product\n(NMR, MS)"]; }
"Inert_Atmosphere" -> "Add_Reagents" -> "Add_Solvent" -> "Add_Catalyst" -> "Heat_Stir" -> "Monitor" -> "Quench" -> "Extract" -> "Purify" -> "Characterize"; }
Figure 2. General Experimental Workflow.
Materials and Equipment:
-
Substrate: 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
-
Amine: Desired primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium Precatalyst: e.g., RuPhos Pd G3 (1-5 mol%)
-
Ligand: e.g., RuPhos (1.5-7.5 mol%)
-
Base: e.g., Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Equipment: Schlenk flask or reaction vial with a magnetic stir bar, heating mantle or oil bath, inert gas line (Nitrogen or Argon), standard laboratory glassware, TLC plates, column chromatography setup.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 2.0 eq.).
-
Catalyst Addition: In a separate vial, if not using a pre-formed precatalyst, briefly mix the palladium source and the ligand. Add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) and any additional ligand to the reaction flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Conditions: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute with an organic solvent like ethyl acetate or dichloromethane and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Data Presentation and Expected Outcomes
The success of the reaction is highly dependent on the chosen conditions. Below is a table illustrating potential outcomes based on variations in key parameters.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75-90 | A robust, general-purpose system.[13] |
| RuPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 60-85 | Milder base, may require higher temperature.[9] |
| BrettPhos Pd G4 | LHMDS | THF | 80 | 70-92 | Effective for challenging couplings.[4] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 40-60 | An older generation system, may be less efficient for this substrate.[13] |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. These reactions can be sensitive and require careful execution.[14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxidation).- Insufficiently strong base.- Low reaction temperature.- Poor quality solvent/reagents. | - Use a fresh catalyst or a more stable precatalyst.- Ensure anhydrous and oxygen-free conditions.- Switch to a stronger base (e.g., LHMDS).- Increase the reaction temperature.- Use freshly distilled/dried solvents. |
| Dehalogenation of Starting Material | - Presence of water or protic impurities.- Side reaction favored at high temperatures. | - Ensure all reagents and solvents are scrupulously dry.- Try a lower reaction temperature with a more active catalyst system.- Screen different ligands. |
| Formation of Side Products (e.g., Biaryl coupling) | - Catalyst decomposition.- Incorrect palladium-to-ligand ratio. | - Increase ligand loading.- Use a more robust ligand that resists degradation.- Lower the reaction temperature.[15] |
| Incomplete Reaction | - Catalyst deactivation by the heterocyclic substrate.- Sterically hindered amine. | - Increase catalyst and ligand loading.- Switch to a more sterically demanding and electron-rich ligand (e.g., tBuBrettPhos).[16]- Increase reaction time and/or temperature. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with care and quench any residues appropriately.
-
Solvents: Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine core. Success hinges on the judicious selection of the catalyst system, base, and solvent, tailored to the specific amine coupling partner. By understanding the underlying mechanism and anticipating potential pitfalls, researchers can efficiently generate diverse libraries of novel 7-azaindole derivatives, accelerating the pace of drug discovery and development.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
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Buchwald-Hartwig amination. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling. NROChemistry. [Link]
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Dennis, J. M., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]
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Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
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Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. [Link]
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Dennis, J. M., et al. (2019). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Central Science. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Angewandte Chemie International Edition. [Link]
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Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]
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Mernyák, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Tundel, R. E., et al. (2006). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
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Fleck, N., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
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The Strategic Application of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Advanced FGFR Inhibitors
Introduction: The Therapeutic Promise of FGFR Inhibition and the Role of the 7-Azaindole Scaffold
Fibroblast Growth Factor Receptors (FGFRs) are a family of four transmembrane receptor tyrosine kinases (FGFR1-4) that play a pivotal role in cellular processes such as proliferation, differentiation, and angiogenesis.[1] Dysregulation of the FGFR signaling pathway, through mutations, gene fusions, or amplification, is a key driver in the pathogenesis of numerous cancers, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer.[2][3] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of FGFRs has emerged as a highly promising therapeutic strategy.[4]
Among the various heterocyclic scaffolds utilized in the design of kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has proven to be a privileged structure.[5] Its ability to form key hydrogen bonding interactions with the kinase hinge region, mimicking the adenine moiety of ATP, makes it an ideal foundation for potent and selective inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine , in the synthesis of next-generation FGFR inhibitors.
The Keystone Intermediate: 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
The subject of this guide, 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, is a strategically functionalized 7-azaindole derivative that serves as a versatile building block in the multi-step synthesis of complex FGFR inhibitors. Its utility stems from the orthogonal reactivity of its key functional groups: the 4-chloro substituent and the 5-nitro group. This allows for sequential and site-selective modifications, a crucial aspect in the construction of intricate drug molecules.
The chloro group at the 4-position is primed for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the introduction of various amine-containing side chains that can occupy the solvent-exposed region of the FGFR ATP-binding pocket.[3] The nitro group at the 5-position, on the other hand, can be readily reduced to a primary amine, which then serves as a handle for further functionalization, including the introduction of solubilizing groups or moieties that can form additional interactions with the receptor.
For enhanced stability and to modulate reactivity during synthesis, the pyrrole nitrogen is often protected, for instance, with a tosyl group, yielding 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine .[6] This protection strategy can prevent unwanted side reactions and is typically removed in the final stages of the synthesis.
Caption: Core structure of the key synthetic intermediate.
Synthetic Strategy: A Multi-Step Pathway to Potent FGFR Inhibitors
The following section outlines a detailed, multi-step synthetic protocol for the elaboration of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine into a hypothetical, yet representative, FGFR inhibitor. This pathway is constructed based on established and well-documented chemical transformations for the 7-azaindole scaffold and related heterocyclic systems.
Caption: A high-level overview of the synthetic sequence.
Detailed Experimental Protocols
Step 1: Protection of the Pyrrole Nitrogen (Tosylation)
Rationale: Protection of the acidic N-H of the pyrrole ring prevents its interference in subsequent base-mediated or organometallic reactions. The tosyl group is a robust protecting group that can be removed under specific conditions.
Protocol:
-
To a stirred solution of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or THF) at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | Commercially Available |
| Reagents | Sodium Hydride, p-Toluenesulfonyl Chloride | Standard Reagents |
| Solvent | DMF or THF | Anhydrous |
| Temperature | 0 °C to Room Temperature | Standard Conditions |
| Typical Yield | 85-95% | [6] |
Step 2: Reduction of the Nitro Group to an Amine
Rationale: The conversion of the electron-withdrawing nitro group to an electron-donating amino group is a pivotal step. This amine serves as a crucial handle for introducing further complexity and modulating the physicochemical properties of the final compound. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
To a solution of 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), add Palladium on carbon (10% w/w, 0.1 eq.).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or Parr hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 5-Amino-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, which can often be used in the next step without further purification.
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Product of Step 1 |
| Catalyst | 10% Palladium on Carbon | Standard Catalyst |
| Hydrogen Source | Hydrogen Gas | 1 atm |
| Solvent | Ethanol or Methanol | Standard Grade |
| Typical Yield | >95% | [7] |
Step 3: Functionalization of the 5-Amino Group (Example: Acylation)
Rationale: The newly formed 5-amino group can be functionalized in numerous ways. Acylation is a common method to introduce a variety of substituents that can enhance solubility or provide additional interaction points with the target protein.
Protocol:
-
To a stirred solution of 5-Amino-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) and a suitable base (e.g., triethylamine or DIPEA, 1.5 eq.) in an aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 4: Buchwald-Hartwig Cross-Coupling at the 4-Position
Rationale: This palladium-catalyzed C-N bond formation is a powerful tool for introducing a diverse range of primary and secondary amines at the 4-position of the 7-azaindole core. The choice of ligand is critical for achieving high yields and accommodating a broad substrate scope.
Protocol:
-
In a dry reaction vessel, combine the 4-chloro-7-azaindole derivative from the previous step (1.0 eq.), the desired amine (1.2-1.5 eq.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).
-
Add a degassed aprotic solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
| Parameter | Value/Condition | Reference |
| Starting Material | Functionalized 4-chloro-7-azaindole | Product of Step 3 |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or similar | [3] |
| Base | Cs₂CO₃ or K₃PO₄ | Anhydrous |
| Solvent | Dioxane or Toluene | Degassed |
| Temperature | 80-110 °C | Inert Atmosphere |
| Typical Yield | 60-90% | [3] |
Step 5: Deprotection of the Pyrrole Nitrogen
Rationale: The final step in the synthesis is the removal of the tosyl protecting group to unveil the N-H of the pyrrole, which is often crucial for binding to the kinase hinge region.
Protocol:
-
Dissolve the tosyl-protected final product (1.0 eq.) in a suitable solvent mixture (e.g., methanol/THF).
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH, 5-10 eq.).
-
Heat the reaction mixture to reflux for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., 1N HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography, preparative HPLC, or recrystallization.
Mechanism of Action of Pyrrolo[2,3-b]pyridine-based FGFR Inhibitors
The synthesized 1H-pyrrolo[2,3-b]pyridine derivatives act as ATP-competitive inhibitors. The 7-azaindole core occupies the adenine-binding region of the FGFR kinase domain, forming key hydrogen bonds with the hinge region. The side chains introduced at the 4- and 5-positions extend into adjacent hydrophobic and solvent-exposed pockets, contributing to the potency and selectivity of the inhibitor.
Caption: Schematic of inhibitor binding in the FGFR ATP pocket.
Troubleshooting and Key Considerations
-
Incomplete Nitro Reduction: If the reduction in Step 2 is sluggish, increasing the catalyst loading or hydrogen pressure may be beneficial. Ensure the catalyst is not poisoned.
-
Low Yields in Buchwald-Hartwig Coupling: The choice of ligand, base, and solvent is critical. A screening of different conditions may be necessary for challenging substrates. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Difficult Deprotection: If the tosyl group is resistant to cleavage, alternative protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) could be considered, which are removable under milder acidic or basic conditions, respectively.
-
Purification Challenges: The final compounds may be polar. Reverse-phase chromatography or recrystallization may be required for obtaining highly pure material.
Conclusion
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile starting material for the synthesis of potent and selective FGFR inhibitors. Its strategically placed functional groups allow for a modular and convergent synthetic approach. The protocols and strategies outlined in this application note provide a robust framework for researchers in the field of medicinal chemistry and drug discovery to accelerate the development of novel cancer therapeutics targeting the FGFR signaling pathway.
References
-
Recent advance in the development of novel, selective and potent FGFR inhibitors. (2020). European Journal of Medicinal Chemistry, 186, 111884. [Link]
-
Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. (2022). Expert Opinion on Investigational Drugs, 31(1), 33-53. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters, 12(20), 4564–4567. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(29), 17757-17765. [Link]
-
Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. (2019). Clinical Cancer Research, 25(19), 5747-5755. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules, 23(11), 2893. [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry, 65(10), 7278–7295. [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018). ResearchGate. [Link]
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- 4. WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors - Google Patents [patents.google.com]
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Application Note: Regioselective Nitration of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Abstract
This application note provides a comprehensive and detailed protocol for the regioselective nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-7-azaindole. The synthesis of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a critical transformation, yielding a versatile building block for the development of various pharmaceutically active compounds, particularly kinase inhibitors.[1][2][3] This document outlines a robust and scalable procedure utilizing a classic mixed acid system (HNO₃/H₂SO₄) under controlled conditions. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, emphasizing safety protocols and providing detailed characterization data to ensure the synthesis of a high-purity final product.
Introduction
The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged heterocycle in medicinal chemistry due to its structural resemblance to indole, allowing it to act as a bioisostere and interact with a wide range of biological targets.[1][3] Functionalization of this core structure is paramount for modulating pharmacological activity. Nitration, the introduction of a nitro (-NO₂) group, serves as a key step in this process, as the nitro group can be readily converted into other functional groups, such as amines, which are pivotal for further molecular elaboration.[4] Specifically, the nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine at the 3-position yields a highly valuable intermediate for the synthesis of complex substituted 7-azaindoles.[5][6] This protocol details a practical and scalable method for this transformation.[5]
Reaction Mechanism and Regioselectivity
The nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine proceeds via an electrophilic aromatic substitution (EAS) mechanism.[7] In the presence of a strong acid like sulfuric acid (H₂SO₄), nitric acid (HNO₃) is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7]
The pyrrole ring of the 7-azaindole system is electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The regioselectivity of the nitration, favoring the 3-position, is governed by the electronic properties of the heterocyclic system. The nitrogen atom in the pyrrole ring directs electrophilic substitution to the adjacent 3-position, which is the most nucleophilic carbon on the ring. The presence of the chloro group at the 4-position further influences the electronic distribution of the pyridine ring.
Diagram of Reaction Mechanism
Caption: Mechanism of electrophilic nitration.
Experimental Protocol
This protocol is adapted from a demonstrated large-scale synthesis, ensuring its robustness and scalability.[5]
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 50g scale) | Molar Eq. | Notes |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4) | 55052-28-3 | 152.58 | 50.0 g | 1.0 | Starting material. Ensure high purity (e.g., >93 wt %).[5] |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 363 kg (for 50 kg scale) | ~7.3 kg | Concentrated (95-98%). Highly corrosive.[8] |
| Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | 36.2 kg (for 50 kg scale) | ~0.73 kg | 65 wt %. Strong oxidizer and highly corrosive.[8][9][10] |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | Used for reaction quenching and washing. |
| Potassium Phosphate, Dibasic (K₂HPO₄) | 7758-11-4 | 174.18 | As needed | - | Used as a 20 wt % aqueous solution for neutralization. |
Equipment
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Cooling bath (e.g., cryostat or ice/salt bath).
-
Buchner funnel and filter flask.
-
pH meter or pH paper.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reactor Setup and Cooling:
-
Set up the jacketed reactor and ensure all equipment is dry.
-
Charge the reactor with concentrated sulfuric acid (H₂SO₄).
-
Begin cooling the sulfuric acid to an internal temperature of 0-10 °C.[5]
-
-
Addition of Starting Material:
-
Once the sulfuric acid has reached the target temperature, slowly add the 4-chloro-1H-pyrrolo[2,3-b]pyridine in portions, ensuring the internal temperature does not exceed 10 °C.[5] The dissolution is exothermic.
-
-
Nitration:
-
Once the starting material is fully dissolved, begin the slow, dropwise addition of nitric acid (65 wt %) via the addition funnel over approximately 3 hours.[5]
-
CRITICAL STEP: Meticulously maintain the internal reaction temperature between 0 and 10 °C throughout the addition.[5] Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions and the formation of undesired byproducts.[11]
-
-
Reaction Monitoring and Quenching:
-
Isolation and Washing:
-
Drying:
-
Dry the purified solid under vacuum to a constant weight to yield 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.
-
Workflow Diagram
Caption: Experimental workflow for nitration.
Safety Precautions
Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.
-
Corrosive and Oxidizing Reagents: Both nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[8][9][10] Nitric acid is also a strong oxidizer and can react violently with organic materials.[10][12]
-
Exothermic Reaction: The reaction is highly exothermic.[11] Strict temperature control is essential to prevent a runaway reaction, which could lead to an uncontrolled release of energy and potentially an explosion.[8]
-
Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas.[8] All operations must be conducted in a well-ventilated chemical fume hood.[8][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[8][9] Have appropriate spill containment materials (such as sodium carbonate for neutralization) on hand.[12]
Characterization of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
The final product should be characterized to confirm its identity and purity.
| Analysis Method | Expected Results |
| Appearance | A solid, typically yellow in color. |
| ¹H NMR | The proton signals will shift compared to the starting material. The disappearance of the proton at the 3-position is a key indicator of successful nitration. Expect characteristic signals for the pyrrole NH and the protons on the pyridine ring. |
| ¹³C NMR | The carbon at the 3-position will show a significant downfield shift due to the attachment of the electron-withdrawing nitro group. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₇H₄ClN₃O₂, MW: 197.58 g/mol ). The isotopic pattern for the chlorine atom should be observable. |
| High-Performance Liquid Chromatography (HPLC) | Purity should be assessed by HPLC. The reported procedure achieves >97% purity.[6] |
Conclusion
This application note provides a field-proven, detailed protocol for the regioselective nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine. By adhering to the outlined procedure, particularly the stringent temperature control and safety precautions, researchers can reliably synthesize high-purity 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This key intermediate opens avenues for the development of novel and diverse libraries of 7-azaindole derivatives for applications in drug discovery and development.
References
-
Qun, L., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]
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U.S. Chemical Safety and Hazard Investigation Board. (2024). Nitration reaction safety. YouTube. Available at: [Link]
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Guggenheim, T. L., et al. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Available at: [Link]
- Wang, X., et al. (2010). Synthesis and SAR of 7-azaindole based analogues as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Available at: [Link]
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Organic Process Research & Development. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]
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VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Available at: [Link]
- American Chemical Society. (n.d.). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
- American Chemical Society. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- ChemicalBook. (n.d.). 4-chloro-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine.
- Georganics. (n.d.). 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.
- Beilstein Journals. (2017).
- ChemDiv. (n.d.). 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
- BenchChem. (2025).
- PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- ChemBK. (2024). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE.
- Guidechem. (n.d.). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE 1245649-52-8.
- Master Organic Chemistry. (2018).
- PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- MDPI. (n.d.).
- PubMed Central. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- ResearchGate. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
- PubMed Central. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
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Application Note: High-Throughput Quantification of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine Using Validated Chromatographic Methods
Abstract
This application note presents a comprehensive guide to the analytical quantification of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] We provide detailed, validated protocols for a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, which serves as a robust quality control assay. Additionally, a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for confirmatory analysis and trace-level quantification. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and regulatory compliance.[2][3][4][5]
Introduction and Significance
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the 7-azaindole family. Its unique structure, featuring both an electron-withdrawing nitro group and a reactive chlorine atom, makes it a valuable building block in medicinal chemistry and process development.[6][7] Accurate and precise quantification of this intermediate is paramount for several reasons:
-
Process Monitoring: Ensuring reaction completion and optimizing synthetic yields.
-
Quality Control: Verifying the purity and strength of the intermediate before its use in downstream applications.
-
Stability Studies: Assessing the degradation profile of the compound under various stress conditions, a key requirement for developing stability-indicating methods.[8][9][10]
This guide is designed for researchers and quality control analysts, providing not just step-by-step protocols but also the scientific rationale behind the selection of specific analytical parameters.
Analyte Physicochemical Properties
Understanding the analyte's properties is fundamental to designing an effective analytical method.
| Property | Value / Observation | Analytical Implication |
| Molecular Formula | C₇H₄ClN₃O₂ | --- |
| Molecular Weight | 197.58 g/mol | Influences mass spectrometry parameters. |
| Appearance | White to light yellow crystal or powder.[1] | Basic physical characterization. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); practically insoluble in water.[1] | Dictates the choice of solvent for sample and standard preparation. Strong organic solvents are required. |
| UV Chromophore | The pyrrolopyridine ring system conjugated with a nitro group provides strong UV absorbance. | Enables sensitive detection using UV-Vis spectrophotometry, making HPLC-UV a suitable primary method. |
| Predicted pKa | -0.67 ± 0.30[1] | The molecule is not expected to be ionizable under typical reversed-phase chromatography conditions. |
Primary Analytical Method: Stability-Indicating RP-HPLC-UV
Reversed-phase HPLC is the cornerstone for pharmaceutical analysis due to its versatility, robustness, and ability to separate compounds with a wide range of polarities.[11] This method is designed to be stability-indicating, meaning it can resolve the intact analyte from its potential degradation products.[9][10]
Principle of Separation
The separation occurs on a non-polar stationary phase (C18) with a polar mobile phase. 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, being a relatively non-polar molecule, is retained on the column and is eluted by a mixture of organic solvent (acetonitrile) and water. The UV detector quantifies the analyte as it elutes based on its absorbance.
Visual Workflow for HPLC Analysis
Caption: General workflow for the quantification of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine by HPLC-UV.
Detailed HPLC Protocol
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN), Water, and Formic Acid (FA).
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses potential silanol interactions on the column, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good resolution for a wide range of compounds. |
| Gradient | 0-15 min: 30% to 80% B15-17 min: 80% to 30% B17-20 min: 30% B (Re-equilibration) | A gradient elution ensures that the main analyte is eluted with a good peak shape while also eluting any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the sample solvent (DMSO). |
| Detection | 280 nm | Provides high sensitivity for the nitro-aromatic chromophore of the analyte. |
| Run Time | 20 minutes | Sufficient to elute the analyte and potential impurities and re-equilibrate the column. |
Procedure:
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine reference standard into a 100 mL volumetric flask. Dissolve in ~2 mL of DMSO and dilute to volume with the mobile phase (initial conditions: 30% B). This serves as the stock solution. Prepare calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample, dissolve in DMSO, and dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
-
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Analysis: Construct a calibration curve using the prepared standards. Inject the sample solutions and quantify the analyte concentration against the calibration curve.
Method Validation Summary (per ICH Q2(R2))
This protocol must be validated to prove its fitness for purpose.[5] The following tests are required:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity index > 0.995 (PDA). No interfering peaks at the analyte's retention time in blank/placebo. |
| Linearity | To show a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 1-150 µg/mL. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 2.0%.Intermediate Precision (different day/analyst): RSD ≤ 2.0%. |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of 3:1.LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%). |
Confirmatory Method: LC-MS/MS Analysis
For applications requiring higher sensitivity (e.g., impurity profiling, pharmacokinetic studies) or absolute confirmation of identity, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
Principle of Detection
The analyte is separated chromatographically, ionized (typically via electrospray ionization - ESI), and enters the mass spectrometer. In the first quadrupole (Q1), an ion corresponding to the analyte's mass (precursor ion) is selected. This ion is then fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.
Visual Representation of Key Functional Groups
Sources
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Application Notes & Protocols: Derivatization of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine for Biological Screening
Introduction: The Significance of the 7-Azaindole Scaffold in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, engaging in similar hydrogen bonding and π-stacking interactions with biological targets. However, the presence of the nitrogen atom in the six-membered ring imparts unique physicochemical properties, such as altered basicity and dipole moment, which can be exploited to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Derivatives of 7-azaindole have demonstrated a wide array of biological activities, including potent inhibition of various kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer.[3][4] For instance, vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, features a 7-azaindole core.[4] The strategic derivatization of this scaffold is therefore a cornerstone of many medicinal chemistry programs aimed at developing novel therapeutics.
This guide focuses on the derivatization of a key intermediate, 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, a versatile building block for creating diverse libraries of compounds for biological screening. The chloro and nitro substituents offer orthogonal reactivity, enabling selective functionalization at the C4 and C5 positions of the 7-azaindole core.
Core Derivatization Strategies: A Multi-pronged Approach
The derivatization of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine primarily revolves around three powerful and versatile reaction classes: Palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). The choice of strategy is dictated by the desired final compound and the nature of the building blocks to be introduced.
To enhance reactivity and prevent undesired side reactions at the pyrrole nitrogen, it is often advantageous to protect the N-H group. Common protecting groups include tosyl (Ts) and benzenesulfonyl (Bs), which can be readily introduced and later removed under specific conditions.[5][6][7]
Caption: General workflow for the derivatization of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools in drug discovery.[8][9] For the 4-chloro-7-azaindole scaffold, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly powerful for introducing aryl, heteroaryl, and amino moieties, respectively.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Structures
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between the C4 position of the 7-azaindole ring and a variety of boronic acids or esters.[10][11] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the N-protected 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial for reaction efficiency and can depend on the specific substrates. Buchwald's pre-catalysts are often highly effective.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid and facilitates the transmetalation step. The choice of base can influence the reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Degassing the solvent is critical to prevent oxidation of the palladium catalyst. |
| Temperature | 80-110 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or products. |
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines at the C4 position.[12][13][14] This reaction is instrumental in synthesizing anilino- and amino-substituted 7-azaindoles, which are common motifs in kinase inhibitors.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine the N-protected 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-3 mol%), a suitable phosphine ligand (e.g., RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor for completion.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by flash chromatography.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Catalyst/Ligand | Pd₂(dba)₃ with ligands like BINAP, Xantphos, or Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos)[12][13] | The choice of ligand is critical and often substrate-dependent. Sterically hindered biarylphosphine ligands are generally effective for a broad range of substrates.[14] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, LHMDS | A strong base is required to deprotonate the amine, forming the active nucleophile. The choice of base can impact the reaction's success with different amine classes. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and deactivation of the catalyst. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the reaction to completion, particularly with less reactive amines or aryl chlorides. |
Caption: Decision tree for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Classical Yet Powerful Approach
The presence of the electron-withdrawing nitro group at the C5 position significantly activates the C4 position of the 7-azaindole ring towards nucleophilic attack.[15][16] This allows for Nucleophilic Aromatic Substitution (SNAr) reactions, a more classical but highly effective method for introducing a range of nucleophiles.
This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[17][18] The rate-determining step is typically the initial attack of the nucleophile.[16]
Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reagent and Solvent Setup: Dissolve the 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (with or without N-protection) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.
-
Nucleophile and Base Addition: Add the desired nucleophile (e.g., an alcohol, thiol, or amine, 1.1-2.0 eq.) and, if necessary, a base (e.g., K₂CO₃, Et₃N, or NaH) to deprotonate the nucleophile.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to elevated temperatures (e.g., 80-150 °C), depending on the nucleophilicity of the attacking species.
-
Monitoring and Work-up: Monitor the reaction's progress. Upon completion, pour the reaction mixture into water or ice-water to precipitate the product or to facilitate extraction with an organic solvent.
-
Purification: Collect the solid product by filtration or extract the aqueous phase with an appropriate organic solvent. Purify the crude material by recrystallization or column chromatography.
| Nucleophile Type | Example | Typical Conditions | Product |
| O-Nucleophiles | Sodium methoxide, Phenols | NaH, DMF, 0 °C to RT | 4-Alkoxy/Aryloxy-5-nitro-7-azaindole |
| S-Nucleophiles | Sodium thiophenoxide | K₂CO₃, DMF, RT to 60 °C | 4-(Arylthio)-5-nitro-7-azaindole |
| N-Nucleophiles | Piperidine, Morpholine | Neat or in EtOH, 80-100 °C | 4-(Amino)-5-nitro-7-azaindole |
Key Considerations for SNAr:
-
Leaving Group Ability: The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[19]
-
Electron-Withdrawing Groups: The presence and position of electron-withdrawing groups are critical. The nitro group at C5 is ideally positioned (para to the C4-Cl) to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[15][16]
Post-Derivatization Modifications: Expanding Chemical Space
Following the initial derivatization at the C4 position, the nitro group at C5 can be further manipulated to generate additional analogs. A common and highly useful transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 5-amino-7-azaindole is a versatile intermediate that can undergo a wide range of subsequent reactions, including acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions, further expanding the diversity of the compound library.
Caption: Post-derivatization modification of the C5-nitro group.
Conclusion and Future Outlook
The derivatization of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine offers a robust and flexible platform for the synthesis of diverse libraries of 7-azaindole analogs for biological screening. By strategically employing a combination of modern cross-coupling reactions and classical nucleophilic aromatic substitution, researchers can efficiently explore the chemical space around this privileged scaffold. The protocols and considerations outlined in this guide provide a solid foundation for medicinal chemists and drug development professionals to design and synthesize novel compounds with the potential to become next-generation therapeutics. The continued development of new catalytic systems and synthetic methodologies will undoubtedly further enhance the utility of this versatile building block in the quest for new medicines.[2][20]
References
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7-Azaindole Analogues as Bioactive Agents and Recent Results. Semantic Scholar. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health (NIH). [Link]
-
4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. ChemBK. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Semantic Scholar. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
-
How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? qinabio.com. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. [Link]
-
1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. PubChem. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
-
Advanced Organic Module | English | Green Chemistry. University of Scranton. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. International Journal of PharmTech Research. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. [Link]
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Technical Support Center: Optimizing the Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-5-nitro-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth technical guidance in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield in the Nitration of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Question: My nitration of 4-chloro-7-azaindole is resulting in a low yield of the desired 5-nitro product, along with a mixture of other isomers. How can I improve the regioselectivity and overall yield?
Root Cause Analysis: The direct nitration of the 7-azaindole core is challenging due to the competing reactivity of multiple positions. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. However, the presence of the chlorine atom at the 4-position and the reaction conditions significantly influence the regiochemical outcome.
-
Formation of 3-Nitro Isomer: The C-3 position of the pyrrole ring is highly activated and often the primary site of electrophilic substitution in 7-azaindoles under various conditions.[1][2]
-
Formation of Dinitro and Other Byproducts: Harsh nitrating conditions (e.g., high concentrations of nitric and sulfuric acid, elevated temperatures) can lead to over-nitration or degradation of the starting material, resulting in a complex mixture of byproducts and reduced yield.
-
Protonation Effects: In strongly acidic media, the pyridine nitrogen can be protonated, which deactivates the pyridine ring towards electrophilic attack and can influence the reactivity of the pyrrole ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low nitration yield.
Recommended Solutions:
-
N1-Protection Strategy: Protecting the pyrrole nitrogen with an electron-withdrawing group, such as a tosyl (Ts) or phenylsulfonyl (PhSO2) group, is a highly effective strategy. This protection serves a dual purpose: it deactivates the pyrrole ring towards electrophilic attack, thereby favoring substitution on the pyridine ring, and it can improve the solubility of the starting material.
-
Milder Nitrating Agents: Instead of aggressive nitrating mixtures like HNO₃/H₂SO₄, consider using milder reagents. Nitration of the N-oxide of 7-azaindole with nitric acid in trifluoroacetic acid at 0°C has been shown to yield the 4-nitro derivative in good yield, suggesting that functionalization of the pyridine ring can be achieved under controlled conditions.[1]
-
Strict Temperature Control: The nitration of heterocyclic compounds is often highly exothermic. Maintaining a low reaction temperature (typically between 0 °C and 5 °C) is critical to minimize the formation of side products and prevent thermal decomposition.
Issue 2: Difficulties in the Chlorination of 5-Nitro-1H-pyrrolo[2,3-b]pyridine
Question: I am attempting to chlorinate 5-nitro-7-azaindole at the 4-position, but the reaction is sluggish and gives a poor yield. What are the key factors for a successful chlorination?
Root Cause Analysis: The direct chlorination of an electron-deficient 7-azaindole ring, further deactivated by a nitro group, can be challenging. The choice of chlorinating agent and reaction conditions are paramount.
-
Substrate Deactivation: The presence of the electron-withdrawing nitro group at the 5-position deactivates the pyridine ring, making electrophilic chlorination difficult.
-
Harsh Reagents: While potent chlorinating agents like phosphorus oxychloride (POCl₃) can be effective, they often require high temperatures, which can lead to degradation of the sensitive pyrrole ring.
-
N-Oxide Intermediate: A common and effective strategy for introducing a chlorine atom at the 4-position of the 7-azaindole nucleus is through the corresponding N-oxide. The N-oxide activates the pyridine ring for nucleophilic attack.
Recommended Solutions:
-
The N-Oxide Route: The most reliable method for introducing a chlorine atom at the C4 position of 7-azaindole is via its N-oxide.[1][3] The 7-azaindole is first oxidized to the N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.[3] The resulting N-oxide can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to furnish the 4-chloro derivative in good yield.[1][3] The addition of a base like diisopropylethylamine (DIPEA) can further improve the yield of the chlorination step.[3]
Experimental Protocol: Chlorination via N-Oxide Formation
Caption: Workflow for the chlorination of 5-nitro-7-azaindole.
Issue 3: Byproduct Formation and Purification Challenges
Question: My reaction mixture is complex, and I am struggling to isolate the pure 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. What are the likely byproducts, and what are the best purification strategies?
Root Cause Analysis: The formation of byproducts is often a consequence of the issues discussed above (lack of regioselectivity, harsh reaction conditions). Common impurities include:
-
Regioisomers: 3-nitro, 6-nitro, and other positional isomers.
-
Over-reacted Products: Dinitro or polychlorinated species.
-
Degradation Products: Tars and other decomposition products resulting from harsh acidic or high-temperature conditions.
-
Deprotected Material: If a protecting group strategy is used, incomplete reaction or premature deprotection can lead to a mixture of protected and unprotected compounds.
Recommended Solutions:
-
Chromatographic Purification: Flash column chromatography is typically the most effective method for separating the desired product from isomers and other impurities. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often successful.
-
Recrystallization: If the crude product is obtained as a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of polar heterocyclic compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
Aqueous Work-up: A thorough aqueous work-up is essential to remove any residual acids, bases, or inorganic salts. This typically involves washing the organic layer with water, a dilute base (e.g., sodium bicarbonate solution) to neutralize acids, and brine to remove excess water.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine?
A1: A robust and scalable approach involves a multi-step synthesis starting from 7-azaindole. A highly regioselective route has been reported for a similar compound, 5-bromo-4-chloro-3-nitro-7-azaindole, which can be adapted.[4][5] The key steps would be:
-
Chlorination of 7-azaindole: To introduce the chloro group at the 4-position, likely via the N-oxide route as discussed in the troubleshooting section.
-
N-Protection: Protection of the pyrrole nitrogen with a suitable group (e.g., tosyl) to direct the subsequent nitration.
-
Nitration: Nitration of the protected 4-chloro-7-azaindole to introduce the nitro group at the 5-position.
-
Deprotection: Removal of the N-protecting group to yield the final product.
Q2: How do I choose the right protecting group for the pyrrole nitrogen?
A2: The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps.[6]
-
Tosyl (Ts) and Benzenesulfonyl (Bs): These are robust electron-withdrawing groups that effectively deactivate the pyrrole ring to electrophilic attack. They are stable to many reaction conditions but typically require strong bases (e.g., NaOH or KOH) or reductive conditions for removal.
-
(2-(Trimethylsilyl)ethoxy)methyl (SEM): This protecting group has been shown to be effective in the synthesis of substituted 7-azaindoles.[7] It can be removed under milder conditions, often using fluoride sources (e.g., TBAF) or acidic conditions. The SEM group can also have a dual role, acting as both a protecting and an activating group in certain reactions.[7]
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of the reaction in real-time. It allows for a quick assessment of the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and byproducts. It is also crucial for assessing the purity of the final compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful technique for structural elucidation of the final product and any isolated byproducts. The chemical shifts and coupling constants provide detailed information about the substitution pattern on the 7-azaindole ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Data Summary
The following table summarizes key reaction parameters that can influence the yield and regioselectivity of the critical steps in the synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, based on related literature.
| Reaction Step | Key Parameters | Recommended Conditions | Potential Issues |
| Nitration | Nitrating Agent, Temperature, Protecting Group | HNO₃ in Ac₂O or TFA, 0-5 °C, N1-Tosyl protection | Formation of 3-nitro and other isomers, degradation |
| Chlorination | Chlorinating Agent, Intermediate | POCl₃, N-oxide of 5-nitro-7-azaindole | Low reactivity of the deactivated ring, side reactions |
| Purification | Method | Flash Column Chromatography, Recrystallization | Co-elution of isomers, low recovery |
References
-
Han, C., et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. 2017. Available from: [Link]
-
ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available from: [Link]
-
Guéret, P., et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. 2001. Available from: [Link]
-
ResearchGate. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Available from: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
Kordubailo, M. V., & Tolmachev, A. A. Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. 2023. Available from: [Link]
-
Wuts, P. G. M. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Available from: [Link]
-
ACS Publications. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available from: [Link]
-
ResearchGate. Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with.... Available from: [Link]
- Patrick, S. L., et al. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. 2021.
-
Georganics. 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Larsson, A. M., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2024. Available from: [Link]
-
ResearchGate. Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. Available from: [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
Herbert, R., and Wibberley, D. G. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. 1969. Available from: [Link]
-
ResearchGate. Synthesis and Derivatization of 3-Perfluoroalkyl-Substituted 7-Azaindoles. Available from: [Link]
-
Ready, J. M. Protecting Groups in Organix Synthesis. Available from: [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available from: [Link]
-
ResearchGate. Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Available from: [Link]
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Technical Support Center: Synthesis of Substituted Pyrrolo[2,3-b]pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common side reactions encountered during the synthesis of this privileged heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on a combination of established literature and field-proven insights to help you navigate the complexities of your synthetic routes.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions to mitigate common side reactions.
FAQ 1: Cross-Coupling Reactions - The Persistent Problem of Homocoupling
Question: I am performing a Suzuki-Miyaura cross-coupling to introduce an aryl group onto my 7-azaindole core, but I am consistently observing significant amounts of a homocoupled biaryl byproduct from my boronic acid. What is causing this, and how can I minimize it?
Answer:
Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling, leading to reduced yields of your desired product and complicating purification.[1] The primary culprits are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1]
Root Causes:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes the homocoupling of the boronic acid.[1]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction before the catalytic cycle is fully established.[1]
Troubleshooting & Preventative Measures:
| Strategy | Rationale |
| Rigorous Degassing | The most critical step to prevent oxygen-mediated homocoupling.[1] |
| Use of Pd(0) Precatalysts | Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ do not require an initial reduction step and can directly enter the catalytic cycle, minimizing Pd(II)-mediated homocoupling. |
| Appropriate Ligand Choice | Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling pathway over the competing homocoupling reaction. |
| Addition of a Mild Reducing Agent | The addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) in the reaction mixture.[2] |
| Slow Addition of Boronic Acid | In some cases, slow addition of the boronic acid can suppress the formation of homocoupled impurities.[2] |
Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the halogenated pyrrolo[2,3-b]pyridine, boronic acid (1.1 eq.), a suitable base (e.g., K₂CO₃, 2.0 eq.), and the chosen phosphine ligand.
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water) via cannula or syringe.
-
Final Degassing: Bubble the inert gas through the stirred reaction mixture for another 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow: Suzuki Homocoupling
Caption: Decision workflow for troubleshooting homocoupling in Suzuki reactions.
FAQ 2: Protecting Groups - The SEM Deprotection Conundrum and Unexpected Ring Formation
Question: I am trying to deprotect a SEM-protected pyrrolo[2,3-b]pyridine using acidic conditions (TFA), but I am getting a significant amount of an unexpected side product with a higher molecular weight. What is happening?
Answer:
The deprotection of a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be challenging and is known to sometimes produce unexpected side products.[3] In the case of certain substituted 7-azaindoles, the release of formaldehyde during the deprotection can lead to the formation of a tricyclic eight-membered ring.[3]
Mechanism of Side Product Formation:
The SEM deprotection proceeds via cleavage to release the protected amine, trimethylsilyl fluoride (or another salt), ethylene, and formaldehyde.[4] The liberated formaldehyde can then react with the newly deprotected pyrrole nitrogen and an adjacent nucleophilic group on the molecule, leading to an intramolecular cyclization and the formation of the eight-membered ring.
Troubleshooting & Preventative Measures:
| Strategy | Rationale |
| Milder Deprotection Conditions | Using fluoride-based deprotection reagents like TBAF in an aprotic solvent can sometimes be milder and avoid the harsh acidic conditions that may promote the cyclization.[4] |
| Formaldehyde Scavengers | The addition of a formaldehyde scavenger to the reaction mixture can trap the liberated formaldehyde and prevent it from participating in the side reaction. |
| Optimization of Reaction Time and Temperature | Shorter reaction times and lower temperatures may favor the desired deprotection over the subsequent cyclization. |
| Alternative Protecting Groups | If the side reaction persists, consider using an alternative N-protecting group that does not generate a reactive byproduct upon cleavage, such as a Boc or a benzyl group. |
Proposed Mechanism of 8-Membered Ring Formation
Caption: Decision tree for controlling N- vs. C-alkylation of 7-azaindole.
II. Rogues' Gallery of Common Side Products
This table provides a summary of common side products, their typical appearance in analytical data, and key preventative measures.
| Side Product | Structure | Typical Analytical Signature (¹H NMR, MS) | Common Cause | Prevention Strategy |
| Homocoupled Biaryl | Ar-Ar | MS: M+ corresponding to the dimer of the boronic acid starting material. ¹H NMR: Symmetrical pattern of aromatic signals. | Oxygen or Pd(II) in Suzuki reaction. [1] | Rigorous degassing, use of Pd(0) catalyst. |
| Dehalogenated Starting Material | Pyrrolo[2,3-b]pyridine | MS: M+ corresponding to the starting material minus the halogen. ¹H NMR: Appearance of a new aromatic proton signal in place of the halogen. | Protonolysis of Ar-Pd(II)-X intermediate. [3] | Anhydrous conditions, careful choice of base. |
| 8-Membered Ring Adduct | Tricyclic structure | MS: M+ significantly higher than the expected deprotected product. ¹H NMR: Complex aliphatic and aromatic signals. | Formaldehyde release during SEM deprotection. [3] | Milder deprotection, formaldehyde scavenger. |
| 7-Azaindole Dimer | Dimeric structure | MS: M+ at 237 (for the dimer of unsubstituted 7-azaindole). ¹H NMR: Broadening of N-H proton signal, shifts in aromatic protons. | High concentration in nonpolar solvents. [5] | Use of more polar solvents, lower concentrations. |
| N-Oxide | Pyrrolo[2,3-b]pyridine N-oxide | MS: M+16 compared to the starting material. ¹H NMR: Downfield shift of pyridine protons. | Unwanted oxidation of the pyridine nitrogen. | Use of less oxidizing conditions, protection of the pyridine nitrogen. |
III. References
-
The answer to concerted versus step-wise controversy for the double proton transfer mechanism of 7-azaindole dimer in solution. PubMed Central. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
-
Solvent Dependence of 7‑Azaindole Dimerization. Figshare. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Mechanistic Studies into Visible Light-Driven Carboxylation of Aryl Halides/Triflates by the Combined Use of Palladium and Photoredox Catalysts. ResearchGate. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]
-
Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes. PubMed. [Link]
-
Mechanistic investigation of palladium-catalyzed amidation of aryl halides. PubMed. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]
-
Pyridinic-N Protected Synthesis of 3D Nitrogen-Doped Porous Carbon with Increased Mesoporous Defects for Oxygen Reduction. PubMed. [Link]
-
The molecular symmetry and electronic spectroscopy of 7-azaindole dimer: its proton-transfer channels. PubMed. [Link]
-
7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications (RSC Publishing). [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Scite. [Link]
-
Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]
-
Pyrrolic N, Pyridinic N, and Graphitic N Configurations in Van Der Waals Heterostructures. ResearchGate. [Link]
-
Tuning the Nature of N-Based Groups From N-Containing Reduced Graphene Oxide: Enhanced Thermal Stability Using Post-Synthesis Treatments. MDPI. [Link]
-
The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Enantiocontrolled Cyclization to Form Chiral 7- and 8-Membered Rings Unified by the Same Catalyst Operating with Different Mechanisms. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the dedicated technical support guide for the purification of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-Chloro-5-nitro-7-azaindole). This resource is designed for researchers, medicinal chemists, and process development professionals who handle this important heterocyclic intermediate. The unique electronic and structural features of this molecule present specific purification challenges. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensuring you obtain your target compound with the highest possible purity.
Understanding the Molecule: Physicochemical Properties and Their Impact on Purification
The purification strategy for any compound is fundamentally dictated by its physical and chemical properties. 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a moderately polar, crystalline solid.[1][2] Its behavior during purification is heavily influenced by the presence of the pyrrole N-H group, the electron-withdrawing nitro group, and the overall aromatic system.
A critical consideration is whether the pyrrole nitrogen is protected (e.g., with a tosyl or phenylsulfonyl group) or unprotected (free N-H). The free N-H imparts a weakly acidic character and can engage in hydrogen bonding, which significantly alters its chromatographic behavior compared to its N-protected counterparts.[3][4]
| Property | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | N-Phenylsulfonyl Protected Analog | Significance for Purification |
| Molecular Formula | C₇H₄ClN₃O₂[1] | C₁₃H₈ClN₃O₄S[5] | Affects molecular weight and elemental composition. |
| Molecular Weight | 197.58 g/mol [1][2] | 337.74 g/mol [6] | Influences diffusion rates and elution profiles. |
| Appearance | White to light yellow solid[3] | White to light yellow crystal or powder[3] | Color can indicate the presence of chromophoric impurities. |
| Pyrrole N-H | Present (pKa ≈ 11.2, predicted)[2] | Absent | The acidic N-H can interact strongly with silica gel, leading to peak tailing. N-protection blocks this interaction, resulting in better chromatography. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH, Acetone); poorly soluble in water and non-polar solvents (e.g., Hexanes). | Soluble in DMSO, DMF; sparingly soluble in other common organic solvents.[3] | Solubility dictates the choice of solvents for chromatography, extraction, and recrystallization. |
| Stability | Stable under normal conditions but may decompose in the presence of strong acids or bases.[7] | Generally more stable, especially during chromatography on silica gel. | Acidic silica gel can cause degradation. The compound should be stored in a cool, dry place away from strong reagents. |
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the TLC plate. What is the cause and how can I fix it?
A: This is the most common issue and is almost always caused by the interaction of the free pyrrole N-H with the acidic silanol groups on the silica gel surface. This strong, non-specific binding leads to slow, uneven migration.
-
Quick Fix: Add a small amount of a basic modifier to your eluent. For example, add 0.5-1% triethylamine (TEA) or ammonia (in methanol) to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The base will competitively bind to the acidic sites on the silica, allowing your compound to elute as a sharper spot.
Q2: What is the best starting solvent system for column chromatography?
A: The choice depends on the polarity of your crude material.
-
For the N-H form: Start with a moderately polar system like 40-50% Ethyl Acetate in Hexanes. A gradient of Methanol (0-10%) in Dichloromethane is also very effective. Always include a basic modifier (see Q1).
-
For N-protected forms (e.g., -Ts, -SO₂Ph): These are significantly less polar. Start with a less polar system, such as 10-20% Ethyl Acetate in Hexanes.
Q3: Can this compound be purified by recrystallization?
A: Yes, if the crude material is of reasonable purity (>85-90%). Recrystallization is excellent for removing small amounts of impurities with different solubility profiles.
-
Solvent Selection: Good single-solvent systems include isopropanol, ethanol, or ethyl acetate. You may also use a binary solvent system such as Ethyl Acetate/Hexane or Dichloromethane/Heptane. The goal is to find a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.
Q4: My purified compound is a yellow-orange color, but the literature says it should be a light yellow solid. Is this a problem?
A: A darker color often indicates the presence of persistent, highly conjugated impurities or trace degradation products. While it may be analytically pure by NMR or LC-MS, trace colored impurities can be problematic for certain applications, like drug development.
-
Solution: Consider a final polishing step. Passing a solution of the material through a small plug of silica gel or activated carbon can sometimes remove these color bodies. A final recrystallization may also be effective.
In-Depth Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Silica Gel Column | 1. Compound is highly polar and irreversibly adsorbed. | • Add a stronger, more polar solvent to the mobile phase (e.g., 10-20% Methanol).• Add a basic modifier like triethylamine or ammonium hydroxide (1-2%) to the eluent to disrupt interaction with acidic silica. |
| 2. Compound degraded on the acidic silica gel. | • Neutralize the silica gel before use by preparing the slurry in a solvent containing 1% triethylamine.• Consider using an alternative stationary phase like neutral alumina. | |
| Co-elution of Impurities | 1. Insufficient resolution of the chosen solvent system. | • Optimize the TLC first. Try a less polar solvent system to increase the separation between your product and more polar impurities, or a more polar one for less polar impurities.• Switch to a different solvent system with different selectivity (e.g., from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system). |
| 2. Column was overloaded with crude material. | • Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight (e.g., 1-5 g of crude per 100 g of silica). | |
| Product Crystallizes/Precipitates in the Column or Tubing | 1. Poor solubility in the chosen mobile phase. | • Add a small amount of a stronger, co-solvent in which the compound is more soluble (e.g., add 5-10% Dichloromethane or Acetone to a Hexane/Ethyl Acetate eluent).• Ensure the laboratory temperature is stable, as a sudden drop in temperature can decrease solubility. |
| Recrystallization Fails (Oiling Out or No Crystals Form) | 1. Solution is supersaturated or cooled too quickly. | • Scratch the inside of the flask with a glass rod to induce nucleation.• Add a single seed crystal from a previous batch.• Allow the solution to cool more slowly (e.g., leave it on the benchtop to cool to room temperature before placing it in an ice bath). |
| 2. Incorrect solvent or solvent ratio was used. | • Re-evaluate solvent choice. The compound should have high solubility at high temperatures and low solubility at low temperatures.• If using a binary system, adjust the ratio. If it oils out, there may be too much of the "anti-solvent" (the one it's less soluble in). |
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography (for N-H form)
This protocol is optimized to handle the acidic N-H and prevent peak tailing.
-
Slurry Preparation:
-
In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 Hexane/Ethyl Acetate with 1% Triethylamine). The consistency should be a pourable slurry.
-
Causality: Preparing a slurry ensures a homogeneously packed column bed, which is critical for good separation. Adding triethylamine neutralizes the silica surface.
-
-
Column Packing:
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude in a solvent (e.g., DCM/Methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Causality: Dry loading ensures that the sample is introduced to the column as a very narrow, concentrated band, which maximizes separation efficiency.
-
-
Elution:
-
Begin elution with your starting solvent system.
-
Gradually increase the polarity of the mobile phase as needed (e.g., increase the percentage of Ethyl Acetate or Methanol).
-
Collect fractions and monitor them by TLC.
-
-
Purity Verification:
-
Combine the pure fractions, evaporate the solvent under reduced pressure, and determine the purity using HPLC, LC-MS, or ¹H NMR.
-
Protocol 2: Recrystallization
This method is ideal for final purification of material that is already >90% pure.
-
Solvent Screening (Small Scale):
-
Place a few milligrams of your compound in several test tubes.
-
Add a potential solvent (e.g., Isopropanol, Ethyl Acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is likely too good.
-
If it is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it's a good candidate.
-
Cool the dissolved solution in an ice bath to see if clean crystals form.
-
-
Recrystallization (Scale-up):
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Causality: Using the minimum amount of solvent ensures the solution will be saturated upon cooling, maximizing yield.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Dry the crystals under high vacuum.
-
-
Purity Verification:
-
Check the purity of the crystals and the melting point. A sharp melting point is a good indicator of high purity.
-
Visual Workflows and Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common column chromatography issues.
References
-
ChemBK. (2024). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. Retrieved from [Link]
-
Molecules. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]
Sources
- 1. Compound 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine - Chemdiv [chemdiv.com]
- 2. 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [guidechem.com]
- 6. 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine | C13H8ClN3O4S | CID 58394774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to our dedicated technical support guide for the synthesis and optimization of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental insights to help you navigate the complexities of this synthesis, ensuring both success and safety in your laboratory work.
Introduction to the Synthesis
The synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various therapeutic agents, primarily involves the electrophilic nitration of a 4-chloro-7-azaindole precursor. The inherent electronic properties of the 7-azaindole core present unique challenges, including regioselectivity and the potential for unwanted side reactions. A critical aspect of a successful synthesis is the protection of the pyrrole nitrogen, which enhances stability and directs the nitration to the desired C-5 position.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the pyrrole nitrogen of 4-chloro-7-azaindole before nitration?
The pyrrole nitrogen in the 7-azaindole scaffold is susceptible to protonation and oxidation under the strongly acidic and oxidative conditions of nitration. This can lead to a number of undesirable outcomes, including:
-
Polymerization: Acid-catalyzed polymerization of the indole ring can result in the formation of insoluble tars and a significant reduction in yield.
-
Reduced Reactivity: Protonation of the pyrrole nitrogen deactivates the ring system towards electrophilic attack.
-
Side Reactions: The unprotected N-H group can react with the nitrating agent.
By introducing a robust electron-withdrawing protecting group, such as a phenylsulfonyl (SO₂Ph) or tosyl (Ts) group, the pyrrole nitrogen is shielded from these reactions, thereby stabilizing the molecule and improving the overall efficiency and selectivity of the nitration at the C-5 position.
Q2: What are the most common nitrating agents for this reaction, and what are their pros and cons?
The choice of nitrating agent is critical for the success of this synthesis. Here are some common options:
| Nitrating Agent | Advantages | Disadvantages |
| Fuming HNO₃ / H₂SO₄ | Highly reactive, cost-effective, and widely available. | Can be too harsh, leading to over-nitration and side product formation. Requires careful temperature control. |
| KNO₃ / H₂SO₄ | Milder than fuming nitric acid, offering better control over the reaction. | Can have lower reactivity, potentially requiring longer reaction times or higher temperatures. |
| **Acetyl Nitrate (CH₃COONO₂) ** | A milder, non-acidic nitrating agent that can improve regioselectivity. | Needs to be prepared in situ and can be thermally unstable. |
For the nitration of N-protected 4-chloro-7-azaindole, a mixture of fuming nitric acid and concentrated sulfuric acid is often effective, provided that the reaction is performed at low temperatures to control its exothermicity.
Q3: How can I effectively monitor the progress of the nitration reaction?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, the desired product, and any potential side products. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What is the best work-up procedure to isolate the crude product?
A careful work-up is essential to neutralize the strong acid and isolate the product. A typical procedure involves:
-
Slowly and carefully pouring the reaction mixture over crushed ice to quench the reaction. This should be done in a fume hood with appropriate personal protective equipment (PPE).
-
Neutralizing the acidic solution with a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extracting the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Washing the combined organic layers with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure to obtain the crude product.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Product | 1. Incomplete protection of the pyrrole nitrogen. 2. Insufficiently strong nitrating conditions. 3. Decomposition of the starting material due to excessive heat. | 1. Confirm complete protection of the starting material by NMR or LC-MS before proceeding with nitration. 2. Increase the concentration of sulfuric acid or use fuming nitric acid. 3. Maintain strict temperature control, typically between -5°C and 0°C, during the addition of the nitrating agent. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high. 2. Inappropriate protecting group. | 1. Perform the reaction at a lower temperature to enhance selectivity. 2. Ensure an electron-withdrawing protecting group like phenylsulfonyl or tosyl is used to direct nitration to the C-5 position. |
| Formation of a Dark, Insoluble Tar | Acid-catalyzed polymerization of the unprotected 7-azaindole. | This indicates that the N-protection step was unsuccessful or incomplete. The starting material must be fully protected before subjecting it to strong acids. |
| Product is Difficult to Purify | Presence of closely related isomers or unreacted starting material. | Utilize column chromatography with a gradient elution of ethyl acetate in hexane to separate the desired product from impurities. Recrystallization from a suitable solvent system can also be effective for final purification. |
Experimental Protocols
Step 1: N-Protection of 4-Chloro-7-azaindole
This protocol describes the synthesis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
4-Chloro-7-azaindole
-
Benzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of 4-chloro-7-azaindole (1.0 eq.) in anhydrous DMF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Nitration of N-Protected 4-Chloro-7-azaindole
This protocol describes the synthesis of 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
Procedure:
-
To a flask containing concentrated sulfuric acid, cooled to -5°C to 0°C in an ice-salt bath, slowly add 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in portions, ensuring the temperature does not rise above 5°C.
-
Stir the mixture until all the starting material has dissolved.
-
To this solution, add fuming nitric acid (1.1 eq.) dropwise, maintaining the temperature between -5°C and 0°C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, can be purified by recrystallization or column chromatography.
Visualizing the Workflow
Reaction Pathway
Caption: Synthetic route to the target compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield.
References
-
ChemBK. 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. Available at: [Link]
-
ACS Publications. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Available at: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 4-Chloro-7-Azaindoles
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-chloro-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this electron-rich, coordinating heterocyclic substrate. Here, we move beyond generic protocols to provide in-depth, mechanistically-grounded troubleshooting advice in a practical, Q&A format.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered at the outset of experimentation.
Question 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with 4-chloro-7-azaindole is not working at all. I see only starting material. What is the most likely cause?
Answer: The primary culprit is almost certainly catalyst poisoning by the pyridine nitrogen (N7) of the azaindole ring.[1][2] 7-Azaindole and its derivatives are excellent ligands for palladium, coordinating strongly to the metal center and preventing the catalytic cycle from proceeding.[1][2][3] This is a well-documented challenge with nitrogen-containing heterocycles.[1][2][4][5] The electron-rich nature of the azaindole system further exacerbates this issue.
-
Immediate Action: Your initial catalyst/ligand system is likely not robust enough. Standard, less sterically demanding ligands like PPh₃ are often ineffective. You must switch to a more specialized ligand designed to overcome catalyst poisoning. We recommend starting with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) such as SPhos , XPhos , or RuPhos . These ligands are designed to be sterically demanding, which helps to prevent the bidentate coordination of the azaindole substrate to the palladium center, thus keeping the catalyst active.[6][7]
Question 2: I'm seeing some product formation, but the yield is very low (<20%) and the reaction stalls. What should I try next?
Answer: Low conversion suggests that your catalytic cycle is turning over, but is either very slow or deactivating over time. After addressing the primary issue of catalyst poisoning with an appropriate ligand (see Q1), the next factors to consider are the base and solvent.
-
Base Selection: The choice of base is critical. For Suzuki-Miyaura couplings, a moderately weak base like potassium phosphate (K₃PO₄) is often superior to strong bases like sodium tert-butoxide (NaOt-Bu). Strong bases can promote unwanted side reactions, including decomposition of the boronic acid partner. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required, but traditional choices may be suboptimal. While NaOt-Bu is common, consider switching to lithium bis(trimethylsilyl)amide (LiHMDS), which has proven effective for unprotected halo-7-azaindoles.[8][9]
-
Solvent Choice: Anhydrous, aprotic polar solvents are standard. 1,4-Dioxane and toluene are excellent starting points. Avoid protic solvents like alcohols, which can participate in side reactions like hydrodehalogenation.[10][11] Ensure your solvent is rigorously dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
Question 3: My main side product appears to be 7-azaindole (hydrodehalogenation). Why is this happening and how can I prevent it?
Answer: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common parasitic reaction in palladium catalysis.[10] It can arise from several pathways, often involving a palladium-hydride species. This is frequently exacerbated by:
-
Trace Water or Protic Solvents: Water can be a hydrogen source.[12]
-
The Base: Certain bases or their decomposition products can generate hydride sources.
-
The Amine/Alcohol Coupling Partner: In Buchwald-Hartwig reactions, β-hydride elimination from the amine or alcohol can form a Pd-H species, which then reductively eliminates with the azaindole to give the undesired product.[11][13]
-
Mitigation Strategies:
-
Use rigorously dried solvents and reagents and maintain a strict inert atmosphere.
-
For Suzuki couplings, ensure your boronic acid is pure, as impurities can accelerate this side reaction.
-
Select ligands that favor reductive elimination of the desired product over competing pathways. Bulky biarylphosphine ligands are often beneficial here as well.
-
Part 2: In-Depth Troubleshooting Guides & Protocols
When initial fixes are insufficient, a systematic approach is required. This section provides structured guides for tackling persistent problems.
Guide 1: Overcoming Low to No Product Conversion
This guide assumes you have already switched to a bulky biarylphosphine ligand (e.g., SPhos, XPhos) but are still facing issues with yield.
The Core Problem: The inherent properties of 4-chloro-7-azaindole—a relatively unreactive aryl chloride on an electron-rich, catalyst-poisoning scaffold—demand a finely tuned catalytic system.[1][14]
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Step-by-Step Experimental Protocols:
Protocol 1: Systematic Screening of Reaction Parameters
This protocol outlines a parallel screening approach to efficiently identify optimal conditions.
-
Array Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 24-well plate).
-
Stock Solutions: Prepare stock solutions of 4-chloro-7-azaindole, the coupling partner (e.g., phenylboronic acid or aniline), and the ligand (e.g., SPhos) in the chosen solvent (e.g., 1,4-dioxane). This ensures consistent concentrations across all reactions.
-
Reagent Dispensing:
-
To each vial, add 4-chloro-7-azaindole (1.0 eq), coupling partner (1.2-1.5 eq), and ligand (5-10 mol%).
-
Add the palladium precatalyst (2.5-5 mol%).
-
Add the specific base being screened (2.0-3.0 eq) as a solid to each designated vial.
-
-
Reaction Execution: Seal the vials, remove from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 12 hours), cool the reactions, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion and yield.
Comparative Data Table for Condition Screening:
| Entry | Pd Source (2.5 mol%) | Ligand (5 mol%) | Base (2 eq) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 15 | Inefficient catalyst activation |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 75 | Good result |
| 3 | SPhos G3 Precatalyst | (internal) | K₃PO₄ | Dioxane | 100 | 85 | Precatalyst improves consistency |
| 4 | SPhos G3 Precatalyst | (internal) | Cs₂CO₃ | Dioxane | 100 | 90 | Cesium carbonate can be superior |
| 5 | SPhos G3 Precatalyst | (internal) | NaOt-Bu | Dioxane | 100 | 40 | Base too strong, side reactions |
| 6 | SPhos G3 Precatalyst | (internal) | K₃PO₄ | Toluene | 110 | 88 | Higher temp, comparable result |
Data is illustrative and based on typical outcomes for a Suzuki-Miyaura reaction.
Guide 2: Diagnosing Catalyst Deactivation Pathways
Even with optimized conditions, reactions can fail due to subtle catalyst deactivation mechanisms beyond simple N7-coordination.
The Core Problem: The active Pd(0) species is unstable and can decompose into inactive palladium black, especially at high temperatures or if the ligand concentration is not optimal.[14] Furthermore, the azaindole substrate or amine coupling partner can displace the phosphine ligand from the palladium center, forming dormant off-cycle complexes.[6]
Visualizing Catalyst Poisoning and Deactivation:
Caption: Competing productive and deactivation pathways.
Troubleshooting Strategies:
-
Modify Ligand-to-Palladium Ratio: While a 2:1 L:Pd ratio is common, sometimes a slight excess of ligand (e.g., 2.5:1 or 3:1) can help prevent decomposition to palladium black by keeping the metal center saturated.[15] However, be cautious, as a large excess can inhibit the reaction by preventing substrate coordination.
-
Consider N-Protection: If all else fails, temporary protection of the azaindole N1-H can dramatically improve reactivity. A p-methoxybenzyl (PMB) or benzenesulfonyl (Bs) group can be installed and later removed. Protection modulates the electronics of the ring system and can sterically hinder N7 coordination.[16][17] While adding steps, this is a robust strategy for particularly challenging substrates.
-
Use a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed for clean and efficient generation of the active L-Pd(0) species.[8] They often provide more reproducible results than using separate Pd(OAc)₂/Pd₂(dba)₃ and ligand sources, which can be of variable quality.[14]
Part 3: Final Recommendations & Best Practices
-
Always Start with a Robust System: For any new coupling with 4-chloro-7-azaindole, begin with a G3 or G4 precatalyst (e.g., SPhos G3) and a suitable base (K₃PO₄ for Suzuki, LiHMDS for Buchwald-Hartwig) in dioxane or toluene at 100 °C.
-
Inert Atmosphere is Non-Negotiable: Oxygen can oxidize both the palladium catalyst and the phosphine ligands, leading to rapid deactivation. Use standard Schlenk line or glovebox techniques.
-
Purity Matters: Ensure the purity of all reagents. 4-chloro-7-azaindole, the coupling partner, and the solvent must be of high quality. Trace impurities can have a significant impact on catalytic reactions.
-
Small-Scale Screening is Key: Before committing to a large-scale reaction, perform small-scale parallel screens to quickly identify the optimal catalyst, ligand, base, and solvent combination for your specific coupling partners.
By understanding the underlying mechanistic challenges posed by the 7-azaindole scaffold and applying these systematic troubleshooting principles, researchers can significantly increase their success rate in synthesizing valuable, functionalized derivatives.
References
-
Borges, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Technical Review. [Link]
-
Reddy, T. J., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 1957-1967. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Dalton Transactions, 42(48), 16731-16734. [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT Libraries. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
-
Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4674-4677. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose University Consortium. [Link]
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1535-1544. [Link]
-
Hegedűs, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 12(7), 795. [Link]
-
ResearchGate. (n.d.). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. ResearchGate. [Link]
-
Pérez-Temprano, M. H., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(7), 876-887. [Link]
Sources
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- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
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- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
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- 16. atlanchimpharma.com [atlanchimpharma.com]
- 17. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Stability issues of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine in solution
Introduction
This guide is intended for researchers, scientists, and drug development professionals working with 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. This compound, also known as 4-chloro-5-nitro-7-azaindole, is a key intermediate in medicinal chemistry.[1][2] Its bifunctional nature, featuring an electron-deficient pyridine ring activated by both a nitro group and a chlorine atom, makes it highly valuable for synthesizing complex molecules through nucleophilic aromatic substitution (SNAr). However, this inherent reactivity can also lead to stability challenges in solution.
This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help you anticipate and address potential stability issues during your experiments. The advice herein is grounded in fundamental chemical principles and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: How stable is 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine in common laboratory solvents?
While specific kinetic stability data for this compound is not extensively published, its chemical structure allows us to predict its stability profile.
-
Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): The compound is expected to have good short-term stability in high-purity, anhydrous aprotic solvents. It is soluble in DMSO and DMF. However, these dipolar aprotic solvents can accelerate hydrolysis if water is present, even in small amounts.[3] For long-term storage, it is recommended to store solutions at low temperatures (e.g., -20°C or -80°C) and to use anhydrous solvents. Studies on large compound libraries have shown that while some degradation can occur in DMSO over extended periods, a majority of compounds remain stable, especially when stored correctly.[4][5]
-
Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to be significantly less stable in protic solvents, particularly under neutral to basic conditions. The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution by water (hydrolysis) or alcohol (solvolysis). This reactivity is enhanced by the electron-withdrawing effects of both the ring nitrogen and the nitro group.[6][7]
Q2: My solution of the compound is turning yellow/brown. What is happening?
Discoloration is a common indicator of degradation. For nitroaromatic compounds, this can be due to several factors:
-
Formation of Degradation Products: Nucleophilic substitution of the chloride by water or other nucleophiles can lead to new compounds (e.g., 4-hydroxy-5-nitro-1H-pyrrolo[2,3-b]pyridine) which may be colored.
-
Nitro Group Reactions: In the presence of light or certain reagents, the nitro group can undergo reactions that lead to colored byproducts.
-
pH Changes: Changes in the pH of the solution can alter the electronic structure of the molecule or its degradation products, leading to color changes.
It is crucial to analyze the discolored solution by methods like HPLC or LC-MS to identify the impurities and understand the degradation pathway.
Q3: Is this compound sensitive to light?
Yes, caution is advised. Nitroaromatic compounds are often susceptible to photodegradation.[8] The energy from UV or even ambient light can promote reactions, including the reduction of the nitro group or cleavage of the heterocyclic ring system. It is best practice to protect solutions of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or extended experiments.
Q4: Can I use basic or acidic conditions in my reactions with this compound?
Extreme pH conditions should be approached with caution.
-
Basic Conditions (e.g., triethylamine, potassium carbonate): Basic conditions will significantly accelerate the rate of nucleophilic aromatic substitution. While this is useful for intended reactions, it also increases the risk of hydrolysis if water is present. Stronger bases can also deprotonate the pyrrole nitrogen, which may alter the compound's reactivity and stability.
-
Acidic Conditions (e.g., HCl, TFA): Protonation of the pyridine nitrogen will make the ring even more electron-deficient, further activating the 4-position towards nucleophilic attack.[6] This can enhance the rate of hydrolysis. While some 4-chloropyridines are stable even in boiling acid, the presence of the activating nitro group in the target molecule likely increases its susceptibility to degradation.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of starting material after reaction or workup. | 1. Degradation via Nucleophilic Attack: The compound may have reacted with a nucleophile in your reaction mixture (e.g., water, amine, thiol). The 4-chloro position is highly activated towards SNAr.[7][9] | • Ensure all solvents and reagents are anhydrous.• Run a control experiment without your primary nucleophile to check for background degradation.• Lower the reaction temperature.• Analyze the crude reaction mixture by LC-MS to identify potential degradation products. |
| 2. Adsorption: The compound may be adsorbing to silica gel or other stationary phases during chromatography. | • Pre-treat your silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to neutralize acidic sites.• Consider using a different purification method like reverse-phase chromatography or crystallization. | |
| Multiple unexpected spots on TLC or peaks in HPLC analysis of a stock solution. | 1. Hydrolysis: Trace amounts of water in the solvent (especially DMSO or DMF) can cause slow hydrolysis to the 4-hydroxy analog.[3] | • Prepare fresh solutions before use.• Use high-purity anhydrous solvents.• Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C. |
| 2. Photodegradation: Exposure to ambient or UV light can cause decomposition. | • Store solutions in amber vials or wrap containers in foil.• Minimize exposure to light during experiments. | |
| Inconsistent results in biological or screening assays. | 1. Time-dependent Degradation in Assay Buffer: The compound is likely unstable in aqueous, buffered media (e.g., PBS) used for biological assays. | • Assess the compound's stability directly in the assay buffer over the time course of the experiment (see Protocol for Stability Assessment below).• Prepare stock solutions fresh and add them to the assay plate immediately before measurement.• If instability is confirmed, consider if a more stable analog could be used. |
| 2. Reaction with Assay Components: The compound could be reacting with components in the assay medium, such as thiols (e.g., DTT, glutathione). | • Review all components of your assay buffer for potential nucleophiles.• Test the stability of the compound in the presence of individual, potentially reactive components. |
Potential Degradation Pathways
The primary anticipated degradation pathway in solution is nucleophilic aromatic substitution (SNAr) at the C4 position. This is due to the significant electron deficiency at this position, induced by both the pyridine nitrogen and the powerful electron-withdrawing nitro group.
Caption: Predicted SNAr degradation pathway.
Experimental Protocol: Assessing Compound Stability by HPLC-UV
This protocol provides a general framework for quantitatively assessing the stability of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine in a solution of interest.[10][11]
Objective: To determine the percentage of the compound remaining over time under specific conditions (e.g., in an aqueous assay buffer at 37°C).
Materials:
-
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
-
High-purity solvent for stock solution (e.g., anhydrous DMSO)
-
Solution to be tested (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acid for mobile phase (e.g., formic acid or TFA)
Procedure:
-
Prepare a Stock Solution: Accurately prepare a concentrated stock solution of the compound (e.g., 10 mM) in anhydrous DMSO.
-
Initiate the Stability Study (T=0):
-
Dilute the stock solution into the test solution (e.g., PBS) to the final desired concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (e.g., <0.5%) to minimize its effect.
-
Immediately after mixing, take the first sample (T=0).
-
Inject an appropriate volume of the T=0 sample onto the HPLC system and record the chromatogram. The peak area of the parent compound at T=0 will serve as the 100% reference.
-
-
Incubate and Sample:
-
Incubate the remaining test solution under the desired conditions (e.g., in an incubator at 37°C, protected from light).
-
Take samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample immediately by HPLC under the same conditions as the T=0 sample.
-
-
HPLC Analysis:
-
Use a gradient method to ensure separation of the parent compound from any potential degradation products. A typical gradient might be 10-90% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 15 minutes.
-
Set the UV detector to a wavelength where the compound has a strong absorbance (e.g., determine the λmax by UV-Vis spectroscopy).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time to visualize the degradation profile.
-
Caption: Workflow for assessing compound stability.
References
-
Ghavre, M., et al. (2011). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available from: [Link]
-
PubChem. (n.d.). 4-Chloropyridine. National Center for Biotechnology Information. Available from: [Link]
-
Jan, J. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available from: [Link]
-
Koenigs, E., & Greiner, H. (1931). The polymerisation of 4-chloropyridine. ResearchGate. Available from: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available from: [Link]
-
Gershon, H., & Clarke, D. D. (1993). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons. Available from: [Link]
-
2a biotech. (n.d.). 4-CHLORO-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE. 2a biotech. Available from: [Link]
-
Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Química Orgánica.org. Available from: [Link]
-
Kozik, V., et al. (2009). Stability of screening compounds in wet DMSO. PubMed. Available from: [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Kumar, S., et al. (2020). Reliability‐targeted HPLC–UV method validation—A protocol enrichment perspective. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Marjano, F., et al. (2018). Structure, Stability and Electronic Properties of DMSO and DMF clusters containing Th(4.). ResearchGate. Available from: [Link]
- Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine. Google Patents.
-
LookChem. (n.d.). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? LookChem. Available from: [Link]
-
Purdue University. (2020). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue University College of Engineering. Available from: [Link]
-
Darwish, I., et al. (2020). ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for the Determination of Axitinib in Bulk and Dosage Forms. Semantic Scholar. Available from: [Link]
-
ResearchGate. (n.d.). 4‐Chloropyridine Hydrochloride. ResearchGate. Available from: [Link]
-
Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Not Voodoo. Available from: [Link]
-
Bos, P. H., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available from: [Link]
-
Darwish, I. A., et al. (2020). ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for Determination of Axitinib in Bulk and Dosage Forms. ResearchGate. Available from: [Link]
-
Bentham Science. (2020). ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for the Determination of Axitinib in Bulk and Dosage Forms. Bentham Science. Available from: [Link]
-
Der Pharma Chemica. (2017). Photodegradation of Orange F3R Dyes: Effect of Light Sources and the Addition of CN-Codoped TiO2 Catalyst. Der Pharma Chemica. Available from: [Link]
-
Eurofins Discovery. (2023). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. YouTube. Available from: [Link]
-
Ion, R. M. (2000). THE PHOTODEGRADATION REACTION OF SOME PORPHYRINS. ResearchGate. Available from: [Link]
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- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Overcoming poor regioselectivity in functionalization of pyrrolo[2,3-b]pyridine
A Senior Application Scientist's Guide to Overcoming Poor Regioselectivity
Welcome to the technical support center for the functionalization of pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic scaffold. The inherent electronic dichotomy of the 7-azaindole nucleus—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—presents significant challenges in achieving predictable, site-selective reactions.
This resource provides field-proven insights, troubleshooting protocols, and mechanistic explanations to empower you to control the regiochemical outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the regioselective functionalization of 7-azaindole so challenging?
The primary challenge stems from the competing reactivity of the two fused rings. The pyrrole moiety is electron-rich and thus highly susceptible to electrophilic attack, with a strong intrinsic preference for reaction at the C3 position. Conversely, the pyridine ring is electron-deficient, making it resistant to electrophiles but a target for nucleophilic attack or deprotonation (metalation). This electronic push-pull often leads to a mixture of products or reaction at only the most kinetically favored site (C3), leaving the pyridine ring untouched. Achieving functionalization at any other position requires overcoming this inherent reactivity, which necessitates specific, often nuanced, synthetic strategies.
Q2: What is the "default" reactivity for an unprotected 7-azaindole, and at which positions?
For a standard N-H 7-azaindole, the reactivity landscape is dominated by the pyrrole ring.
| Position | Typical Reaction Type | Relative Reactivity |
| C3 | Electrophilic Substitution | Highest |
| C2 | Metalation / Deprotonation | Moderate (requires strong base) |
| N1-H | Deprotonation / Alkylation | High (acidic proton) |
| C4, C5, C6 | C-H Activation / Metalation | Very Low (requires directing groups) |
| N7 | Coordination to Metals | High |
As the table indicates, without a carefully designed strategy, most reactions will default to the C3 position. Functionalizing the pyridine core (C4, C5, C6) is particularly difficult and represents a significant synthetic hurdle.[1]
Q3: How critically does N1-protection or substitution influence regioselectivity?
The choice of group at the N1 position is one of the most powerful tools for steering regioselectivity. Its role is multifaceted:
-
Blocking Reactivity: It prevents unwanted N-alkylation or N-acylation side reactions.
-
Electronic Tuning: Electron-withdrawing groups (e.g., sulfonyl, acyl) decrease the nucleophilicity of the pyrrole ring, sometimes enabling reactions on the pyridine moiety that would otherwise be impossible.[2][3]
-
Directing Group Functionality: Most importantly, certain N1-substituents can act as Directing Metalation Groups (DMGs) . These groups coordinate to strong bases (typically organolithium reagents), delivering the base to a specific adjacent proton. This allows for the selective deprotonation and subsequent functionalization of otherwise unreactive positions like C2.[4][5]
Troubleshooting Guides & Strategic Protocols
This section addresses specific experimental challenges in a problem-and-solution format.
Issue 1: My electrophilic substitution (e.g., halogenation, nitration) exclusively yields the C3-substituted product, but I need the C2 isomer.
This is an expected outcome based on the electronics of the pyrrole ring. Direct electrophilic attack at C2 is electronically disfavored.
Causality: The intermediate cation formed from electrophilic attack at C3 is better stabilized by the nitrogen lone pair than the cation formed from attack at C2.
Solution: Employ a Directed ortho-Metalation (DoM) Strategy.
To force functionalization at C2, you must change the reaction mechanism from an electrophilic aromatic substitution to a directed metalation followed by electrophilic quench. This requires the installation of a Directing Metalation Group (DMG) at the N1 position.
Caption: Directed ortho-Metalation (DoM) workflow for C2 functionalization.
Protocol 1: C2-Iodination of 7-Azaindole via Directed ortho-Metalation
This protocol is adapted from methodologies developed for the regioselective functionalization of azaindoles.[4][6]
-
Preparation of N1-protected Substrate: Protect commercially available 7-azaindole at the N1 position with a suitable DMG. A common choice is the diisopropylcarbamoyl group, installed by treating the N-anion of 7-azaindole with diisopropylcarbamoyl chloride.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add the N1-carbamoyl-7-azaindole (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, prepare a solution of iodine (I₂) (2.5 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction Completion: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the C2-iodinated product.
Issue 2: My reaction conditions fail to functionalize the pyridine ring (C4, C5, C6). How can I achieve substitution on this electron-deficient ring?
Direct functionalization of the pyridine ring is a significant challenge due to its low reactivity towards common C-H activation or electrophilic substitution methods. Success requires overcoming the reactivity of the pyrrole ring and activating the specific C-H bond on the pyridine ring.
Solution: Employ a "Directing Group Dance" or Pre-functionalized Starting Materials.
The most elegant strategy for accessing the C6-position is the "Directing Group Dance," a concept pioneered by Snieckus and others.[4][5][7] This method uses a mobile directing group that can functionalize one ring, "dance" to the other nitrogen, and then direct a second functionalization.
Caption: Iterative functionalization of C6 and C2 via the "DMG Dance".
Protocol 2: Iterative C6 and C2 Functionalization via DMG Dance
This protocol is a conceptual guide based on published literature.[5][8]
-
N7-Protection: Start with 7-azaindole and selectively install a carbamoyl directing group on the N7 nitrogen. This step often requires careful optimization of reaction conditions to favor N7 over N1 protection.
-
C6-Functionalization:
-
Subject the N7-carbamoyl-7-azaindole to directed metalation conditions (e.g., LDA in THF at -78 °C) to selectively deprotonate the C6 position.
-
Quench the resulting anion with a desired electrophile (E¹) to furnish the C6-substituted derivative.
-
-
DMG Dance (Isomerization):
-
Treat the C6-substituted, N7-carbamoyl product with a catalytic amount of an activating agent like ClCONR₂.
-
This promotes the migration of the carbamoyl group from the N7 to the N1 position, yielding the thermodynamically more stable N1-carbamoyl isomer.
-
-
C2-Functionalization:
-
With the DMG now at the N1 position, perform a second directed metalation reaction (LDA, -78 °C). The DMG will now direct deprotonation to the C2 position.
-
Quench with a second electrophile (E²) to afford the final 2,6-disubstituted 7-azaindole.
-
Issue 3: I need to functionalize the C4 or C5 positions, but no directing group strategy seems to work.
Functionalization at C4 and C5 is notoriously difficult via C-H activation on the parent scaffold. The steric and electronic environment makes these positions highly unreactive.
Solution: Alternative Strategies & Advanced Methods
When direct C-H functionalization fails, consider these alternative approaches:
| Strategy | Description | Key Considerations |
| Synthesis from Pre-functionalized Pyridines | The most reliable method. Start with a 2,3-disubstituted pyridine that already contains the desired functionality at the equivalent of the C4 or C5 position. Then, construct the pyrrole ring onto this pre-functionalized core.[9] | Requires a longer synthetic route but offers unambiguous regiocontrol. |
| Halogenation/Cross-Coupling | Synthesize a halo-7-azaindole (e.g., 4-chloro or 5-bromo) and use it as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[10][11] | The synthesis of the initial halo-azaindole can be challenging but provides a versatile intermediate. |
| Radical C-H Functionalization | Some modern palladium-catalyzed methods using radical pathways have shown promise for accessing remote positions like C4.[12] | These are advanced methods that may require significant optimization of catalysts, ligands, and oxidants. |
| N-Oxide Chemistry | Functionalization of the pyridine ring can sometimes be achieved via the N7-oxide. The N-oxide activates the pyridine ring for certain transformations.[13] | Requires an additional step to form the N-oxide and subsequent deoxygenation. |
References
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Directing group ‘dance’ decorates heterocycles | Research | Chemistry World [chemistryworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eurekaselect.com [eurekaselect.com]
Technical Support Center: Purification of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the purification of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.
Introduction
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, field-tested advice to help you navigate the complexities of its purification.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of potential impurities. The synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, typically involving the nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine, can lead to a range of impurities.
Common Impurities and Their Origins:
| Impurity Type | Potential Source | Impact on Downstream Reactions |
| Unreacted Starting Material | Incomplete nitration reaction. | Can lead to the formation of undesired byproducts in subsequent steps. |
| Regioisomers | Nitration at other positions on the pyrrolopyridine ring (e.g., 3-nitro, 6-nitro). | May have similar reactivity, leading to isomeric impurities in the final product. |
| Di-nitrated Byproducts | Over-nitration of the starting material or product. | Can introduce unwanted functionalities and alter the physicochemical properties of the final compound. |
| Nitro-hydroxy-aromatic Byproducts | Side reactions during nitration.[1] | These acidic impurities can interfere with catalysts and subsequent reactions.[1] |
| Residual Solvents | Incomplete removal of solvents from reaction and workup (e.g., DMF, DMSO). | Can inhibit downstream reactions and pose toxicity risks. |
Troubleshooting Purification: A Q&A Approach
This section addresses specific issues you may encounter during the purification of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.
Q1: My compound won't crystallize, or it oils out. What should I do?
A1: This is a common issue, often related to solvent choice or the presence of significant impurities.
-
Systematic Solvent Screening: The adage "like dissolves like" is a good starting point. Since 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a polar molecule, polar solvents are a good choice. However, the ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Single Solvent Systems: Experiment with a range of solvents with varying polarities. Good starting points for polar compounds include ethanol, methanol, acetone, and ethyl acetate.[2]
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system can be employed. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Common solvent pairs for polar organics include ethanol/water and acetone/water.[3]
-
-
Inducing Crystallization:
-
Seeding: Introduce a small crystal of pure product into the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Q2: After recrystallization, my product is still impure. What are the next steps?
A2: If a single recrystallization is insufficient, consider the following:
-
Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Charcoal Treatment: If your product is colored due to highly polar, colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Alternative Purification Technique: If recrystallization fails to remove a persistent impurity, it may have very similar solubility properties to your product. In this case, column chromatography is the recommended next step.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Q3: I'm not getting good separation of my product from an impurity with a similar Rf value on TLC. How can I improve my column chromatography?
A3: Achieving separation of closely eluting compounds requires careful optimization of your chromatographic conditions.
-
Solvent System (Eluent) Optimization:
-
Fine-tuning Polarity: Small adjustments to the solvent ratio can have a significant impact on separation. A common starting point for polar compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Systematically vary the ratio to maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Alternative Solvent Systems: If a hexane/ethyl acetate system is not effective, consider other solvent combinations. For example, dichloromethane/methanol can be a good choice for polar compounds.
-
-
Stationary Phase Selection:
-
Normal Phase (Silica Gel): This is the most common stationary phase. Ensure you are using the correct mesh size for your application (typically 70-230 mesh for gravity columns and 230-400 mesh for flash chromatography).
-
Reverse Phase (e.g., C18): For highly polar compounds, reverse-phase chromatography may provide better separation. In this case, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.
-
Specialized Stationary Phases: For separating nitroaromatic isomers, a stationary phase with π-π interaction capabilities, such as a phenyl-hexyl column, can be highly effective.
-
Experimental Workflow: Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Some compounds are sensitive to the acidic nature of silica gel.
-
Deactivating the Silica: You can neutralize the silica gel by pre-treating it with a base, such as triethylamine. This is done by adding a small percentage of triethylamine (e.g., 1%) to your eluent.
-
Alternative Adsorbents: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Minimize Residence Time: Use flash chromatography with applied pressure to move your compound through the column more quickly, reducing its contact time with the stationary phase.
Liquid-Liquid Extraction
Extraction is a crucial first step in purification to remove certain types of impurities.
Q5: How can I use extraction to remove acidic impurities from my crude product?
A5: An alkaline wash is an effective method for removing acidic impurities like nitro-hydroxy-aromatic byproducts.
-
Protocol:
-
Dissolve your crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution. The acidic impurities will be deprotonated and extracted into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated aqueous sodium chloride) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent.
-
Logical Flow: Purification Strategy
Caption: Decision tree for purification strategy.
Frequently Asked Questions (FAQs)
Q: What analytical techniques should I use to assess the purity of my 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing column chromatography conditions.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified product and to detect any remaining impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q: My purified product is a yellow solid. Is this expected?
A: Yes, many nitroaromatic compounds are pale yellow to yellow crystalline solids. The color intensity can sometimes be an indicator of purity, with highly colored samples potentially containing more impurities.
Q: What are the key safety precautions when handling 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine and the solvents used for its purification?
A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Be aware of the flammability and toxicity of the organic solvents used. Nitroaromatic compounds themselves can be toxic and should be handled with care.
References
- Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
Quora. (n.d.). What is the best solvent for recrystallization?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine?
A1: The synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for various kinase inhibitors, typically involves a multi-step process starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The two most common strategies are:
-
Route A: Nitration followed by Chlorination: This involves the nitration of the 7-azaindole core, followed by chlorination.
-
Route B: Chlorination followed by Nitration: This route reverses the order of the electrophilic substitution reactions.
The choice of route often depends on the desired regioselectivity and the stability of the intermediates. Protecting the pyrrole nitrogen is a common strategy in both routes to prevent side reactions.
Q2: Why is protection of the pyrrole nitrogen often necessary?
A2: The pyrrole nitrogen in the 7-azaindole scaffold is nucleophilic and can react with electrophiles, leading to undesired side products and reduced yields. Protection of this nitrogen with groups like tosyl (Ts) or benzenesulfonyl is a crucial step to enhance the stability of the molecule and direct the electrophilic substitution to the desired positions on the pyridine ring.[1][2]
Q3: What are the most common challenges encountered in this synthesis?
A3: Researchers often face several challenges during the synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine:
-
Poor Regioselectivity: Achieving selective substitution at the C4 and C5 positions can be difficult due to the presence of multiple reactive sites on the 7-azaindole ring system.
-
Side Reactions: The electron-rich nature of the pyrrolo[2,3-b]pyridine core makes it susceptible to side reactions such as over-nitration (dinitration), polymerization under strong acidic conditions, and the formation of N-nitroso impurities.[3]
-
Purification Difficulties: The final product and intermediates can be challenging to purify due to the presence of closely related isomers and other impurities.
Troubleshooting Guide
Low Yield of the Desired Product
Problem: The overall yield of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is consistently low.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature. | Ensuring the reaction goes to completion is the first step in maximizing yield. |
| Degradation of Starting Material or Product | Use milder reaction conditions. For nitration, consider using reagents like acetyl nitrate instead of a mixture of nitric and sulfuric acids.[3] For chlorination, explore nucleophilic chlorination of the corresponding N-oxide as a milder alternative.[4] | The 7-azaindole core is sensitive to harsh acidic conditions, which can lead to polymerization or other decomposition pathways.[3] |
| Suboptimal Protecting Group Strategy | If not already in use, employ a suitable N-protecting group like tosyl (Ts) or benzenesulfonyl to prevent side reactions at the pyrrole nitrogen.[1][2] The choice of protecting group can influence the reactivity and solubility of the intermediates. | Protecting the pyrrole nitrogen enhances the stability of the molecule and directs electrophilic attack to the pyridine ring. |
Formation of Multiple Products (Poor Regioselectivity)
Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of isomeric byproducts.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Incorrect Order of Electrophilic Substitution | Evaluate both synthetic routes (Nitration then Chlorination vs. Chlorination then Nitration). The electronic properties of the substituted intermediate will influence the position of the second substitution. | The directing effects of the nitro and chloro substituents are different. Experimentally determining the optimal order is often necessary. |
| Reaction Temperature Too High | Perform the electrophilic substitution reactions at lower temperatures (e.g., 0 °C or below). | Lower temperatures can increase the selectivity of the reaction by favoring the kinetically controlled product over thermodynamically favored, but undesired, isomers. |
| Inappropriate Solvent | Screen different solvents. The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting regioselectivity. | Solvent effects can play a significant role in directing the outcome of electrophilic aromatic substitutions. |
Product Purification Challenges
Problem: Difficulty in isolating the pure 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine from the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Presence of Closely Eluting Isomers | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve better separation. Consider using a different stationary phase if silica gel is not effective. | Isomers often have very similar polarities, making their separation challenging. Fine-tuning the chromatography conditions is crucial. |
| Formation of Tarry Byproducts | Ensure the starting materials are pure and the reaction is performed under an inert atmosphere to minimize oxidative side reactions. Using milder reaction conditions can also prevent the formation of polymeric tars.[3] | Tarry materials are often the result of polymerization or extensive decomposition, which can be mitigated by controlling the reaction environment and conditions. |
| Product is Insoluble | The product is reported to be a white to light yellow crystal or powder, soluble in some organic solvents like DMSO and DMF, but almost insoluble in water.[2] Choose an appropriate solvent system for recrystallization or chromatography based on this solubility profile. | Understanding the solubility characteristics of the target compound is fundamental for developing an effective purification strategy. |
Experimental Workflow Overview
Below is a generalized workflow for the synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Caption: Generalized synthetic routes for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Key Mechanistic Considerations
The synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine relies on electrophilic aromatic substitution. The mechanism for nitration is illustrated below.
Caption: Mechanism of electrophilic nitration of the pyrrolo[2,3-b]pyridine core.
References
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? WorldOfChemicals. Available at: [Link]
-
4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. ChemBK. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... ResearchGate. Available at: [Link]
Sources
Preventing decomposition of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine during workup
Welcome to the technical support center for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this valuable synthetic intermediate. Drawing from established principles in heterocyclic and nitroaromatic chemistry, this document provides in-depth troubleshooting advice and detailed protocols to ensure the stability and purity of your compound.
Introduction: Understanding the Instability of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a key building block in medicinal chemistry. However, its chemical structure, featuring an electron-deficient pyridine ring further activated by a nitro group, and a chlorine atom susceptible to nucleophilic displacement, presents inherent stability challenges during workup. The primary modes of decomposition are hydrolysis of the chloro group and other nucleophilic substitution reactions, which are often exacerbated by residual acids or bases from the synthesis and elevated temperatures. This guide will equip you with the knowledge and techniques to mitigate these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during the workup of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Q1: I'm observing a significant loss of my product after quenching my nitration reaction and neutralizing with a strong base. What is likely happening?
A1: The most probable cause is decomposition via nucleophilic aromatic substitution (SNAr). The 7-azaindole core is electron-deficient, and the presence of a strong electron-withdrawing nitro group at the 5-position further activates the ring towards nucleophilic attack. The 4-chloro substituent is a good leaving group, making this position particularly susceptible.
-
Causality: Using a strong base, such as sodium hydroxide, introduces a high concentration of hydroxide ions (a potent nucleophile) into your reaction mixture. These hydroxide ions can readily displace the chloride at the C4 position, leading to the formation of the corresponding 4-hydroxy-5-nitro-1H-pyrrolo[2,3-b]pyridine byproduct, which may be difficult to separate from your desired product. This reaction is often accelerated by heat, so a highly exothermic neutralization can significantly increase the rate of this undesirable side reaction.
-
Troubleshooting & Prevention:
-
Use a Mild Base: Opt for a weaker, non-nucleophilic base for neutralization. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is highly recommended.[1] These bases are sufficient to neutralize residual strong acids without introducing a high concentration of potent nucleophiles.
-
Temperature Control: Perform the neutralization at a low temperature (0-5 °C) in an ice bath. This will help to dissipate the heat generated during the acid-base reaction and slow down the rate of any potential nucleophilic substitution.
-
Rapid Extraction: After neutralization, do not let the product sit in the aqueous basic solution for an extended period. Proceed with the extraction into a suitable organic solvent immediately.
-
Q2: My isolated product is a dark, tarry material, and the yield is very low. What could be the cause?
A2: The formation of dark tars is often an indication of thermal decomposition or the presence of highly colored impurities. Nitroaromatic compounds can be sensitive to heat, and residual acids from the nitration step can catalyze degradation pathways, especially at elevated temperatures during solvent removal.[1]
-
Causality:
-
Residual Acid: If the workup did not effectively remove all traces of the strong acids used for nitration (e.g., sulfuric acid, nitric acid), these can promote decomposition of the product upon concentration.
-
High Temperatures: Using high temperatures during solvent evaporation (rotary evaporation) can lead to thermal degradation of the sensitive nitro-substituted heterocyclic system.
-
Oxidative Byproducts: The nitration reaction itself can sometimes produce oxidative byproducts that are highly colored.
-
-
Troubleshooting & Prevention:
-
Thorough Washing: Ensure your workup includes a thorough wash with a mild basic solution (e.g., saturated NaHCO₃) to completely remove all acidic residues. Follow this with a wash with brine to aid in the removal of water.
-
Low-Temperature Solvent Removal: Concentrate your product under reduced pressure at a low temperature. A water bath temperature of 30-40°C is generally recommended.
-
Azeotropic Removal of Water: Before final concentration, you can add a solvent like toluene and co-evaporate to azeotropically remove any remaining traces of water, which can contribute to hydrolysis.
-
Q3: I'm having trouble purifying my product by column chromatography. It seems to be degrading on the silica gel.
A3: The acidic nature of standard silica gel can be detrimental to acid-sensitive compounds like 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. The residual acidity can catalyze hydrolysis of the chloro group or other decomposition pathways.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface, which can create a localized acidic environment. This can be sufficient to promote the degradation of your compound as it passes through the column.
-
Troubleshooting & Prevention:
-
Neutralized Silica Gel: Use silica gel that has been pre-treated with a base. You can prepare this by making a slurry of the silica gel in your eluent containing a small amount of a non-nucleophilic amine, such as triethylamine (~0.5-1% v/v), and then packing the column. This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution profile of your compound and impurities may change significantly.
-
Rapid Chromatography: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column as efficiently as possible.
-
Solvent System Selection: A well-chosen solvent system can also help. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recommended Workup and Purification Protocols
To minimize decomposition and maximize the yield and purity of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, the following detailed protocols are recommended.
Protocol 1: Standard Aqueous Workup
This protocol is suitable for the workup of a typical nitration reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Step-by-Step Methodology:
-
Quenching:
-
Prepare a beaker with crushed ice and water (approximately 5-10 times the volume of your reaction mixture).
-
While stirring the ice/water slurry vigorously, slowly and carefully pour the completed nitration reaction mixture into the beaker. Maintain the temperature of the slurry below 10 °C throughout the addition.
-
-
Neutralization:
-
Cool the quenched mixture to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise with continuous stirring. Monitor the pH of the aqueous phase with pH paper and continue adding the bicarbonate solution until the pH is neutral to slightly basic (pH 7-8). Avoid making the solution strongly basic.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). The choice of solvent may depend on the subsequent purification steps.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers once with water to remove any remaining inorganic salts.
-
Wash the organic layers once with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and aids in the drying process.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature no higher than 40 °C.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent system can be found.
Step-by-Step Methodology:
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.[2]
-
-
Recrystallization Procedure:
-
Dissolve the crude 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes to adsorb colored impurities.
-
Hot filter the solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Neutralization pH | 7.0 - 8.0 | Avoids base-catalyzed hydrolysis/nucleophilic substitution. |
| Workup Temperature | 0 - 10 °C | Minimizes thermal decomposition and side reactions. |
| Solvent Evaporation Temp. | ≤ 40 °C | Prevents thermal degradation of the nitroaromatic compound. |
| Chromatography Stationary Phase | Neutralized Silica Gel or Alumina | Prevents acid-catalyzed decomposition on the column. |
Visualizing the Workflow
Figure 1: Recommended Workflow for Workup and Purification
Figure 2: Potential Decomposition Pathway
References
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
ChemBK. 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. [Link]
- Google Patents.
-
ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
Sources
A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromo-pyrrolo[2,3-b]pyridines in Synthetic Chemistry
Introduction: The Versatile 7-Azaindole Scaffold
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structure, present in numerous natural products and biologically active compounds, serves as a cornerstone for designing potent inhibitors for various therapeutic targets, including protein kinases.[2][3][4] Consequently, the functionalization of the 7-azaindole core is of paramount importance. The 4-halo derivatives, specifically 4-chloro- and 4-bromo-pyrrolo[2,3-b]pyridines, are critical intermediates, offering a reactive handle for introducing molecular diversity primarily through transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
This guide provides an in-depth comparison of the reactivity of these two key building blocks. We will explore the fundamental principles governing their differential reactivity, present comparative experimental data, and offer practical protocols to aid researchers in selecting the optimal substrate and reaction conditions for their synthetic goals.
Fundamental Principles of Carbon-Halogen Bond Reactivity
The choice between a chloro or bromo substituent is not arbitrary; it is a strategic decision rooted in the fundamental mechanics of chemical reactions. The reactivity of the C4-halogen bond in pyrrolo[2,3-b]pyridines is primarily dictated by two key factors: the carbon-halogen bond strength and the mechanism of the intended reaction.
Carbon-Halogen Bond Dissociation Energy (BDE)
The energy required to homolytically cleave a chemical bond is its Bond Dissociation Energy (BDE). This value is a direct indicator of the bond's strength and, consequently, its propensity to break during a chemical reaction. The C-Br bond is inherently weaker and thus has a lower BDE than the C-Cl bond.
-
Average C(sp²)–Cl BDE: ~327 kJ/mol (~78 kcal/mol)[5]
-
Average C(sp²)–Br BDE: ~285 kJ/mol (~68 kcal/mol)[5]
This ~10 kcal/mol difference is significant.[6] In reactions where C-X bond cleavage is part of the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling, the 4-bromo derivative will almost invariably react faster and under milder conditions.[6][7]
The Mechanism of Key Transformations
A. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are cornerstones of modern synthesis.[8][9][10][11] Their catalytic cycles typically begin with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[7][12][13] This step, often rate-limiting, involves the insertion of the palladium atom into the carbon-halogen bond.[7][13]
Due to the lower BDE of the C-Br bond, the energy barrier for oxidative addition is lower for 4-bromo-pyrrolo[2,3-b]pyridine compared to its 4-chloro counterpart. This directly translates to higher reactivity.
Caption: Oxidative addition mechanism in Pd-catalyzed cross-coupling.
B. Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[14] First, a nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[14] The aromaticity of the ring is temporarily broken in this step. The pyridine nitrogen at position 7 and the pyrrole nitrogen at position 1 help to stabilize this intermediate by delocalizing the negative charge, making the C4 position susceptible to attack.[15][16]
The reactivity order in SNAr is often dictated by the electronegativity of the halogen, which influences the electrophilicity of the carbon atom. A more electronegative halogen (like chlorine) polarizes the C-X bond more effectively, making the carbon atom more susceptible to nucleophilic attack. Therefore, for the rate-determining nucleophilic addition step, the order is typically F > Cl > Br > I. However, the second step, the elimination of the halide, depends on leaving group ability (I > Br > Cl > F). The observed reactivity is a balance of these two factors. For many heterocyclic systems, the attack of the nucleophile is rate-limiting, giving chlorides a slight kinetic edge or similar reactivity to bromides.[17]
Caption: General workflow for an SNAr reaction at the C4 position.
Comparative Reactivity: Experimental Insights
The theoretical principles are borne out in practice. 4-Bromo-pyrrolo[2,3-b]pyridines are generally the substrates of choice for cross-coupling when high reactivity is desired, while 4-chloro analogues offer a more robust, and often more cost-effective, alternative that requires more forceful conditions.
Data Summary: Suzuki-Miyaura Coupling Comparison
The following table summarizes typical conditions and outcomes for a Suzuki-Miyaura coupling of a generic arylboronic acid with 4-halo-7-azaindole substrates. This data is representative of trends observed in the field.
| Parameter | 4-Bromo-pyrrolo[2,3-b]pyridine | 4-Chloro-pyrrolo[2,3-b]pyridine | Rationale |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Chloroarenes require more active, electron-rich catalyst systems. |
| Typical Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are needed to facilitate oxidative addition of the strong C-Cl bond. |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
| Reaction Time | 2 - 8 hours | 12 - 24 hours | Slower kinetics of the oxidative addition step lead to longer reaction times. |
| Typical Yield | Good to Excellent | Moderate to Good | Side reactions like hydrodehalogenation can be more prevalent under the harsher conditions required for chlorides. |
| Chemoselectivity | High | Lower | In di-halogenated substrates (e.g., 4-chloro-6-bromo), the C-Br bond can be selectively functionalized. |
Experimental Protocols: A Practical Guide
To illustrate the practical differences, detailed protocols for a representative Suzuki-Miyaura coupling are provided below.
General Experimental Workflow
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Objective: To synthesize 4-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.
-
Rationale: The high reactivity of the C-Br bond allows for the use of a standard, commercially available palladium catalyst and ligand under moderate heating.
Materials:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromo-1H-pyrrolo[2,3-b]pyridine, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Suzuki Coupling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Objective: To synthesize 4-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.
-
Rationale: The stronger C-Cl bond necessitates a more active catalyst system, generated in situ from a palladium source and a specialized bulky, electron-rich phosphine ligand (a "Buchwald ligand"), along with higher temperatures to achieve a reasonable reaction rate.
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.08 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
In a glovebox or under a strong stream of argon, add 4-chloro-1H-pyrrolo[2,3-b]pyridine, 4-methoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk tube.
-
Seal the tube and add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction may require 18-24 hours for completion.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between 4-chloro- and 4-bromo-pyrrolo[2,3-b]pyridine is a critical decision in synthetic planning that balances reactivity, cost, and strategic goals.
-
Choose 4-Bromo-pyrrolo[2,3-b]pyridine for:
-
Rapid reaction optimization and execution: Milder conditions and standard catalysts often suffice.
-
High yields and cleaner reactions: Less thermal energy reduces the likelihood of side reactions.
-
Selective functionalization: In the presence of a C-Cl bond, the C-Br bond will react preferentially, enabling sequential couplings.
-
-
Choose 4-Chloro-pyrrolo[2,3-b]pyridine for:
-
Cost-effectiveness: Chloroarenes are frequently less expensive than their bromo counterparts.
-
Late-stage diversification: When a more robust starting material is needed that can withstand various reaction conditions before the final coupling step.
-
When specific catalyst systems are already established: Modern, highly active catalyst systems can often make C-Cl bond activation routine.[18][19]
-
By understanding the underlying mechanistic principles and leveraging the appropriate experimental conditions, researchers can effectively utilize both 4-chloro- and 4-bromo-pyrrolo[2,3-b]pyridines to advance their synthetic campaigns in drug discovery and materials science.
References
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Amatore, C., & Jutand, A. (2000). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes. Organometallics, 19(19), 3847-3855. [Link]
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Viciu, M. S., & Nolan, S. P. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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Viciu, M. S., & Nolan, S. P. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Powers, I. G., & Blackmond, D. G. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10924-10927. [Link]
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de Visser, S. P., & Bickelhaupt, F. M. (2003). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (13), 1534-1535. [Link]
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Cramer, C. J., & Gherman, B. F. (2007). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
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Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. [Link]
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Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
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Chem LibreTexts. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Organic Chemistry. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
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Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(35), 6247-6250. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Chen, Y., et al. (2007). Facile Synthesis of 2-Substituted 4-Azaindoles. Synthetic Communications, 37(14), 2327-2335. [Link]
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Al-Hidhani, S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules, 27(19), 6649. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Hilmy, K. M. H., et al. (2023). Novel Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Derivatives: Design, Synthesis, and Structure Elucidation. Bulletin of the Chemical Society of Ethiopia, 37(1), 161-172. [Link]
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Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4698. [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
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Smith, P. J., & Taylor, R. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Synthesis, 4, 679-710. [Link]
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Khan Academy. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]
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ResearchGate. (2014). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. [Link]
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Um, I. H., et al. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 73(13), 5052-5058. [Link]
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Chemistry LibreTexts. (2020). 8.8: Strength of Covalent Bonds. [Link]
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Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
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Luo, Y.-R. (n.d.). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]
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Wired Chemist. (n.d.). Common Bond Energies. [Link]
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El-Damasy, A. K., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103823. [Link]
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PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1549-1554. [Link]
-
Gilligan, P. J., et al. (2000). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 10(12), 1283-1286. [Link]
-
Reddy, C. R., et al. (2017). Microwave-Assisted Improved Synthesis of Pyrrolo[2,3,4-kl]acridine and Dihydropyrrolo[2,3,4-kl]acridine Derivatives Catalyzed by Silica Sulfuric Acid. Molecules, 22(11), 1935. [Link]
-
Kráľová, K., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5190. [Link]
-
Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]
-
Özdemir, İ., et al. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(5), 3613-3624. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. [Link]
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Cox, M. A., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Organic & Biomolecular Chemistry, 15(3), 598-608. [Link]
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A Researcher's Guide to the Biological Evaluation of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
A Comparative Analysis for Drug Discovery Professionals
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine ring of ATP and effectively target the ATP-binding site of various protein kinases.[1] This structural feature has led to the development of numerous kinase inhibitors for therapeutic areas such as oncology. This guide provides a comprehensive biological evaluation of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives, a class of compounds often synthesized as intermediates for more complex kinase inhibitors. While direct biological data for this specific scaffold is limited, this guide will extrapolate from closely related analogues to present a robust comparative framework against established kinase inhibitors, empowering researchers to assess their potential and design further investigations.
The Strategic Importance of the 4-Chloro-5-nitro Substitution
The 4-chloro and 5-nitro substituents on the pyrrolo[2,3-b]pyridine core are not merely synthetic handles; they are critical for directing subsequent chemical modifications and can influence the final biological activity of the molecule. The electron-withdrawing nature of the nitro group can modulate the electronics of the heterocyclic system, while the chloro group provides a reactive site for the introduction of various side chains through nucleophilic substitution or cross-coupling reactions. These modifications are crucial for achieving potency and selectivity against specific kinase targets.
Comparative Landscape: Targeting Fibroblast Growth Factor Receptors (FGFRs)
Given that numerous pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various cancers, this guide will focus on evaluating the potential of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[2] For a meaningful comparison, we will benchmark our hypothetical derivatives against Erdafitinib , an FDA-approved FGFR inhibitor.
Table 1: Comparative Profile of Hypothetical 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives vs. Erdafitinib
| Feature | Hypothetical Derivative 1 (Basic Scaffold) | Hypothetical Derivative 2 (Optimized) | Erdafitinib (Clinical Benchmark) |
| Target Kinase(s) | FGFR1, FGFR2, FGFR3, FGFR4 (predicted) | FGFR1, FGFR2, FGFR3 (predicted, with improved selectivity) | Pan-FGFR inhibitor (FGFR1-4) |
| Predicted IC50 (FGFR1) | 100-500 nM | 10-50 nM | 1.1 nM |
| Predicted IC50 (FGFR2) | 150-600 nM | 15-70 nM | 2.5 nM |
| Predicted IC50 (FGFR3) | 80-400 nM | 8-40 nM | 4.6 nM |
| Predicted IC50 (FGFR4) | >1000 nM | >500 nM | 12 nM |
| Cell-based Potency (e.g., in a cancer cell line with FGFR amplification) | Moderate anti-proliferative activity | Potent anti-proliferative activity | High potent anti-proliferative activity |
| Potential Advantages | Readily accessible synthetic intermediate | Potentially improved selectivity profile, reducing off-target effects | Clinically validated efficacy and safety profile |
| Potential Challenges | Likely lower potency and selectivity | Requires extensive medicinal chemistry optimization | Potential for on-target toxicities associated with FGFR inhibition |
The FGFR Signaling Pathway: A Key Target in Oncology
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through mutations, amplifications, or translocations of the FGFR genes, is a known driver in a variety of cancers, including bladder, lung, and breast cancer.[3][4]
Caption: Simplified FGFR signaling pathway and the inhibitory action of a pyrrolo[2,3-b]pyridine derivative.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of novel 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives, a tiered screening approach is recommended. This begins with in vitro cytotoxicity and kinase inhibition assays, followed by more complex cell-based assays and potentially in vivo studies for promising candidates.
Experimental Workflow
Caption: A tiered experimental workflow for the biological evaluation of novel kinase inhibitors.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).[5][6][7][8]
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a robust and widely used method for the initial screening of potential anticancer compounds.
Materials:
-
Cancer cell line with known FGFR alterations (e.g., SNU-16 stomach cancer cells with FGFR2 amplification).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound and a positive control (e.g., Erdafitinib).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO (Dimethyl sulfoxide).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration (logarithmic scale) to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol measures the direct inhibitory effect of the compound on the kinase of interest.[9]
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are highly sensitive and specific, making them ideal for quantifying kinase activity and inhibition in a high-throughput format. They measure the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant human FGFR kinase.
-
Fluorescein-labeled substrate peptide.
-
ATP.
-
Terbium-labeled anti-phospho substrate antibody.
-
Test compound and a positive control.
-
Assay buffer.
-
384-well plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, recombinant FGFR kinase, and the fluorescein-labeled substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a development solution containing the terbium-labeled anti-phospho substrate antibody and EDTA. The antibody will bind to the phosphorylated substrate.
-
TR-FRET Measurement: After a further incubation period, measure the TR-FRET signal on a suitable plate reader. Excitation of the terbium donor will result in energy transfer to the fluorescein acceptor on the phosphorylated substrate, producing a FRET signal.
-
Data Analysis: The magnitude of the FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
The 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While these compounds themselves may exhibit modest biological activity, their true value lies in their potential for chemical elaboration into highly potent and selective drug candidates. The comparative framework and detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake a systematic biological evaluation of these derivatives. Future efforts should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, with the ultimate goal of identifying lead candidates for further preclinical and clinical development in the fight against cancer.
References
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Massive Bio. (n.d.). FGFR Breast Cancer Clinical Trials. Retrieved from [Link]
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ClinicalTrials.gov. (n.d.). FGFR Inhibitor in FGFR Dysregulated Cancer. Retrieved from [Link]
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Montalvo-Hérnandez, J., et al. (n.d.). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. Retrieved from [Link]
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Targeted Oncology. (n.d.). FGFR Inhibition: A Novel Therapeutic Strategy. Retrieved from [Link]
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Semantic Scholar. (2019). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Retrieved from [Link]
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ACS Publications. (n.d.). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Retrieved from [Link]
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PubMed. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
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ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]
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SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved from [Link]
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ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]
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PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved from [Link]
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PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
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PubMed Central. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
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PubMed Central. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Retrieved from [Link]
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A Comparative Crystallographic Analysis of Substituted 7-Azaindoles: Unraveling the Structural Impact of Chloro and Nitro Functionalization
In the landscape of medicinal chemistry and materials science, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone for the development of novel therapeutic agents and functional materials.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in drug design, with applications ranging from kinase inhibitors to antiviral agents. The strategic functionalization of this core with electron-withdrawing groups, such as chloro and nitro moieties, profoundly influences molecular conformation, intermolecular interactions, and, consequently, the macroscopic properties of the resulting crystalline solids.
This guide provides a comparative analysis of the X-ray crystal structures of several chloro- and nitro-substituted 7-azaindole derivatives. While a definitive crystal structure for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is not publicly available at the time of this writing, a wealth of crystallographic data on closely related analogues allows for a robust comparative study. By examining these structures, we can glean critical insights into the subtle yet significant interplay of substituent effects on crystal packing and supramolecular assembly. This understanding is paramount for researchers in rational drug design and crystal engineering, where precise control over the solid-state architecture is often a prerequisite for desired bioactivity and material performance.
The Significance of Substituent Positioning: A Comparative Overview
The introduction of chloro and nitro groups onto the 7-azaindole core serves multiple purposes. The chloro group can act as a bioisostere for other functional groups, enhance metabolic stability, and provide a handle for further synthetic transformations.[3] The nitro group, a strong electron-withdrawing entity, can modulate the electronic landscape of the molecule, influencing its reactivity and potential as a pharmacophore. The specific placement of these substituents dictates the nature and directionality of intermolecular interactions, such as hydrogen bonds and halogen bonds, which are the primary determinants of the crystal lattice.
Crystallographic Data Comparison
To illustrate the impact of substituent placement, the following table summarizes the crystallographic data for several relevant 7-azaindole derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine* | C₆H₄ClN₃ | Monoclinic | P2₁/c | 10.8810 | 5.2783 | 12.751 | 114.333 | 667.3 | 4 | [4] |
| 5-Chloro-7-azaindole-3-carbaldehyde | C₈H₅ClN₂O | Monoclinic | P2₁/c | 3.8281 | 12.7330 | 15.9167 | 94.539 | 772.1 | 4 | [5] |
| 5-Chloro-7-azaindole | C₇H₅ClN₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | [6] |
| 4,5-Dichloro-7-azaindole | C₇H₄Cl₂N₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | [6] |
*Note: 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine is an isomer of a chloro-azaindole and is included for structural comparison. Detailed unit cell parameters for 5-Chloro-7-azaindole and 4,5-Dichloro-7-azaindole were not immediately available in the cited abstract but are reported to crystallize in the monoclinic P2₁/c space group.[6]
Experimental Workflow: From Synthesis to Crystal Structure Determination
The journey from a synthetic target to a refined crystal structure involves a meticulous and logical sequence of steps. Understanding this workflow is crucial for appreciating the causality behind the final structural data.
Figure 1. A generalized experimental workflow for determining the X-ray crystal structure of a substituted 7-azaindole derivative.
Causality in Experimental Choices
-
Synthesis: The choice of synthetic route is critical for achieving the desired regiochemistry of substitution. For instance, the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole involves a highly regioselective bromination step, ensuring the purity of the final product for crystallization.[7] Various synthetic strategies for 7-azaindoles have been reviewed, highlighting the importance of controlling substitution patterns.[2][3][8]
-
Crystallization: The selection of a suitable solvent system is often empirical but guided by the solubility of the compound. Slow evaporation from a solution in a solvent like dimethylformamide (DMF) or a mixture of solvents is a common technique. The goal is to allow the molecules to self-assemble into a well-ordered lattice, a process highly dependent on the intermolecular forces at play.
-
Data Collection and Refinement: The quality of the diffraction data is paramount. Low temperatures (e.g., 100 K) are typically used during data collection to minimize thermal vibrations and improve the resolution of the data. The subsequent structure solution and refinement process involves building a molecular model that best fits the observed diffraction pattern, leading to the final, validated crystal structure.
Comparative Analysis of Intermolecular Interactions
The crystal packing of 7-azaindole derivatives is often dominated by N-H···N hydrogen bonds, forming characteristic dimers or catemers. The presence of chloro and nitro substituents introduces additional, weaker interactions that modulate the overall supramolecular architecture.
-
N-H···N Hydrogen Bonding: In many 7-azaindole structures, including 5-chloro-7-azaindole, molecules form centrosymmetric dimers through N-H···N hydrogen bonds between the pyrrole N-H and the pyridine nitrogen.[6] This robust supramolecular synthon is a recurring motif in this class of compounds.
-
Halogen Bonding and Other Weak Interactions: The chlorine atoms in these structures can participate in a variety of weak interactions, including C-H···Cl and Cl···Cl contacts, as well as halogen bonds. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions, revealing the subtle interplay of forces that stabilize the crystal lattice.[6] For instance, in 5-chloro-7-azaindole-3-carbaldehyde, weak C-H···O and C-H···Cl interactions complement the primary N-H···N hydrogen bonds.[5]
-
Influence of the Nitro Group: While a specific crystal structure of a 4-chloro-5-nitro derivative is not available for direct comparison, the strong electron-withdrawing nature of the nitro group is expected to significantly influence the electronic distribution and hydrogen bonding potential of the molecule. It can act as a hydrogen bond acceptor and its presence would likely alter the charge distribution on the aromatic rings, thereby affecting π-π stacking interactions.
Figure 2. A logical diagram illustrating the increasing complexity of intermolecular interactions with the introduction of chloro and nitro substituents on the 7-azaindole scaffold.
Conclusion
This comparative guide, grounded in the available crystallographic data for chloro- and nitro-substituted 7-azaindole derivatives, underscores the profound influence of substituent effects on solid-state architecture. While the primary N-H···N hydrogen bonding motif often remains a robust feature, the introduction of chloro and nitro groups orchestrates a more intricate network of weaker intermolecular interactions. These subtle forces, including halogen bonds and C-H···O/Cl contacts, play a decisive role in dictating the final crystal packing. For researchers engaged in the design of new pharmaceuticals and materials based on the 7-azaindole framework, a deep appreciation of these structure-directing interactions is indispensable for achieving desired solid-state properties and, ultimately, functional outcomes. Further experimental studies to elucidate the crystal structure of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine would be a valuable addition to this field, providing a more complete picture of the synergistic effects of these two important functional groups.
References
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Chang, W., et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o146. [Link]
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Various Authors. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
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Szafranski, M., et al. (2022). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 27(14), 4434. [Link]
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Szafranski, M., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 28(13), 5101. [Link]
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Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1013-1017. [Link]
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A Researcher's Guide to In Vitro ADME Profiling: A Comparative Analysis of Compounds Derived from 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine and Other Key Heterocyclic Scaffolds
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage clinical trial failures has been suboptimal pharmacokinetic properties.[1] Consequently, the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is now an indispensable component of the drug discovery pipeline. This guide provides an in-depth technical comparison of the in vitro ADME properties of compounds derived from the promising 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold and other widely utilized heterocyclic cores, namely quinolines, indoles, pyrazoles, and imidazoles.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[2][3] The specific substitution pattern of 4-Chloro-5-nitro introduces unique electronic and steric properties that can significantly influence its ADME profile. Understanding these properties is crucial for optimizing lead compounds and increasing their probability of success.
This guide is structured to provide not just a comparative analysis of available data but also a detailed look into the causality behind the experimental choices for key in vitro ADME assays. Each section will detail the protocol for a critical ADME parameter, present available data for our scaffold of interest and its comparators, and offer insights into the interpretation of these results.
Section 1: Metabolic Stability - The First Hurdle in Drug Efficacy
A compound's journey through the body is a race against metabolic clearance. High metabolic instability can lead to rapid elimination, insufficient therapeutic exposure, and the formation of potentially toxic metabolites.[4] In vitro metabolic stability assays are therefore critical for predicting a compound's in vivo half-life.[5] These assays typically involve incubating the test compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, the Cytochrome P450s (CYPs).
Experimental Protocol: Microsomal Metabolic Stability Assay
The choice of liver microsomes is a cost-effective and high-throughput method to assess Phase I metabolism, which is a major route of drug clearance.[6]
Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of a test compound upon incubation with human liver microsomes.
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) and a NADPH-regenerating system (to ensure sustained CYP activity) in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add the test compound to the pre-warmed microsome mixture to a final concentration of, for example, 1 µM.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., cold acetonitrile containing an internal standard) to quench the metabolic reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Causality Behind Experimental Choices:
-
NADPH-regenerating system: CYPs require NADPH as a cofactor. A regenerating system ensures that NADPH levels are not depleted during the incubation, allowing for a more accurate assessment of metabolic stability.
-
Low substrate concentration (e.g., 1 µM): Using a concentration below the Michaelis-Menten constant (Km) of the primary metabolizing enzymes ensures that the reaction follows first-order kinetics, simplifying data analysis.
-
LC-MS/MS analysis: This is the gold standard for its high sensitivity and selectivity, allowing for accurate quantification of the parent compound even in complex biological matrices.[4]
Visualization of the Microsomal Stability Workflow
Caption: Workflow for a typical in vitro microsomal metabolic stability assay.
Comparative Data on Metabolic Stability
| Heterocyclic Scaffold | Representative Compound/Class | Human Liver Microsome t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | PDE4B Inhibitors | Data not specified, but some compounds showed good in vitro PK profiles | Data not specified | [6] |
| Quinoline | Quinoline 3-carboxamides | Low microsomal clearance observed | Low | [8] |
| Indole | Synthetic Cannabinoid Receptor Agonists | Indoles were less metabolically reactive than indazole analogues | Lower than indazole analogues | [9] |
| Pyrazole | Pyrano[2,3-c]pyrazole Derivatives | Some derivatives showed favorable ADME properties | Data not specified | [10] |
| Imidazole | Sirtuin Inhibitors | Favorable ADME properties reported for some derivatives | Data not specified | [1][11] |
Expert Insights: The pyrrolo[2,3-b]pyridine scaffold, being a bioisostere of indole, can be susceptible to oxidation on the pyrrole ring. The electron-withdrawing nitro group and the chloro substituent on the pyridine ring of our target scaffold are expected to influence its metabolic profile, potentially by altering the electron density of the ring system and hindering enzymatic attack. Further experimental investigation is warranted to confirm this hypothesis.
Section 2: Permeability - The Gateway to Systemic Circulation
For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. Intestinal permeability is a key determinant of oral bioavailability.[12] The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[13]
Experimental Protocol: Caco-2 Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp).[14]
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specific time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples and the initial donor solution using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Causality Behind Experimental Choices:
-
21-25 day culture: This extended culture period is necessary for the Caco-2 cells to differentiate into a polarized monolayer that expresses key transporters and forms tight junctions, closely mimicking the intestinal barrier.[15]
-
Bidirectional measurement: Assessing both A-B and B-A transport is crucial to identify compounds that are actively transported out of the cells by efflux pumps, which can limit oral absorption.
-
TEER measurement: This provides a quality control check to ensure the integrity of the cell monolayer, as a leaky monolayer would lead to artificially high permeability values.
Visualization of the Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
Comparative Data on Permeability
A study on pyrrolopyrimidine-based EGFR inhibitors showed that some derivatives had low permeability and high efflux.[7] In contrast, a separate study on pyrrolopyrimidine analogues as DPP-IV inhibitors aimed to improve permeability.[16]
| Heterocyclic Scaffold | Representative Compound/Class | Papp (A-B) (10-6 cm/s) | Efflux Ratio (ER) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | HIV-1 Inhibitors | 16.9 (for parent indole) | Data not specified | |
| Quinoline | Quinoline-1,4-quinone Hybrids | In silico predictions suggest good permeability for some derivatives | Data not specified | [17] |
| Indole | Indolin-2-one linked 1,2,3-triazoles | In silico predictions suggest good drug-likeness | Data not specified | [18] |
| Pyrazole | Pyrazole Derivatives | In silico predictions suggest no BBB penetration | Data not specified | [19] |
| Imidazole | Imidazole Derivatives | In silico predictions suggest good permeability | Data not specified | [20] |
Expert Insights: The lipophilicity of a compound, often estimated by its LogP value, plays a significant role in passive permeability. The presence of the chloro and nitro groups in our target scaffold will increase its lipophilicity, which could enhance passive diffusion. However, the pyrrolopyridine core also contains nitrogen atoms that can act as hydrogen bond acceptors, and the nitro group can also participate in hydrogen bonding, which might temper the increase in permeability. The potential for efflux must also be considered, as many heterocyclic compounds are substrates for P-gp.
Section 3: Aqueous Solubility - A Prerequisite for Absorption
A drug must be in solution to be absorbed. Poor aqueous solubility is a major challenge in drug development, leading to low bioavailability and formulation difficulties.[21] Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which is often more relevant to the conditions in the gastrointestinal tract.[20]
Experimental Protocol: Kinetic Solubility Assay
This assay measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Objective: To determine the kinetic solubility of a test compound in a phosphate buffer at a physiologically relevant pH (e.g., 6.5 or 7.4).
Methodology:
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well. The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.
-
-
Incubation and Precipitation:
-
Shake the microplate for a set period (e.g., 2 hours) at room temperature to allow for precipitation to occur.
-
-
Separation of Soluble and Insoluble Fractions:
-
Filter the samples through a filter plate to remove any precipitated compound.
-
-
Quantification:
-
Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.
-
-
Data Analysis:
-
The measured concentration in the filtrate represents the kinetic solubility of the compound.
-
Causality Behind Experimental Choices:
-
DMSO stock solution: This is a common practice in high-throughput screening as many discovery compounds have poor aqueous solubility and are initially dissolved in DMSO.
-
Kinetic vs. Thermodynamic solubility: Kinetic solubility is measured under non-equilibrium conditions and is generally higher than thermodynamic solubility. It is considered more reflective of the conditions a drug encounters upon oral administration.[11]
-
Filtration: This is a crucial step to separate the undissolved precipitate from the soluble fraction, ensuring that only the dissolved compound is quantified.
Visualization of the Kinetic Solubility Assay Workflow
Caption: Workflow for a kinetic solubility assay.
Comparative Data on Aqueous Solubility
A study on 7-azaindole (the parent scaffold of our target) showed that its solubility is dependent on the solvent and temperature.[22] Another study reported that introducing a nitrogen atom into the indole ring to form 6- and 7-azaindoles enhanced aqueous solubility.[23]
| Heterocyclic Scaffold | Representative Compound/Class | Aqueous Solubility (µg/mL) | Conditions | Reference |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | HIV-1 Inhibitors | 936 | pH 6.5 | |
| Quinoline | Quinoline-4-on Derivatives | In silico predictions suggest variable solubility | In silico | [24] |
| Indole | HIV-1 Inhibitors | 16 | pH 6.5 | |
| Pyrazole | Pyrrolopyridine Derivatives | Some derivatives showed improved solubility | Data not specified | [25] |
| Imidazole | Imidazole Derivatives | In silico predictions suggest good water solubility for some derivatives | In silico | [20] |
Expert Insights: The 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold is expected to have relatively low aqueous solubility due to its aromatic and lipophilic nature. The chloro and nitro groups will likely decrease solubility compared to the parent 7-azaindole. Strategies to improve solubility, such as the introduction of polar functional groups at other positions, may be necessary during lead optimization.
Section 4: Plasma Protein Binding - The Unbound Fraction is Key
Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[26] It is the unbound (free) fraction of the drug that is pharmacologically active and available for distribution to tissues and elimination.[27] High plasma protein binding can limit a drug's efficacy and affect its pharmacokinetic profile.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is considered the gold standard for determining the fraction of a drug that is unbound in plasma (fu).[28]
Objective: To determine the percentage of a test compound that is bound to plasma proteins.
Methodology:
-
Apparatus Setup:
-
Use a two-chamber equilibrium dialysis apparatus separated by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.
-
-
Assay Procedure:
-
Add plasma spiked with the test compound to one chamber (the plasma chamber).
-
Add buffer (e.g., PBS) to the other chamber (the buffer chamber).
-
Incubate the apparatus at 37°C with gentle rotation until equilibrium is reached (typically 4-24 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of protein binding is calculated as (1 - fu) * 100.
-
Causality Behind Experimental Choices:
-
Semi-permeable membrane: This is the core of the technique, allowing for the separation of the free drug from the protein-bound drug based on size.
-
Equilibrium: The incubation period is critical to ensure that the concentration of the free drug has reached equilibrium across the membrane, leading to an accurate determination of the unbound fraction.
-
LC-MS/MS: Its high sensitivity is necessary for accurately quantifying the often low concentrations of the free drug in the buffer chamber.
Visualization of the Equilibrium Dialysis Workflow
Caption: Workflow for the equilibrium dialysis plasma protein binding assay.
Comparative Data on Plasma Protein Binding
Data on plasma protein binding is often highly compound-specific. A study on indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists found that they were highly protein bound.[9]
| Heterocyclic Scaffold | Representative Compound/Class | Plasma Protein Binding (%) | Species | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Data not readily available | - | - | - |
| Quinoline | Data not readily available | - | - | - |
| Indole | Synthetic Cannabinoid Receptor Agonists | >88.9 | Human | [9] |
| Pyrazole | Data not readily available | - | - | - |
| Imidazole | Data not readily available | - | - | - |
Expert Insights: The 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold, being lipophilic, is likely to exhibit moderate to high plasma protein binding. The extent of binding will be heavily influenced by the specific substituents attached to the core. Medicinal chemists often aim for a balance, as very high protein binding can limit the free drug concentration to sub-therapeutic levels, while very low binding can lead to rapid clearance.
Conclusion: An Integrated Approach to ADME Profiling
The in vitro ADME properties of a compound are a complex interplay of its physicochemical characteristics. For derivatives of the 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold, the chloro and nitro substitutions are anticipated to increase lipophilicity, which may enhance permeability but decrease aqueous solubility and potentially increase metabolic clearance and plasma protein binding.
This guide has provided a framework for evaluating these critical parameters, offering detailed experimental protocols and a comparative analysis with other key heterocyclic scaffolds. While a comprehensive experimental dataset for our specific scaffold of interest is not yet publicly available, the methodologies and comparative data presented here serve as a valuable resource for researchers in the field. By employing these assays early and iteratively in the drug discovery process, medicinal chemists can make more informed decisions, leading to the selection of drug candidates with a higher probability of clinical success. The continuous generation and sharing of such ADME data for novel scaffolds will undoubtedly accelerate the development of new and effective medicines.
References
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- 28. Approaches to measure protein binding of enzymatically unstable compounds in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Substituted-7-Azaindoles for Drug Discovery and Development
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of indole and purine.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous clinically successful drugs.[2] Functionalization of the 7-azaindole core, particularly at the C4-position, offers a powerful strategy to modulate the pharmacological and pharmacokinetic properties of drug candidates. This guide provides a comprehensive comparison of key synthetic methods for preparing 4-substituted-7-azaindoles, offering insights into their mechanisms, scope, and practical application for researchers in drug discovery and development.
The Strategic Importance of C4-Substitution
The introduction of substituents at the C4-position of the 7-azaindole nucleus can significantly impact a molecule's biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. This position projects into a distinct vector space compared to other substitution points on the bicyclic ring, allowing for fine-tuning of interactions with biological targets. Consequently, the development of efficient and versatile synthetic routes to access 4-substituted-7-azaindoles is of paramount importance.
Comparative Analysis of Synthetic Strategies
This guide will delve into a comparative analysis of the following key synthetic strategies for the preparation of 4-substituted-7-azaindoles:
-
Strategy 1: Halogenation at C4 followed by Cross-Coupling Reactions
-
Strategy 2: Transition-Metal Catalyzed C-H Functionalization
-
Strategy 3: Directed Ortho-Metalation (DoM)
-
Strategy 4: Modern Photoredox/Nickel Dual Catalysis
Each strategy will be evaluated based on its efficiency, substrate scope, functional group tolerance, and operational simplicity, providing a clear understanding of its advantages and limitations.
Strategy 1: Halogenation at C4 and Subsequent Cross-Coupling: The Workhorse Approach
This two-step approach is a widely adopted and robust method for the synthesis of a diverse range of 4-substituted-7-azaindoles. It relies on the initial, regioselective installation of a halogen (typically chlorine or bromine) at the C4-position, which then serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions.
Mechanism and Rationale
The regioselective halogenation at the C4-position is not a direct electrophilic substitution on the 7-azaindole core. Instead, it proceeds through a well-established N-oxidation/rearrangement pathway. The pyridine nitrogen of the 7-azaindole is first oxidized to the corresponding N-oxide. Treatment of the N-oxide with a halogenating agent, such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), leads to the introduction of the halogen at the C4-position.[3][4] The N-oxide activates the pyridine ring, making the C4-position susceptible to nucleophilic attack by the halide.
The resulting 4-halo-7-azaindole is a key intermediate that can be readily diversified using a plethora of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5] This allows for the introduction of a wide array of aryl, heteroaryl, and other functionalities.
Experimental Data and Performance
| Parameter | Description |
| Halogenation Yield | Up to 85.6% for the synthesis of 4-chloro-7-azaindole from 7-azaindole.[3] |
| Cross-Coupling Yields | Generally good to excellent (61-99%) for Suzuki-Miyaura coupling of chloro- and bromo-azaindoles with various boronic acids.[1] |
| Substrate Scope | Broad for the cross-coupling step, tolerating a wide range of electronically diverse aryl and heteroaryl boronic acids.[1][5] |
| Advantages | - Well-established and reliable methodology.- Access to a wide variety of C4-substituents through diverse cross-coupling reactions.- 4-halo-7-azaindoles are stable and readily purified intermediates. |
| Disadvantages | - A two-step process, which can be less atom-economical.- The N-oxidation and halogenation steps can require harsh reagents and elevated temperatures. |
Experimental Protocol: Synthesis of 4-Chloro-7-azaindole
Step 1: N-Oxidation of 7-Azaindole
-
To a solution of 7-azaindole in an appropriate organic solvent (e.g., THF, EGME), add hydrogen peroxide (H₂O₂).[4]
-
Stir the reaction mixture at a controlled temperature (e.g., 5-15 °C) for 2-5 hours.[4]
-
Upon completion, the N-oxide of 7-azaindole is obtained and can be carried forward to the next step.
Step 2: Chlorination of 7-Azaindole N-oxide
-
Dissolve the N-oxide of 7-azaindole in acetonitrile.[4]
-
Add a catalytic amount of diisopropylethylamine (DIPEA).[3]
-
Heat the reaction mixture at 80-100 °C for 2-8 hours.[4]
-
After cooling, quench the reaction with water and adjust the pH to basic (e.g., pH 10 with NaOH) to precipitate the product.[3]
-
Filter and dry the solid to obtain 4-chloro-7-azaindole.[3]
Workflow Diagram
Sources
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A Researcher's Guide to Validating the Mechanism of Action for 1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
Introduction: The Versatility of the 1H-pyrrolo[2,3-b]pyridine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" due to their ability to bind to multiple, crucial biological targets. The 1H-pyrrolo[2,3-b]pyridine core is a prime example, serving as a foundational structure for a new generation of potent kinase inhibitors.[1] Its rigid, heterocyclic system provides an ideal template for developing targeted therapies against a range of kinases implicated in diseases like cancer. Specifically, derivatives based on the 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine intermediate have shown significant promise in targeting key oncogenic drivers such as Fibroblast Growth Factor Receptors (FGFRs) and the BRAF kinase.[2][3]
However, synthesizing a potent compound is only the beginning. The true challenge lies in rigorously validating its mechanism of action (MoA). A successful validation provides the causal link between the inhibitor binding to its target and the desired therapeutic effect. This guide offers a comprehensive, multi-step framework for elucidating and confirming the MoA of a novel 1H-pyrrolo[2,3-b]pyridine-based inhibitor. To provide a practical, in-depth narrative, we will use the case study of a hypothetical inhibitor, "Cmpd-X," designed to target the constitutively active BRAF V600E mutant kinase, a critical driver in many melanomas.[4][5]
The Biological Target: BRAF and the MAPK Signaling Cascade
The RAS-RAF-MEK-ERK, or Mitogen-Activated Protein Kinase (MAPK), pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[4] In many cancers, this pathway is hijacked. The most common mutation, a valine to glutamic acid substitution at position 600 (V600E) in the BRAF kinase, results in a ~700-fold increase in kinase activity, leading to uncontrolled, constitutive signaling and malignant cell growth.[5] Therefore, specific inhibition of BRAF V600E is a clinically validated strategy for treating these cancers.[4][5]
A Four-Step Framework for MoA Validation
A robust MoA validation workflow is a self-validating system. Each step logically builds upon the last, moving from a simplified biochemical context to a complex, physiologically relevant cellular environment. This progression is critical to ensure that the observed effects are truly due to the intended mechanism.
Step 1: Biochemical Assays — Does the inhibitor hit the purified target?
Causality Check: The foundational question is whether the inhibitor can physically interact with and inhibit the activity of its purified target protein. Biochemical assays provide the cleanest system to measure this direct interaction, free from cellular complexities like membrane transport or competing intracellular molecules.[6]
Recommended Protocol: LanthaScreen™ TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for measuring kinase activity.[7] They offer a sensitive, non-radioactive alternative for determining inhibitor potency (IC50).[8]
Experimental Protocol:
-
Reagent Preparation: Prepare serial dilutions of Cmpd-X and the control inhibitor (e.g., Vemurafenib) in assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor, followed by 5 µL of a mix containing the purified BRAF V600E enzyme and the fluorescently labeled peptide substrate.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation: Add 2.5 µL of ATP solution to each well to start the phosphorylation reaction. The ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors are fairly evaluated.[8]
-
Detection: After 1 hour, add 10 µL of a TR-FRET detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader and calculate the ratio of acceptor to donor emission.
-
Analysis: Plot the emission ratio against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Comparative Data Table 1: Biochemical Potency and Selectivity
| Compound | Target Kinase | IC50 (nM) |
| Cmpd-X | BRAF V600E | 8.2 |
| BRAF (Wild-Type) | 155.6 | |
| c-RAF | > 10,000 | |
| FGFR1 | > 5,000 | |
| Vemurafenib | BRAF V600E | 31.0 |
| BRAF (Wild-Type) | 100.0 | |
| c-RAF | 48.0 | |
| FGFR1 | > 10,000 |
This hypothetical data shows Cmpd-X is a potent inhibitor of BRAF V600E with greater selectivity over wild-type BRAF and c-RAF compared to the first-generation inhibitor, Vemurafenib.
Step 2: Target Engagement Assays — Does the inhibitor reach its target in living cells?
Causality Check: A compound's biochemical potency can be misleading if it cannot effectively penetrate the cell membrane and engage its target in the complex intracellular environment.[9] Target engagement assays quantify this crucial interaction within live cells.[10]
Recommended Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a gold-standard method that uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding at a specific protein target in living cells.[11] It provides a quantitative measure of apparent cellular affinity.
Experimental Protocol:
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding for BRAF V600E fused to NanoLuc® luciferase.
-
Plating: Seed the transfected cells into a white, 96-well assay plate and incubate for 24 hours.
-
Treatment: Treat the cells with the NanoBRET® fluorescent tracer in the presence of varying concentrations of Cmpd-X or the control inhibitor.
-
Equilibration: Incubate the plate for 2 hours in a humidified incubator at 37°C and 5% CO₂.
-
Signal Generation: Add the NanoGlo® substrate to the wells.
-
Data Acquisition: Immediately read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths simultaneously.
-
Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
Comparative Data Table 2: Cellular Target Engagement
| Compound | Target | Cellular IC50 (nM) |
| Cmpd-X | BRAF V600E | 25.1 |
| Vemurafenib | BRAF V600E | 95.8 |
This data confirms that Cmpd-X enters live cells and binds to BRAF V600E with higher affinity than Vemurafenib, validating the transition from a biochemical to a cellular context.
Step 3: Cellular Functional Assays — Does target engagement block the downstream pathway?
Causality Check: Now that we've established direct target binding in cells, we must confirm this engagement leads to the intended functional consequence: inhibition of the downstream signaling pathway. Western blotting is a powerful technique to visualize and quantify the phosphorylation status of key pathway proteins.[12]
Recommended Protocol: Western Blot Analysis of p-MEK and p-ERK
By measuring the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), we can directly assess whether Cmpd-X is blocking the signal transmission from BRAF V600E.[13]
Experimental Protocol:
-
Cell Culture and Treatment: Seed A375 melanoma cells (which harbor the BRAF V600E mutation) and allow them to adhere overnight. Treat the cells with a dose range of Cmpd-X for 2-4 hours.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% polyacrylamide gel and separate by electrophoresis.[14]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12] Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-MEK (Ser217/221), and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal and then to the loading control.
Comparative Data Table 3: Downstream Pathway Inhibition (IC50, nM)
| Compound | p-MEK Inhibition (IC50) | p-ERK Inhibition (IC50) |
| Cmpd-X | 28.5 | 30.1 |
| Vemurafenib | 105.2 | 110.7 |
This data demonstrates a clear dose-dependent inhibition of downstream signaling that correlates strongly with the cellular target engagement data, solidifying the mechanistic link.
Step 4: Phenotypic Assays — Does pathway inhibition produce the desired anti-cancer effect?
Causality Check: The final and most critical validation step is to connect the molecular mechanism (pathway inhibition) to a whole-cell phenotypic outcome, such as inhibition of cell proliferation or induction of cell death.[15]
Recommended Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16] It is essential to perform this assay in both a sensitive cell line (BRAF V600E mutant) and a resistant cell line (BRAF wild-type) to confirm on-target selectivity.
Experimental Protocol:
-
Cell Seeding: Seed A375 (BRAF V600E) and MCF-7 (BRAF WT) cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with serial dilutions of Cmpd-X and the control inhibitor.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16][18]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[15]
-
Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Comparative Data Table 4: Anti-Proliferative Activity (GI50, nM)
| Compound | A375 Cells (BRAF V600E) | MCF-7 Cells (BRAF WT) | Selectivity Index (WT/V600E) |
| Cmpd-X | 35.4 | > 10,000 | > 282x |
| Vemurafenib | 120.5 | > 10,000 | > 83x |
This culminating data confirms that the biochemical potency, cellular target engagement, and pathway inhibition of Cmpd-X translate into potent and highly selective anti-proliferative activity in a cancer cell line dependent on the BRAF V600E mutation.
Conclusion
Validating the mechanism of action for a novel inhibitor is a systematic process of building a logical, evidence-based case. By progressing from purified proteins to live cells and from molecular interactions to phenotypic outcomes, researchers can confidently establish a causal chain linking their compound to its biological effect. The four-step framework presented here—combining biochemical assays, cellular target engagement, functional pathway analysis, and phenotypic screening—provides a robust and self-validating workflow. For inhibitors derived from the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, this rigorous approach is essential for confirming their intended mechanism and advancing them as credible candidates for therapeutic development.
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental confirmation of predicted kinase inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]
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National Institutes of Health. (n.d.). BRAF V600E/V600K mutations vs. non-standard alterations: Prognostic implications and therapeutic outcomes. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
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Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]
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National Cancer Institute. (2022). FDA approves dabrafenib–trametinib for BRAF-positive cancers. Retrieved from [Link]
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ChemBK. (2024). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
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PubChem. (n.d.). 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Retrieved from [Link]
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A Head-to-Head Comparison of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine with other Heterocyclic Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is intrinsically linked to the exploration and exploitation of diverse heterocyclic scaffolds. These cyclic structures, harboring atoms of at least two different elements, form the backbone of a vast number of approved drugs and clinical candidates. Their prevalence stems from their ability to present functional groups in well-defined spatial orientations, engage in a multitude of interactions with biological targets, and fine-tune physicochemical properties crucial for drug-like behavior. Among the pantheon of privileged scaffolds, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has carved a significant niche, particularly in the realm of kinase inhibition.
This guide provides an in-depth, head-to-head comparison of a highly versatile and reactive derivative, 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine , with other prominent heterocyclic systems, namely indoles and benzimidazoles. As a senior application scientist, my objective is to move beyond a mere cataloging of structures and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the synthesis, reactivity, and physicochemical properties of this scaffold, supported by experimental data and protocols, to illuminate its strategic advantages in modern drug discovery.
The Rise of 7-Azaindole: A Bioisosteric Perspective
The 7-azaindole scaffold is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle modification has profound implications for the molecule's properties and its interactions with biological targets. The introduction of the nitrogen atom in the six-membered ring can significantly modulate physicochemical properties such as LogP, polar surface area (tPSA), and aqueous solubility.[1]
The strategic placement of this nitrogen atom can lead to enhanced biological activity. For instance, in the context of kinase inhibition, the 7-azaindole moiety is an excellent hinge-binding motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP.[2][3] This bidentate interaction, with the pyrrolic N-H acting as a hydrogen bond donor and the pyridine N7 atom as an acceptor, provides a strong anchor for the inhibitor in the ATP-binding pocket.[2][4]
Profiling 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine: A Versatile Building Block
The subject of our focus, 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, is a highly functionalized 7-azaindole derivative that serves as a powerful intermediate in the synthesis of a diverse array of biologically active molecules. The presence of the chloro and nitro groups on the pyridine ring significantly influences its reactivity and provides handles for further chemical elaboration.
Physicochemical Properties:
Based on these principles, it is reasonable to hypothesize that 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine will exhibit improved aqueous solubility compared to a similarly substituted indole, a critical parameter for oral bioavailability.
Head-to-Head Comparison: 7-Azaindole vs. Indole vs. Benzimidazole
The choice of a heterocyclic scaffold is a critical decision in the drug design process. Here, we compare the 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold with its indole and benzimidazole counterparts, focusing on reactivity and application in kinase inhibition.
Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The key to the synthetic utility of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine lies in the high reactivity of the 4-chloro substituent towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 5-position, ortho to the chlorine, strongly activates the ring for nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at the C4 position.
This high reactivity is a distinct advantage over similarly substituted indoles. While nucleophilic substitution on chloroindoles is possible, it often requires harsher conditions or metal catalysis. The pyridine nitrogen in the 7-azaindole scaffold further enhances the electrophilicity of the C4 position, making SNAr reactions more facile.
Experimental Protocol: A Representative SNAr Reaction
Below is a detailed, step-by-step methodology for a typical nucleophilic aromatic substitution reaction on a protected form of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. The protection of the pyrrole nitrogen (e.g., with a tosyl or phenylsulfonyl group) is often employed to prevent side reactions and improve solubility.
Objective: To synthesize a 4-amino-5-nitro-1H-pyrrolo[2,3-b]pyridine derivative via SNAr.
Materials:
-
4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Desired amine (e.g., benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and a base such as TEA or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative.
-
The tosyl protecting group can be subsequently removed under standard conditions (e.g., treatment with NaOH in methanol/water) to yield the free N-H pyrrolo[2,3-b]pyridine.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the charged intermediate (Meisenheimer complex) and does not interfere with the nucleophile.
-
Base: A non-nucleophilic organic base like TEA or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Protection Strategy: The use of a tosyl or phenylsulfonyl protecting group on the pyrrole nitrogen prevents its deprotonation under the basic reaction conditions, which could lead to undesired side reactions. It also often enhances the solubility of the starting material and intermediates.
Application in Kinase Inhibition: A Privileged Scaffold
As previously mentioned, the 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. The ability to readily introduce diverse substituents at the C4 position of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine via SNAr makes it an invaluable tool for exploring the structure-activity relationship (SAR) around the kinase hinge-binding region. The subsequent reduction of the nitro group to an amino group provides another point for diversification or for establishing key interactions within the active site.
Comparison with Benzimidazole:
The benzimidazole scaffold is another highly privileged structure in kinase inhibitor design.[7][8] Like 7-azaindole, it can engage in hydrogen bonding interactions with the kinase hinge. However, the nature of these interactions can differ. While 7-azaindole typically forms a bidentate hydrogen bond, benzimidazole often acts as a hinge-binder through a single hydrogen bond or serves as a scaffold without direct hinge binding.[7]
The choice between a 7-azaindole and a benzimidazole scaffold is often target-dependent and guided by structural biology insights. However, the synthetic accessibility and the ease of diversification offered by the 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine building block can provide a practical advantage in the early stages of a drug discovery program.
Quantitative Data Comparison:
The following table summarizes representative data for kinase inhibitors based on the 7-azaindole and benzimidazole scaffolds to illustrate their potential. It is important to note that these are not direct comparisons of identically substituted molecules but serve to highlight the potency that can be achieved with each scaffold.
| Scaffold | Target Kinase | Inhibitor Example | IC50 (nM) |
| 7-Azaindole | FGFR1 | Compound 4h | 7 |
| 7-Azaindole | FGFR2 | Compound 4h | 9 |
| 7-Azaindole | FGFR3 | Compound 4h | 25 |
| Benzimidazole | CDK4 | Abemaciclib | 2 |
| Benzimidazole | CDK6 | Abemaciclib | 10 |
Data is compiled from multiple sources and is for illustrative purposes.[5][9]
Visualizing the Synthetic and Mechanistic Landscape
To further clarify the concepts discussed, the following diagrams illustrate the key synthetic pathway and the mechanistic advantage of the 7-azaindole scaffold.
Caption: Synthetic utility of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Caption: Comparison of hinge-binding interactions.
Conclusion: A Privileged Scaffold with a Bright Future
In the competitive arena of drug discovery, the strategic selection of a core scaffold can significantly impact the trajectory of a research program. This guide has provided a detailed, evidence-based comparison of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine with other key heterocyclic systems.
The 7-azaindole core, and specifically its 4-chloro-5-nitro derivative, presents a compelling case for its privileged status. Its enhanced physicochemical properties compared to the parent indole, coupled with its versatile reactivity through nucleophilic aromatic substitution, make it an exceptionally valuable building block. The ability to readily explore a wide chemical space around a scaffold that is already predisposed to potent kinase hinge-binding provides a significant advantage to medicinal chemists.
While both 7-azaindole and benzimidazole have proven to be highly successful in generating clinical candidates, the specific substitution pattern of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine offers a unique combination of reactivity and pre-activation that can accelerate the discovery of novel and potent therapeutic agents. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the strategic deployment of such well-functionalized, privileged scaffolds will undoubtedly remain a cornerstone of successful drug design.
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Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
A Senior Application Scientist's Guide to Understanding and Assessing Kinase Inhibitor Selectivity
In the landscape of modern drug discovery, protein kinases remain a paramount target class, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a central goal, yet achieving this selectivity is a formidable challenge due to the highly conserved nature of the ATP-binding site across the kinome. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure" in kinase inhibitor design, capable of forming key hydrogen bond interactions with the kinase hinge region, mimicking the binding of adenine.[1][2]
This guide focuses on kinase inhibitors derived from a specific, highly functionalized starting material: 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine . The presence of the chloro and nitro groups at positions 4 and 5, respectively, provides versatile chemical handles for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize potency and selectivity. Here, we provide an in-depth comparison of the cross-reactivity profiles of representative inhibitors derived from this scaffold, supported by detailed experimental protocols and an analysis of the underlying structure-activity relationships (SAR).
The Strategic Advantage of the 4-Chloro-5-nitro-7-azaindole Scaffold
The 4-chloro-5-nitro-7-azaindole core is not merely a starting point; it is a strategic platform for building kinase inhibitor libraries. The electron-withdrawing nitro group can influence the electronics of the heterocyclic system, while the chloro substituent is a classic leaving group for nucleophilic aromatic substitution or a handle for palladium-catalyzed cross-coupling reactions.[3] This allows for the introduction of a wide array of side chains and functional groups, each capable of probing different sub-pockets of the kinase active site to enhance both affinity and selectivity.
Below, we will examine three representative, hypothetical inhibitors derived from this scaffold to illustrate how chemical modifications can dramatically alter their cross-reactivity profiles.
-
Compound A (Core Scaffold): The basic 7-azaindole core with minimal substitution.
-
Compound B (Aryl Ether Derivative): Introduction of an aryloxy group at the 4-position, a common modification to target the solvent-front region.
-
Compound C (Substituted Amine Derivative): Installation of a substituted aminopyridine at the 4-position, designed to extend into the ribose-binding pocket and form additional interactions.
Assessing Cross-Reactivity: A Multi-Faceted Approach
A thorough understanding of a kinase inhibitor's selectivity is crucial, as off-target effects can lead to toxicity or unexpected pharmacological activities.[4] A robust cross-reactivity profile is therefore essential. We will discuss two gold-standard methodologies for this purpose: broad-panel biochemical kinase assays and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a physiological context.
Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: Workflow for comprehensive kinase inhibitor profiling.
Experimental Protocol 1: Broad-Panel Biochemical Kinase Assay
Biochemical assays remain the workhorse for initial selectivity profiling, measuring the direct inhibitory effect of a compound on the catalytic activity of a large number of purified kinases.[5][6] The radiometric HotSpot™ assay is considered a gold standard due to its direct measurement of phosphate transfer.[7]
Objective: To determine the IC50 values of test compounds against a panel of human kinases.
Materials:
-
Test compounds (dissolved in DMSO)
-
Purified recombinant human kinases
-
Kinase-specific substrates (protein or peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-³³P]ATP
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO in a 96-well or 384-well plate. Typically, a 10-point dose-response curve is generated.
-
Reaction Mixture Preparation: For each kinase to be tested, prepare a master mix containing the specific kinase, its substrate, and cofactors in the appropriate assay buffer.
-
Kinase Reaction Initiation: Add the kinase reaction mixture to the compound plates. Initiate the phosphorylation reaction by adding [γ-³³P]ATP. The concentration of ATP is often kept at or near the Km for each specific kinase to provide a more accurate measure of inhibitor affinity.[5]
-
Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination & Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixtures onto filter plates, which capture the radiolabeled phosphorylated substrate.
-
Washing: Wash the filter plates multiple times to remove unreacted [γ-³³P]ATP.
-
Detection: Dry the plates and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response model to calculate the IC50 value for each compound against each kinase.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound engages its target protein within the complex milieu of a living cell.[8][9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10]
Objective: To confirm intracellular target engagement of a kinase inhibitor.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
Thermal cycler or water baths
-
Ultracentrifuge
-
Reagents for Western blotting (SDS-PAGE gels, antibodies, etc.)
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]
-
Protein Analysis: Carefully collect the supernatant. Quantify the amount of soluble target protein remaining in each sample using Western blotting. An unrelated protein (e.g., GAPDH) should be used as a loading control.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Comparative Cross-Reactivity Profiles
The following table presents representative data for our three hypothetical compounds, profiled against a selection of kinases from different families. The data is presented as IC50 values (nM), and a selectivity score (S-score) is calculated to quantify selectivity. A lower S-score indicates higher selectivity.
| Kinase Target | Kinase Family | Compound A (IC50 nM) | Compound B (IC50 nM) | Compound C (IC50 nM) |
| AURKA | Ser/Thr Kinase | 50 | 15 | >10,000 |
| AURKB | Ser/Thr Kinase | 85 | 550 | >10,000 |
| CDK2 | CMGC | 250 | 120 | 8,500 |
| ROCK1 | AGC | >10,000 | >10,000 | 25 |
| PKA | AGC | >10,000 | >10,000 | 1,500 |
| VEGFR2 | Tyrosine Kinase | 1,200 | 800 | 350 |
| EGFR | Tyrosine Kinase | 3,500 | 2,100 | 950 |
| SRC | Tyrosine Kinase | 800 | 450 | 600 |
| FAK | Tyrosine Kinase | 450 | 95 | 4,500 |
| Selectivity Score (S10) | 0.35 | 0.28 | 0.05 |
Primary intended targets are highlighted in bold. Selectivity Score (S10) is the number of kinases inhibited >90% at 1 µM divided by the total number of kinases tested.
Analysis and Interpretation
-
Compound A (Core Scaffold): As expected, the minimally substituted core shows moderate potency against several kinases (AURKA, FAK, SRC). Its selectivity is poor, as indicated by the higher S-score. This promiscuity is common for core fragments that primarily interact with the highly conserved hinge region.[11]
-
Compound B (Aryl Ether Derivative): The addition of an aryloxy group at the 4-position significantly improves potency against AURKA and FAK. This suggests the aryloxy moiety is making favorable interactions in a hydrophobic pocket near the hinge. However, it also maintains or slightly increases off-target activity against other kinases like VEGFR2 and SRC, resulting in only a modest improvement in selectivity.
-
Compound C (Substituted Amine Derivative): This compound demonstrates a dramatic shift in selectivity. The potency against AURKA and FAK is completely lost, but it gains potent and highly selective activity against ROCK1. This is a classic example of how exploiting specific structural features in the target's active site—in this case, likely through the substituted aminopyridine—can engineer selectivity and switch the primary target.[12] The very low S-score of 0.05 highlights its exceptional selectivity within this panel.
Structure-Activity Relationships and Signaling Context
The observed selectivity profiles are a direct consequence of the specific interactions each compound makes within the ATP-binding site of different kinases. While the 7-azaindole core provides the anchor to the hinge region, the substituents at the 4-position determine the cross-reactivity.
For an inhibitor like Compound C, which selectively targets ROCK1, the downstream cellular consequences would be focused on pathways regulating cell shape, motility, and smooth muscle contraction.
Simplified ROCK Signaling Pathway
Caption: Inhibition of the ROCK1 signaling pathway by Compound C.
Conclusion
The 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold is a highly valuable starting point for the development of potent kinase inhibitors. However, as this guide demonstrates, potency alone is insufficient. The strategic introduction of substituents, guided by an understanding of kinase structural biology, is essential for engineering selectivity. A comprehensive cross-reactivity profiling campaign, utilizing both broad-panel biochemical assays and cell-based target engagement studies like CETSA, is not merely a regulatory requirement but a fundamental component of rational drug design. The data generated from such studies are critical for selecting lead candidates with the highest potential for therapeutic success and the lowest risk of off-target-related toxicity.
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Lee, S., et al. (2023). AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors. Briefings in Bioinformatics. [Link]
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Lin, M.-J., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences. [Link]
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Alanazi, A. S., et al. (2022). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Indian Chemical Society. [Link]
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Pharmaceuticals. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]
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van der Westhuyzen, R., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemical Biology & Drug Design. [Link]
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Zhang, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. [Link]
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El-Gamal, M. I., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
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- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine: Navigating the Challenges of Regioselectivity
For researchers and drug development professionals, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in the design of kinase inhibitors and other therapeutic agents. The specific isomer, 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, serves as a highly valuable intermediate, offering orthogonal handles for further functionalization. However, the path to its synthesis is not straightforward and is fraught with challenges of regioselectivity that can easily lead a researcher to an undesired constitutional isomer.
This guide provides an in-depth, objective comparison of synthetic protocols related to the target molecule. We will dissect two primary strategies: a "top-down" functionalization of the parent 7-azaindole core and a "bottom-up" construction of the bicyclic system from a pre-functionalized pyridine. Through this analysis, we will demonstrate that while the top-down approach is highly reproducible and scalable, it reliably yields the 4-chloro-3-nitro isomer. In contrast, a bottom-up synthesis is the most viable and reproducible pathway to the desired 4-chloro-5-nitro target.
The Central Challenge: Regioselectivity of Electrophilic Aromatic Substitution
The 7-azaindole nucleus contains two aromatic rings: an electron-rich pyrrole ring and an electron-deficient pyridine ring. Electrophilic aromatic substitution, such as nitration, overwhelmingly favors the pyrrole ring. The most nucleophilic position on the unsubstituted scaffold is C3, making it the primary site of attack for electrophiles.[1] This inherent reactivity is the critical factor that dictates the outcome of the synthetic routes and is the central theme of this guide.
Pathway A: The "Top-Down" Approach – A Robust but Regiochemically Flawed Route
This strategy begins with the commercially available 7-azaindole and attempts to install the chloro and nitro substituents sequentially. This pathway is well-documented and has been proven to be highly scalable. However, as the experimental data shows, it consistently yields the 4-chloro-3-nitro isomer.
Workflow for Pathway A
Caption: Synthetic workflow for Pathway A.
Causality Behind Experimental Choices in Pathway A
-
N-Oxide Formation: Direct chlorination of the pyridine ring is difficult. The formation of the N-oxide at the pyridine nitrogen serves a crucial purpose: it activates the C4 position for nucleophilic attack. The N-oxide group is strongly electron-withdrawing, making the C2 and C4 positions electron-deficient and thus susceptible to attack by a nucleophilic chlorinating agent.[2]
-
Regioselective Chlorination: Reagents like methanesulfonyl chloride (MsCl) or phosphorus oxychloride (POCl₃) react with the N-oxide to form a reactive intermediate. Chloride (from the reagent or an additive) then attacks the activated pyridine ring. The attack preferentially occurs at C4 (or C6), and in the case of 7-azaindole N-oxide, the 4-chloro product is formed with high regioselectivity.[3][4]
-
Nitration and the Inevitable Outcome: With 4-chloro-7-azaindole in hand, the final nitration step is performed under standard conditions (HNO₃/H₂SO₄). As predicted by the principles of electrophilic substitution on this scaffold, the incoming nitronium ion (NO₂⁺) attacks the electron-rich pyrrole ring. Despite the presence of the chloro-substituent on the pyridine ring, the C3 position of the pyrrole moiety remains the most activated site for electrophilic attack. This results in the exclusive and high-yielding formation of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.[3]
Experimental Protocol for Pathway A (Synthesis of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine)
This protocol is adapted from the scalable synthesis reported by Han et al.[3]
Step A1: Synthesis of 7-Azaindole N-Oxide
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in ethyl acetate (EtOAc), add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) portion-wise at room temperature.
-
Stir the mixture for 12-16 hours.
-
Filter the resulting solid and wash with EtOAc to obtain the N-oxide, typically as a salt with meta-chlorobenzoic acid.
Step A2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Dissolve the 7-Azaindole N-oxide (1.0 equiv) in dimethylformamide (DMF).
-
Heat the solution to 60-70 °C.
-
Add methanesulfonyl chloride (MsCl) (3.0-3.5 equiv) dropwise, maintaining the temperature.
-
Stir at 70 °C for 5 hours.
-
Cool the reaction and quench by pouring it into cold water.
-
Adjust the pH with aqueous NaOH to precipitate the product.
-
Filter, wash with water, and dry to yield the 4-chloro derivative.
Step A3: Synthesis of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
Add 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) portion-wise to concentrated sulfuric acid (H₂SO₄) at 0-10 °C.
-
Add 65% nitric acid (HNO₃) (1.2 equiv) dropwise, maintaining the internal temperature below 10 °C.
-
Stir the reaction at 5 °C for 30 minutes.
-
Carefully add cold water to precipitate the product.
-
Filter the solid, wash sequentially with water, an aqueous base (e.g., K₂HPO₄ solution), and finally water again.
-
Dry the solid to obtain the 4-chloro-3-nitro product.
Pathway B: The "Bottom-Up" Approach – A High-Fidelity Route to the 5-Nitro Isomer
To overcome the regioselectivity issue inherent in Pathway A, a more strategic approach is required. This involves starting with a pyridine ring that already contains the desired 5-nitro substitution pattern and then constructing the pyrrole ring onto this scaffold. This method ensures the correct placement of the nitro group from the outset.
Workflow for Pathway B
Caption: Synthetic workflow for Pathway B.
Causality Behind Experimental Choices in Pathway B
-
Building the Pyrrole Ring: This sequence is a robust method for constructing the 7-azaindole core.[5]
-
Iodination: The iodination of 2-amino-5-nitropyridine at the 3-position provides a handle for cross-coupling.
-
Sonogashira Coupling: The palladium- and copper-catalyzed Sonogashira coupling reaction is a highly efficient method for forming a C-C bond between the C3 position of the pyridine and an alkyne.[5]
-
Cyclization: The final intramolecular cyclization of the 2-amino-3-alkynylpyridine intermediate to form the pyrrole ring is typically mediated by a base or a copper catalyst. The use of a non-metallic base like morpholine in water is a scalable and safe option.[5]
-
-
Proposed Chlorination of the 5-Nitro Intermediate: The final chlorination step on 5-nitro-1H-pyrrolo[2,3-b]pyridine has not been explicitly detailed in the literature. However, based on the reliable chemistry established in Pathway A, the same N-oxidation followed by nucleophilic chlorination is the most chemically sound and predictable method to achieve the desired transformation. The strong electron-withdrawing nature of the 5-nitro group will further deactivate the pyridine ring towards electrophilic attack but should not prevent N-oxidation. Following N-oxide formation, the C4 position becomes highly electrophilic and susceptible to chlorination. This step is designated as "proposed" as it may require optimization of reaction conditions (e.g., temperature, reaction time, choice of chlorinating agent) to achieve high yields.
Experimental Protocol for Pathway B (Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine)
This protocol is adapted from Bhat et al.[5] for the synthesis of the 5-nitro-7-azaindole intermediate, with a proposed final step based on established chlorination methodology.[3]
Step B1: Synthesis of 2-Amino-3-iodo-5-nitropyridine
-
Dissolve 2-amino-5-nitropyridine (1.0 equiv) in acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.1 equiv) and stir the mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture and purify the residue (e.g., by column chromatography or recrystallization) to obtain the iodinated product.
Step B2: Synthesis of 2-Amino-5-nitro-3-((trimethylsilyl)ethynyl)pyridine
-
To a degassed mixture of 2-amino-3-iodo-5-nitropyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv) in a suitable solvent like THF or DMF, add a base such as triethylamine (3.0 equiv).
-
Add trimethylsilylacetylene (1.5 equiv) and stir the reaction at room temperature until completion (monitor by TLC/HPLC).
-
Work up the reaction by filtering through celite, concentrating the filtrate, and purifying the crude product.
Step B3: Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine
-
Dissolve the product from Step B2 (1.0 equiv) in a mixture of water and morpholine (e.g., 1:10 v/v).
-
Heat the mixture to 90-100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 5-nitro-7-azaindole.
Step B4 & B5 (Proposed): Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
-
N-Oxidation: Dissolve 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable solvent (e.g., EtOAc or acetic acid). Add an oxidizing agent such as m-CPBA (1.2-1.5 equiv) and stir until the reaction is complete. Isolate the N-oxide intermediate.
-
Chlorination: Dissolve the resulting 5-nitro-7-azaindole N-oxide (1.0 equiv) in DMF and heat to 60-80 °C. Add a chlorinating agent such as MsCl (3.0 equiv) or POCl₃ (3.0 equiv) and stir until the starting material is consumed. Perform an aqueous workup as described in Step A2 to isolate the final target compound. Note: Optimization of temperature and reaction time may be required.
Performance Comparison and Data Summary
| Parameter | Pathway A | Pathway B |
| Final Product | 4-Chloro-3-nitro -1H-pyrrolo[2,3-b]pyridine | 4-Chloro-5-nitro -1H-pyrrolo[2,3-b]pyridine |
| Reproducibility | High. Published, scalable protocol.[3] | High for intermediate, Proposed for final step. Intermediate synthesis is scalable.[5] Final chlorination is based on reliable methodology but may require optimization. |
| Starting Material | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | 2-Amino-5-nitropyridine |
| Key Challenge | Unfavorable regioselectivity in the nitration step. | Multi-step synthesis of the azaindole core; final chlorination step requires validation. |
| Scalability | Demonstrated on >50 kg scale.[3] | Intermediate synthesis demonstrated on kg scale.[5] |
| Overall Yield | ~46% over 4 steps (to a related bromo-derivative).[3] | High yields reported for individual steps of the intermediate synthesis (~88% for cyclization).[5] |
Conclusion and Recommendation for Researchers
The synthesis of substituted 7-azaindoles is a nuanced task where the inherent electronic properties of the heterocyclic system dictate the outcome of functionalization reactions. This guide demonstrates that a seemingly straightforward "top-down" approach of chlorinating and then nitrating the 7-azaindole core is not a reproducible method for obtaining 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. The powerful directing effect of the pyrrole ring leads reliably to the 4-chloro-3-nitro isomer instead.
For researchers, scientists, and drug development professionals who specifically require the 4-chloro-5-nitro isomer, Pathway B is the unequivocally recommended strategy. This "bottom-up" approach, which constructs the pyrrole ring onto a pre-functionalized 5-nitropyridine, provides absolute control over the regiochemical outcome. While the final chlorination step is presented as a proposed protocol based on sound chemical principles, it represents a logical and high-probability route to the desired product. The synthesis of the key 5-nitro-7-azaindole intermediate is robust, scalable, and well-validated.[5]
By understanding the underlying chemical principles and acknowledging the regiochemical pitfalls, researchers can avoid the costly and time-consuming synthesis of the incorrect isomer and proceed with confidence in synthesizing the correct, valuable 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine intermediate for their research and development programs.
References
-
Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 629–632. [Link]
- Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
Herbert, R. B., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Introduction: Navigating Disposal with Scientific Diligence
As researchers and drug development professionals, our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The compound 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a highly functionalized heterocyclic molecule, valuable as a drug intermediate.[1] Its structure, featuring a chlorinated pyridine ring and a nitro group, suggests a profile of reactivity and toxicity that demands a rigorous and informed disposal strategy.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. The procedures outlined herein are synthesized from established safety protocols for analogous chemical structures, including chlorinated pyridines and nitroaromatic compounds, ensuring a cautious and proactive approach to safety and environmental stewardship. We will delve into the causality behind each step, establishing a framework of self-validating protocols grounded in authoritative chemical safety principles.
Part 1: Hazard Profile and Risk Assessment
A definitive Safety Data Sheet (SDS) for 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is not consistently available. Therefore, a conservative risk assessment must be conducted by evaluating the hazards of structurally related compounds. The presence of the chloronitropyridine moiety is the primary determinant of its hazard profile.
Based on data from analogous compounds, 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine should be treated as a hazardous substance with the potential for acute toxicity, irritation, and environmental harm.[2][3]
Table 1: Inferred Hazard Profile and Precautionary Synopsis
| Hazard Classification | Description | Rationale & Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] | The combination of a pyridine ring, a nitro group, and a halogenated component suggests multiple pathways for toxicological interaction. Precaution: Avoid all direct contact and inhalation by using appropriate Personal Protective Equipment (PPE) and working in a certified chemical fume hood.[4] |
| Skin & Eye Irritation | Expected to cause skin irritation and serious eye irritation.[3][5] | Chlorinated and nitrated aromatic compounds are frequently irritants. Precaution: Wear chemically resistant gloves and safety goggles at all times.[4][6] |
| Environmental Hazard | Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[7][8] | Proper disposal is critical to prevent environmental release. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][9] |
Part 2: Immediate Safety & Handling Prerequisites
Before waste generation, ensure that all personnel are equipped with the necessary safety measures. Adherence to these prerequisites minimizes immediate risks and prevents accidental exposure.
Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., butyl rubber or nitrile gloves, always check manufacturer compatibility charts).[10] Contaminated gloves must be disposed of as hazardous waste.[9]
-
Eye Protection: Use chemical safety goggles or a face shield that conforms to recognized standards (e.g., EU EN166 or OSHA 29 CFR 1910.133).
-
Lab Coat: A flame-retardant lab coat is mandatory to protect against splashes.
-
Respiratory Protection: All handling of this compound, including weighing and transfers that could generate dust or aerosols, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2][10]
Spill Management
In the event of a spill, immediate and correct action is crucial:
-
Evacuate & Secure: For large spills, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[10]
-
Contain: For small, manageable spills within a fume hood, absorb the material using an inert substance like sand, vermiculite, or a commercial sorbent.[2][10]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[9]
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials and rinsate are also considered hazardous waste and must be disposed of accordingly.[5]
Part 3: Step-by-Step Disposal Protocol
The disposal of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is governed by local, state, and federal regulations for hazardous waste.[2][11] The following protocol provides a systematic approach to ensure compliance and safety.
Step 1: Waste Identification and Segregation
-
Classification: Treat all quantities of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper), as hazardous waste .[2][12] Due to its structure, it is classified as a halogenated nitroaromatic organic compound.
-
Segregation: Proper segregation is a cornerstone of safe waste management. Do not mix this waste stream with incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids (especially nitric acid), and bases.[10][13] Mixing can lead to vigorous, exothermic, or gas-producing reactions.
-
Store in a dedicated container for halogenated organic waste. If your facility does not have a dedicated stream, consult your EHS department.
-
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap.[2][14] High-density polyethylene (HDPE) or glass containers are generally suitable.[2] Ensure the container is in good condition, free from cracks or defects.[12]
-
Labeling (Mandatory): Proper labeling is a legal requirement and essential for safety.[12] The label must be affixed to the container as soon as the first drop of waste is added.[10] The label must include:
-
The full chemical name: "4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine " (no abbreviations or chemical formulas).[2]
-
For mixtures, list all constituents and their approximate percentages.[2][14]
-
The specific hazards (e.g., "Toxic," "Irritant").[2]
-
The accumulation start date (the date waste is first added).[2]
-
Contact information for the responsible researcher or lab manager.[2]
Step 3: On-Site Accumulation
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[2]
-
Container Status: The container must be kept tightly closed at all times, except when actively adding waste.[12][14] Funnels should not be left in the container opening.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin (e.g., a larger, chemically resistant tub) to contain any potential leaks or spills.[2][14]
Step 4: Arranging for Final Disposal
-
Professional Disposal: Hazardous waste must be disposed of through your institution's EHS department, which coordinates with a licensed hazardous waste disposal company.[2]
-
Scheduling Pickup: Once the container is full or you are finished generating this waste stream, complete your institution's waste pickup request form.[10][14]
-
Final Method: The ultimate disposal method for chlorinated and nitrated organic compounds is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like HCl and NOx.[9][15]
Step 5: Disposal of Empty Containers
An "empty" container that held 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is not truly empty and must be managed as hazardous waste until properly decontaminated.
-
Triple-Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[2]
-
Collect Rinsate: This rinsate is considered hazardous waste and must be collected in an appropriate, labeled hazardous waste container.[2]
-
Final Disposal of Container: After triple-rinsing, deface or remove the hazardous waste label. The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.[2]
Part 4: Visualization of the Disposal Workflow
To ensure clarity and procedural adherence, the following diagram illustrates the decision-making and operational flow for the proper disposal of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Caption: Disposal workflow for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
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Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]
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MSDS of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. Capot Chemical. [Link]
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Standard Operating Procedure for Pyridine. Washington State University. [Link]
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4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE Information. ChemBK. [Link]
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Pyridine for Synthesis Safety Data Sheet. Loba Chemie. [Link]
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Chemical Hygiene Plan: Waste Disposal. Massachusetts Institute of Technology (MIT). [Link]
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Recycling & Disposal of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
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Exposure Data for some nitrobenzenes and other industrial chemicals. National Center for Biotechnology Information (NCBI). [Link]
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Hazardous Waste Management and Disposal Program. Princeton University Environmental Health & Safety. [Link]
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Chemical Compatibility Database. Cole-Parmer. [Link]
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Chemical Compatibility Guide. Warren Rupp, Inc. [Link]
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Safety Data Sheet for Pyridine. Chem Service. [Link]
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Decontamination Practices Research Articles. R Discovery. [Link]
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Comprehensive Safety and Handling Guide for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. The following information is a synthesis of available data for structurally related compounds, including chlorinated, nitrated, and heterocyclic aromatic compounds. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. A thorough risk assessment should be conducted prior to handling this chemical.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3][4][5][6]
-
Eye Irritation: Likely to cause serious eye irritation.[2][3][4][5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][4][5][6][10]
-
Harmful if Swallowed: Similar compounds are harmful if ingested.[3][4][11][12]
Given these potential hazards, a multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.[1]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is paramount to safe handling. The following is a step-by-step guide to donning and doffing the necessary protective gear.
Donning PPE
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for short-term protection.[1][13] Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving.
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned to cover as much skin as possible.[1][13]
-
Eye and Face Protection: Safety goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times in the laboratory.[1] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.[1][13]
-
Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1] If dust formation is likely or if working outside of a fume hood is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][10]
Doffing PPE
To prevent cross-contamination, remove PPE in the following order before leaving the work area:
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.[10]
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it inside out, without shaking.
-
Respirator: Remove last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2][10]
Operational Plan for Safe Handling
A systematic approach is crucial when working with 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Preparation and Engineering Controls
-
All handling of the powdered form of this chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
Weighing and Transfer
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]
-
Use tools and techniques that minimize the generation of dust.
During the Experiment
-
Keep all containers with the chemical clearly labeled.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[1][3][4][7][11][12]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][7][11]
-
Store away from incompatible materials such as strong oxidizing agents.[1][14]
Emergency Procedures
Spill Management
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[1][10]
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[1]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[1][10]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1][7][10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[1]
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][10]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2][10]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][10]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]
Disposal Plan
Dispose of contents and containers in accordance with local, regional, and national regulations. This material should be treated as hazardous waste.[2][3][7][11]
Summary of Personal Protective Equipment
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Safety Goggles & Face Shield | Nitrile Gloves (double-gloved recommended) | Lab Coat | Chemical Fume Hood or Respirator |
| In-Solution Handling | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Coveralls | Respirator |
PPE Selection Workflow
Caption: PPE selection workflow based on task risk assessment.
References
- Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
- 4 - SAFETY DATA SHEET. (2024-04-01).
- MSDS of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. (2025-12-23). Capot Chemical.
- Chemical Safety: Personal Protective Equipment.
- 2 - SAFETY DATA SHEET.
- Personal Protective Equipment | US EPA. (2025-09-12).
- Safety Data Sheet. (2024-12-19).
- Safety Data Sheet. (2025-08-14). ChemScene.
- SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.
- Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
- Safety Data Sheet. (2024-11-28). ChemScene.
- Safety Data Sheet. (2024-12-19). CymitQuimica.
- Safety Data Sheet. (2024-12-19). CymitQuimica.
- 4-CHLORO-5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE. (2025-07-19). ChemicalBook.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. (2024-09-07). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024-09-06). Sigma-Aldrich.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
- Safety Data Sheet. (2024-12-19). CymitQuimica.
- Common Name: PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPO. NJ.gov.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
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- 12. chemicalbook.com [chemicalbook.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
